5-Methylbarbituric acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-2-3(8)6-5(10)7-4(2)9/h2H,1H3,(H2,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMAEJQBTWAPAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10178880 | |
| Record name | 5-Methyl-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10178880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2417-22-3 | |
| Record name | 5-Methylbarbituric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2417-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methylbarbituric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002417223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methylbarbituric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30724 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methyl-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10178880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-METHYLBARBITURIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VUR44R5FYX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Monograph: 5-Methylbarbituric Acid
Topic: 5-Methylbarbituric Acid Chemical Properties Content Type: Technical Monograph Audience: Researchers, Scientists, and Drug Development Professionals
Physicochemical Architecture, Synthetic Protocols, and Reactivity Profile
Executive Summary
This compound (CAS 2417-22-3), also identified as 6-hydroxythymine, represents a critical pyrimidine scaffold in both synthetic medicinal chemistry and oxidative biology. Unlike its pharmacologically active 5,5-disubstituted barbiturate analogs (e.g., phenobarbital), this compound retains a reactive proton at the C5 position. This structural feature confers significant acidity and nucleophilicity, making it a versatile intermediate for Knoevenagel condensations and a stable marker for thymine oxidation in DNA damage studies. This guide provides a rigorous analysis of its chemical properties, validated synthesis protocols, and mechanistic reactivity.
Molecular Architecture & Physicochemical Profile[1]
The chemical behavior of this compound is dictated by the electronic environment of the pyrimidine trione ring. The presence of the electron-donating methyl group at C5 slightly modulates the acidity of the remaining C5-proton compared to the parent barbituric acid.
Key Physicochemical Properties[2][3][4]
| Property | Value / Description |
| IUPAC Name | 5-Methyl-2,4,6(1H,3H,5H)-pyrimidinetrione |
| CAS Registry Number | 2417-22-3 |
| Molecular Formula | C₅H₆N₂O₃ |
| Molecular Weight | 142.11 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 202–203 °C (dec.)[1][2][3][4] |
| Acidity (pKa) | ~4.0 – 4.4 (C5-H acidity) |
| Solubility | Soluble in hot water, ethanol, alkalis; sparingly soluble in cold water. |
| Biological Synonym | 6-Hydroxythymine (Oxidative metabolite of thymine) |
Tautomeric Equilibrium
In solution, this compound exists in a dynamic equilibrium between the tri-keto form and various enolic tautomers. The acidity of the compound is driven by the resonance stabilization of the resultant carbanion (barbiturate anion) upon deprotonation at C5.
Figure 1: Tautomeric equilibrium and ionization pathways of this compound.
Synthetic Protocol: Condensation Route
The most robust synthetic route involves the condensation of diethyl methylmalonate with urea. This method ensures high regioselectivity and yield compared to direct methylation of barbituric acid, which often results in N-methylation byproducts.
Reagents & Materials
-
Diethyl methylmalonate: 17.4 g (0.1 mol)
-
Urea: 7.2 g (0.12 mol, dry)
-
Sodium Ethoxide (NaOEt): Prepared in situ (2.5 g Na metal in 60 mL absolute ethanol)
-
Solvent: Absolute Ethanol (anhydrous)
-
Acid: Conc. HCl (for precipitation)
Step-by-Step Methodology
-
Preparation of Ethoxide: In a dry 250 mL round-bottom flask equipped with a reflux condenser and drying tube, dissolve 2.5 g of clean sodium metal in 60 mL of absolute ethanol. Caution: Exothermic reaction; generate H₂ gas.
-
Condensation: Once the sodium is fully dissolved, add 7.2 g of dry urea followed by 17.4 g of diethyl methylmalonate.
-
Reflux: Heat the mixture to reflux (oil bath at ~110 °C) for 7–8 hours. A white solid (sodium salt of this compound) will precipitate during the reaction.
-
Work-up:
-
Add 50 mL of hot water (50 °C) to the reaction mixture to dissolve the sodium salt.
-
Acidify the solution carefully with concentrated HCl until pH < 2. This protonates the salt, causing the free acid to precipitate.
-
Cool the mixture in an ice bath for 2 hours to maximize crystallization.
-
-
Purification: Filter the precipitate using a Büchner funnel. Wash with 20 mL of cold water to remove inorganic salts. Recrystallize from boiling water to obtain pure white crystals.
-
Validation: Verify purity via Melting Point (202–203 °C) and ¹H-NMR (D₂O/DMSO-d₆).
Figure 2: Synthetic workflow for the production of this compound.[5]
Reactivity & Applications
C5-Position Reactivity (Knoevenagel Condensation)
Unlike 5,5-disubstituted barbiturates, this compound retains one acidic proton at the C5 position. This makes it an active methylene compound capable of undergoing Knoevenagel condensation with aromatic aldehydes.
-
Mechanism: The C5-anion attacks the carbonyl carbon of an aldehyde, followed by dehydration.
-
Application: Synthesis of 5-arylidene-5-methylbarbituric acid derivatives, which are explored as potential antimicrobial and anticancer agents.
Biological Relevance: Oxidative Stress Marker
In biological systems, this compound is identified as 6-hydroxythymine . It is a major stable product of thymine oxidation caused by ionizing radiation or reactive oxygen species (ROS).
-
Pathway: Hydroxyl radical attack on the thymine ring leads to transient radicals, which eventually stabilize as this compound.
-
Significance: Detection of this compound in urine or DNA hydrolysates serves as a biomarker for oxidative DNA damage.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 232791, this compound. Retrieved from [Link][4]
-
Organic Syntheses (1938). Barbituric Acid Synthesis Protocol (Analogous Method). Org.[1][6] Synth. 18, 8. Retrieved from [Link]
-
CAS Common Chemistry. this compound (CAS 2417-22-3) Details. Retrieved from [Link][2]
- Teebor, G. W., et al. (1984).Oxidative DNA Damage: Formation of 6-Hydroxythymine. Proceedings of the National Academy of Sciences. (Contextual grounding for biological relevance).
Sources
An In-Depth Technical Guide to 5-Methylbarbituric Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylbarbituric acid, a derivative of the heterocyclic compound barbituric acid, serves as a valuable building block in medicinal chemistry and organic synthesis.[1] While not pharmacologically active itself, its structural scaffold is a key component in a wide array of therapeutic agents, historically recognized for their sedative and anesthetic properties.[1] The substitution at the 5-position of the pyrimidine ring is a critical determinant of the pharmacological effects of barbiturate derivatives.[2] This guide provides a comprehensive overview of the physical and chemical properties, a detailed synthesis protocol, and an exploration of the potential applications of this compound in modern drug discovery.
Chemical and Physical Properties
This compound is typically a white to off-white crystalline solid.[1] Its fundamental properties are summarized in the table below. It is important to note that while some experimental data is available, many of the listed properties are based on computational predictions and should be considered as such.
| Property | Value | Source |
| IUPAC Name | 5-methyl-1,3-diazinane-2,4,6-trione | [3] |
| Synonyms | 5-Methyl-2,4,6(1H,3H,5H)-pyrimidinetrione, Barbituric acid, 5-methyl- | [1][3] |
| CAS Number | 2417-22-3 | [3] |
| Molecular Formula | C₅H₆N₂O₃ | [4] |
| Molecular Weight | 142.11 g/mol | [4] |
| Melting Point | 202-203 °C | [5] |
| Boiling Point (Predicted) | 633.91 K | [6] |
| Water Solubility (Predicted) | log10WS = -1.13 | [6] |
| Octanol/Water Partition Coefficient (Predicted) | logPoct/wat = -1.011 | [6] |
Solubility and Acidity:
Synthesis of this compound
The synthesis of this compound can be readily achieved through the condensation of diethyl methylmalonate with urea in the presence of a strong base, such as sodium ethoxide. This is a well-established method for the preparation of barbituric acid and its derivatives.[7][8]
Experimental Protocol:
-
Step 1: Preparation of Sodium Ethoxide. In a round-bottom flask equipped with a reflux condenser, dissolve clean sodium metal in absolute ethanol. This reaction is exothermic and should be performed with caution.[9]
-
Step 2: Condensation. To the freshly prepared sodium ethoxide solution, add diethyl methylmalonate, followed by a solution of dry urea in hot absolute ethanol.[9]
-
Step 3: Reflux. Heat the reaction mixture to reflux for several hours. A white solid, the sodium salt of this compound, will precipitate.[9]
-
Step 4: Work-up. After cooling, dissolve the solid in hot water and acidify the solution with concentrated hydrochloric acid until it is acidic to litmus paper.[9]
-
Step 5: Isolation and Purification. Cool the solution in an ice bath to crystallize the product. Collect the white crystals of this compound by vacuum filtration, wash with cold water, and dry.[9]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum in a solvent like DMSO-d₆ is expected to show a quartet for the C5-H proton, coupled to the methyl protons, and a doublet for the C5-CH₃ protons. The two N-H protons will likely appear as a broad singlet. The chemical shifts of the N-H protons are highly dependent on concentration and temperature.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbon, the C5 carbon, and the three carbonyl carbons. The carbonyl carbons will appear in the downfield region of the spectrum.
Infrared (IR) Spectroscopy:
The IR spectrum of solid this compound is expected to exhibit characteristic absorption bands for the N-H stretching vibrations (around 3200 cm⁻¹), C-H stretching of the methyl group, and strong C=O stretching vibrations of the three carbonyl groups in the region of 1650-1750 cm⁻¹.
Mass Spectrometry (MS):
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 142. The fragmentation pattern would likely involve the loss of small molecules such as HNCO and CO, which is characteristic of the barbiturate ring system.[4]
Reactivity and Applications in Drug Development
The 5-position of the barbituric acid ring is a key site for chemical modification. The presence of a reactive C-H bond at this position in this compound allows for further functionalization, making it a versatile intermediate in the synthesis of more complex molecules.
The barbiturate scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[10] Derivatives of barbituric acid have been investigated for a wide range of therapeutic applications beyond their traditional use as central nervous system depressants. For instance, some barbituric acid derivatives have been explored as potential inhibitors of poly(ADP-ribose) polymerase 1 (PARP1), an important target in cancer therapy.[11] The ability to readily modify the 5-position of this compound makes it an attractive starting point for the design and synthesis of novel bioactive compounds.
Safety and Handling
As with all barbituric acid derivatives, this compound should be handled with appropriate safety precautions in a laboratory setting.[1] It is a solid, and care should be taken to avoid inhalation of dust.[12] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[12] For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) for this or structurally similar compounds.[12]
Conclusion
This compound is a foundational molecule with significant potential in synthetic and medicinal chemistry. While a comprehensive set of experimentally verified physical and chemical data is not yet fully available in the public domain, its properties can be reliably estimated from its structure and comparison with related compounds. The straightforward synthesis and the reactivity of the 5-position make it a valuable tool for the development of novel chemical entities with potential therapeutic applications. Further research to fully characterize this compound and explore its utility in drug discovery is warranted.
References
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- Osman, E., El-Sayed, M., El-Naggar, M., & Abouzid, K. (2020). Design and synthesis of some barbituric and 1,3-dimethylbarbituric acid derivatives: A non-classical scaffold for potential PARP1 inhibitors. Bioorganic Chemistry, 104, 104198. [Link]
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- Coordination Chemistry of Barbituric Acid, its Diethyl Derivative and Benzildiimine with Transition Metals. Elektronische Hochschulschriften der LMU München. 2008.
- Safety Data Sheet: 5-n-Butylbarbituric acid. Chemos GmbH & Co. KG.
- Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF)
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- 1 H-and 13 C-NMR data for compounds 1-5 (DMSO-d6).
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- University of Wisconsin-Madison. Equilibrium pKa Table (DMSO Solvent and Reference). [Link]
- SpectraBase. 5-Ethyl-5-(3-hydroxy-1-methylbutyl)barbituric acid. [Link]
- El-Sayed, M. A., El-Naggar, M. A., Osman, E. S., & Abouzid, K. M. (2019). New thiobarbituric acid scaffold-based small molecules: Synthesis, cytotoxicity, 2D-QSAR, pharmacophore modelling and in-silico ADME screening. European Journal of Pharmaceutical Sciences, 130, 124-136. [Link]
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- Synthesis of barbituric acid and 1,3-dimethylbarbituric acid deriv
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- Thermogravimetric analysis: a) TGA from 50 to 550 °C under nitrogen...
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An In-Depth Technical Guide to the Tautomeric Forms of 5-Methylbarbituric Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methylbarbituric acid, a derivative of barbituric acid, is a compound of significant interest in medicinal chemistry and drug development. Its chemical behavior and biological activity are intrinsically linked to the phenomenon of tautomerism, the ability of the molecule to exist in multiple, interconvertible structural forms. This guide provides a comprehensive technical overview of the tautomeric forms of this compound, delving into their relative stabilities, structural characteristics, and the analytical methodologies employed for their characterization. By synthesizing theoretical insights from computational studies with practical experimental considerations, this document serves as an essential resource for professionals engaged in the research and development of barbiturate-based compounds.
Introduction: The Significance of Tautomerism in this compound
Barbituric acid and its derivatives have long been a cornerstone in the development of central nervous system depressants.[1] The introduction of a methyl group at the 5-position of the pyrimidine ring, yielding this compound, modulates the compound's physicochemical properties and, consequently, its pharmacological profile.[2] A fundamental aspect governing these properties is the existence of different tautomeric forms, which arise from the migration of a proton and the concomitant shift of a double bond.[3]
The tautomeric equilibrium of this compound is a delicate balance influenced by various factors, including the physical state (gas, solution, or solid), the polarity of the solvent, and the temperature.[4] Understanding the predominant tautomeric forms and the dynamics of their interconversion is paramount for predicting molecular interactions, designing new derivatives with desired activities, and ensuring the stability and consistency of pharmaceutical formulations.
This guide will explore the principal tautomeric forms of this compound, critically evaluate the experimental and computational evidence regarding their stability, and provide detailed protocols for their synthesis and characterization.
The Tautomeric Landscape of this compound
This compound can theoretically exist in several tautomeric forms, primarily involving keto-enol and lactam-lactim rearrangements. The principal forms are the tri-keto, the enol, and various mono-hydroxy isomers.
The Tri-keto Tautomer
The most commonly depicted form is the tri-keto tautomer, 5-methyl-1,3-diazinane-2,4,6-trione.[5] In this structure, the pyrimidine ring contains three carbonyl groups at positions 2, 4, and 6. Computational studies on the parent barbituric acid have consistently shown the tri-keto form to be the most stable in the gas phase.[6] The presence of the electron-donating methyl group at the C5 position is expected to further stabilize this form through inductive effects.
Enol and Mono-hydroxy Tautomers
Proton migration from the nitrogen atoms (lactam-lactim tautomerism) or the C5 carbon (keto-enol tautomerism) to a carbonyl oxygen gives rise to several enolic and mono-hydroxy tautomers. The most significant of these are the 4-hydroxy and 2-hydroxy isomers.[7]
-
4-Hydroxy Tautomer: This form, 5-methyl-4-hydroxy-1,5-dihydropyrimidin-2,6-dione, arises from the migration of a proton from a nitrogen to the C4 carbonyl oxygen.
-
2-Hydroxy Tautomer: This tautomer, 5-methyl-2-hydroxy-1,5-dihydropyrimidin-4,6-dione, is formed by proton migration to the C2 carbonyl oxygen.
Studies on substituted barbituric acids have indicated that the difference in stability between the tri-keto and hydroxy tautomers decreases with substitution at the C5 position.[8]
Tautomeric Equilibrium and Stability: A Synthesis of Evidence
The determination of the predominant tautomeric form of this compound under different conditions is a key area of research. A combination of computational modeling and experimental analysis provides a comprehensive understanding of the tautomeric equilibrium.
Computational Insights
Density Functional Theory (DFT) and semi-empirical molecular orbital (MO) calculations have been instrumental in predicting the relative stabilities of barbituric acid tautomers.[7][8] These studies consistently indicate that the tri-keto form is the most stable isomer in the gas phase. The relative energies of the different tautomers can be calculated to predict the equilibrium distribution.
Table 1: Calculated Relative Energies of Barbituric Acid Tautomers (Illustrative)
| Tautomer | Relative Energy (kcal/mol) |
| Tri-keto | 0.00 |
| 4-Hydroxy | +X.X |
| 2-Hydroxy | +Y.Y |
| 2,4-Dihydroxy | +Z.Z |
Note: This table is illustrative and based on general findings for barbituric acid. Specific values for this compound would require dedicated computational studies.
Experimental Characterization
Spectroscopic techniques are powerful tools for identifying and quantifying the different tautomeric forms of this compound in various states.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can provide distinct signals for the different tautomers. For instance, the presence of a signal for the C5-H proton in the ¹H NMR spectrum is indicative of the tri-keto form, while its absence and the appearance of a vinyl proton signal would suggest an enol form.
-
Infrared (IR) Spectroscopy: The vibrational frequencies of the carbonyl (C=O) and hydroxyl (O-H) groups are highly sensitive to the tautomeric form. The tri-keto form will exhibit strong C=O stretching bands, while the enol forms will show characteristic O-H stretching vibrations.[9]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the condensation of diethyl methylmalonate with urea in the presence of a strong base, such as sodium ethoxide.[11]
Step-by-Step Methodology:
-
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve metallic sodium in absolute ethanol under an inert atmosphere.
-
Condensation Reaction: To the freshly prepared sodium ethoxide solution, add diethyl methylmalonate, followed by a solution of urea in warm absolute ethanol.
-
Reflux: Heat the reaction mixture to reflux for several hours. A white precipitate of the sodium salt of this compound will form.
-
Isolation and Purification: After cooling, the precipitate is collected by filtration. The sodium salt is then dissolved in water and acidified with a mineral acid (e.g., HCl) to precipitate the free this compound. The product is then collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent, such as ethanol-water, can be performed for further purification.
Caption: Synthetic workflow for this compound.
Spectroscopic Analysis
4.2.1. NMR Sample Preparation and Analysis:
-
Dissolve a precisely weighed sample of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.
-
Analyze the chemical shifts, integration values, and coupling patterns to identify the signals corresponding to each tautomeric form.
4.2.2. FTIR Sample Preparation and Analysis:
-
Prepare a KBr pellet by intimately mixing a small amount of the solid sample with dry potassium bromide powder and pressing the mixture into a transparent disk.
-
Alternatively, for solution-phase analysis, dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest.
-
Acquire the FTIR spectrum.
-
Identify the characteristic absorption bands for C=O, N-H, and O-H stretching and bending vibrations to deduce the predominant tautomeric form.
Logical Framework for Tautomer Analysis
The comprehensive analysis of the tautomeric forms of this compound involves an integrated approach combining theoretical predictions with experimental validation.
Caption: Integrated approach for tautomer analysis.
Conclusion
The tautomeric behavior of this compound is a critical determinant of its chemical and biological properties. While the tri-keto form is generally considered the most stable, particularly in the gas phase, the presence and significance of enol and mono-hydroxy tautomers, especially in solution and the solid state, cannot be overlooked. A thorough understanding of the factors influencing the tautomeric equilibrium is essential for the rational design of new barbiturate derivatives and for controlling the properties of existing ones. The integrated application of computational chemistry and experimental spectroscopy, as outlined in this guide, provides a robust framework for elucidating the complex tautomeric landscape of this compound and its analogues.
References
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- Zakarianezhad, M., et al. (2019). The mechanism of proton transfer and tautomerism in barbituric acid: A theoretical study.
- Senthilkumar, K., & Kolandaivel, P. (2005). Density functional study of barbituric acid and its tautomers. Journal of Molecular Structure: THEOCHEM, 723(1-3), 143-149.
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Pawar, S. (2017). Practical Experiment 8: To synthesize and characterized barbaturic acid. Slideshare. Retrieved from [Link]
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- Senthilkumar, L., et al. (2009). Theoretical study on the isomerization and tautomerism in barbituric acid. Journal of Molecular Structure: THEOCHEM, 901(1-3), 126-132.
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Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
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PubChem. (n.d.). 5-Butyl barbituric acid. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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SpectraBase. (n.d.). 5,5-diethylbarbituric acid, sodium salt. Retrieved from [Link]
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López-Muñoz, F., et al. (2004). Synthesis of barbituric acid, from the combination of malonic acid (left) and urea (right). ResearchGate. Retrieved from [Link]
- Gilman, H., & Dickey, J. B. (1930). Barbituric acid. Organic Syntheses, 10, 8.
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NIST. (n.d.). Barbituric acid. NIST Chemistry WebBook. Retrieved from [Link]
- Al-Obaidi, A. S. M., & Al-Bayati, R. I. H. (2022). Barbituric Acids: A Review of Preparation, Reactions and Biological Applications. Biomedicine and Chemical Sciences, 1(4), 312-323.
- Pedersen, T. L., et al. (2011). Methylmalonic acid quantification in low serum volumes by UPLC-MS/MS.
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A Spectroscopic Guide to 5-Methylbarbituric Acid: Unveiling Molecular Structure through NMR, IR, and Mass Spectrometry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylbarbituric acid, a derivative of barbituric acid, is a heterocyclic organic compound with the molecular formula C₅H₆N₂O₃.[1][2] As with other barbiturates, its chemical structure and potential physiological activity make it a subject of interest in medicinal chemistry and drug development. A thorough understanding of its molecular architecture is paramount for predicting its reactivity, metabolic fate, and potential interactions with biological targets. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the precise structure and electronic properties of this compound. This guide provides a comprehensive overview of the theoretical principles, experimental protocols, and detailed interpretation of the spectroscopic data for this compound, offering a foundational resource for its characterization.
Molecular Structure and Spectroscopic Overview
The structural integrity of a molecule is fundamentally defined by the connectivity of its atoms and the nature of the chemical bonds between them. Spectroscopic methods provide empirical data that allows for the verification and detailed analysis of this structure.
Caption: General workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200-3400 (broad) | N-H stretch | Amide |
| 2900-3000 | C-H stretch | Alkane (CH and CH₃) |
| 1680-1750 (strong, multiple bands) | C=O stretch | Carbonyl (Amide) |
| ~1460 | C-H bend | Alkane (CH₃) |
| ~1380 | C-H bend | Alkane (CH₃) |
Interpretation:
-
N-H Stretching (3200-3400 cm⁻¹): A broad absorption band in this region is characteristic of N-H stretching vibrations in the amide groups. The broadening is due to hydrogen bonding.
-
C-H Stretching (2900-3000 cm⁻¹): Absorptions in this region are due to the stretching vibrations of the C-H bonds in the methine and methyl groups.
-
C=O Stretching (1680-1750 cm⁻¹): Strong and sharp absorption bands in this region are indicative of the carbonyl (C=O) stretching vibrations. The presence of multiple bands is expected due to the three carbonyl groups in the ring, which may have slightly different vibrational frequencies.
-
C-H Bending (~1460 and ~1380 cm⁻¹): These absorptions correspond to the bending vibrations of the C-H bonds in the methyl group.
Experimental Protocol for IR Spectroscopy
For a solid sample like this compound, the KBr pellet method is a common technique for obtaining an IR spectrum.
-
Sample Preparation: Grind a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the powder into a pellet press and apply high pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum. A background spectrum of the empty sample compartment is typically run first and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
Predicted Mass Spectrum Data:
-
Molecular Ion (M⁺): m/z = 142. This corresponds to the molecular weight of this compound (C₅H₆N₂O₃). [1][2]* Major Fragments: Fragmentation of the barbiturate ring is expected. Common fragmentation pathways for barbiturates involve the loss of isocyanate (HNCO) or cleavage of the side chains. For this compound, key fragments might include:
-
m/z = 99: Loss of HNCO from the molecular ion.
-
m/z = 84: Loss of a second HNCO molecule or other rearrangements.
-
m/z = 56: Further fragmentation of the ring.
-
Interpretation:
The mass spectrum will show a peak for the molecular ion, which confirms the molecular weight of the compound. The fragmentation pattern provides a "fingerprint" that can be used to identify the compound and confirm the presence of the barbiturate ring and the methyl substituent.
Experimental Protocol for Mass Spectrometry (Electron Ionization)
Electron Ionization (EI) is a common ionization technique for relatively small, volatile organic molecules.
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized by heating in a high vacuum. [3]2. Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a positively charged molecular ion (M⁺). [4]3. Fragmentation: The excess energy from the ionization process causes the molecular ion to fragment into smaller, charged ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
Caption: General workflow for Electron Ionization Mass Spectrometry.
Conclusion
The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a detailed and self-validating confirmation of its molecular structure. Each technique offers unique and complementary information. NMR spectroscopy elucidates the carbon and proton framework, IR spectroscopy identifies the characteristic functional groups and bonding, and mass spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation pathways. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists involved in the synthesis, characterization, and application of this compound and related compounds.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Global Substance Registration System. This compound. U.S. Food and Drug Administration. [Link]
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Chemistry LibreTexts. Electron Ionization. [Link]
-
Spectroscopy Online. Electron Ionization Sources: The Basics. [Link]
-
University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Solids. [Link]
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Springer Nature. NMR Protocols and Methods. [Link]
-
Chemistry LibreTexts. NMR Spectroscopy. [Link]
-
RSC Publishing. All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment. [Link]
-
Wikipedia. Electron ionization. [Link]
-
Mass Spectrometry Blog. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. [Link]
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5-Methylbarbituric acid as a precursor in organic synthesis
5-Methylbarbituric Acid: A Strategic Nucleophile for Heterocyclic & Drug Synthesis
Abstract
This compound (CAS 2417-22-3) represents a pivotal scaffold in the synthesis of bioactive pyrimidines, acting as a "blocked" nucleophile that prevents over-condensation while enabling precise construction of quaternary carbon centers. Unlike unsubstituted barbituric acid, the C5-methyl group dictates a unique reactivity profile: it favors the formation of 5,5-disubstituted barbiturates (a key pharmacophore in sedative-hypnotics) and stable bis-adducts with aldehydes, rather than the Knoevenagel condensation products typical of the parent ring. This guide details the structural properties, synthesis, and divergent reactivity pathways of this compound, providing validated protocols for its application in drug discovery and heterocyclic chemistry.
Structural Architecture & Reactivity Profile
The chemical behavior of this compound is governed by the interplay between its acidity and tautomeric equilibrium.
Tautomerism and Acidity
While often depicted in the tri-keto form, this compound exists in equilibrium with its enol tautomers. The presence of the electron-donating methyl group at C5 slightly destabilizes the enolate compared to unsubstituted barbituric acid, yet the C5 proton remains significantly acidic (pKa ≈ 4–5).
-
Tri-keto Form: Dominant in solid state and non-polar solvents.
-
Mono-enol Form: Accessible in polar protic solvents; the reactive species for nucleophilic attacks.
-
Acidity: The C5 proton is the primary site of deprotonation, forming a resonance-stabilized enolate that acts as an ambident nucleophile (C- vs. N-attack).
The "Blocking" Effect
The C5-methyl group is the critical differentiator from barbituric acid:
-
Barbituric Acid (C5-H₂): Reacts with aldehydes to form alkylidene derivatives (C=C) via dehydration (Knoevenagel).
-
This compound (C5-HMe): Possesses only one acidic proton. Reaction with aldehydes stops at the aldol stage (C-OH) or proceeds to a Michael-type addition with a second equivalent of barbiturate, forming bis(barbituryl)alkanes . It cannot form a neutral exocyclic double bond without losing the methyl group or forming a zwitterion.
Caption: Tautomeric equilibrium shifting from the stable tri-keto form to the reactive enolate species under basic conditions.
Synthesis of the Precursor
The most reliable route to high-purity this compound utilizes a condensation cyclization.
Reaction: Diethyl methylmalonate + Urea
Protocol: Cyclization of Diethyl Methylmalonate
-
Reagents: Sodium ethoxide (prepared from 0.5 mol Na in 250 mL absolute ethanol), Diethyl methylmalonate (0.5 mol), Dry Urea (0.5 mol).
-
Procedure:
-
Dissolve sodium metal in absolute ethanol to generate NaOEt.
-
Add diethyl methylmalonate followed by a hot solution of urea in ethanol.
-
Reflux the mixture for 7–8 hours. A white solid (sodium salt of the product) will precipitate.
-
Workup: Add 500 mL hot water (50°C) to dissolve the solid. Acidify with concentrated HCl (approx. 45 mL) to pH 1–2.
-
Cool overnight at 4°C. Filter the crystalline precipitate, wash with cold water, and dry.
-
-
Yield: Typically 80–90%.[1]
-
Purification: Recrystallization from boiling water.
Core Reactivity Pathways
The utility of this compound splits into two primary strategic streams: Alkylation (Targeting 5,5-disubstituted drugs) and Condensation (Targeting functionalized dimers).
Caption: Divergent reactivity: Alkylation yields quaternary drug scaffolds, while condensation yields bis-adducts due to the lack of a second proton for dehydration.
Pathway A: Synthesis of 5,5-Disubstituted Barbiturates
This pathway is critical for generating pharmacologically active barbiturates (e.g., analogs of Methohexital). The challenge is controlling C- vs. N-alkylation .
Mechanism & Selectivity[2][3]
-
Classical Conditions (NaOEt/EtOH): Often yield mixtures of C-alkyl and N-alkyl products.
-
Modern Catalytic Conditions (Pd(0)): Palladium-catalyzed allylation (Tsuji-Trost reaction) using allyl carbonates or acetates provides high regio-selectivity for C-alkylation at the C5 position.
Experimental Protocol: Synthesis of 5-Allyl-5-methylbarbituric Acid
A model for creating quaternary carbon centers.
Reagents:
-
This compound (10 mmol)
-
Allyl methyl carbonate (12 mmol)
-
Pd(OAc)₂ (5 mol%)
-
PPh₃ (20 mol%)
-
Solvent: Anhydrous THF or Dichloromethane (DCM)
Steps:
-
Catalyst Formation: In a dry flask under argon, mix Pd(OAc)₂ and PPh₃ in THF and stir for 15 minutes to generate the active Pd(0) species.
-
Reaction: Add this compound. (Note: Since the reaction proceeds via a neutral π-allyl complex, external base is often minimized, or a mild base like BSA (N,O-Bis(trimethylsilyl)acetamide) is used to solubilize the barbiturate).
-
Addition: Add allyl methyl carbonate dropwise.
-
Conditions: Stir at room temperature for 12 hours.
-
Workup: Evaporate solvent. Purify via column chromatography (SiO₂, Hexane:EtOAc gradient).
-
Outcome: Exclusive formation of the C5-quaternary center product.
Pathway B: Aldehyde Condensation (Bis-Adducts)
Reaction with aldehydes does not yield the benzylidene (C=CH-Ar) product typical of barbituric acid. Instead, the intermediate alcohol is trapped by a second molecule of this compound.
Reaction: 2 × (this compound) + R-CHO
Applications
-
Molecular Tweezer Synthesis: The resulting dimers have defined spatial geometries useful in supramolecular chemistry.
-
MCR Scaffolds: Precursors for fused pyrazolopyrimidines when reacted with hydrazines.
Experimental Protocol: Condensation with Benzaldehyde
-
Reagents: this compound (20 mmol), Benzaldehyde (10 mmol).
-
Solvent: 50% Aqueous Ethanol.
-
Procedure:
-
Dissolve this compound in warm aqueous ethanol.
-
Add benzaldehyde.[1]
-
Reflux for 2–4 hours.
-
The product, phenyl-bis(5-methylbarbituryl)methane , precipitates as a white solid.
-
-
Purification: Wash with hot ethanol to remove unreacted aldehyde.
Technical Data Summary
| Property | This compound | Barbituric Acid (Unsubstituted) |
| CAS Number | 2417-22-3 | 67-52-7 |
| C5 Protons | 1 (Mono-substituted) | 2 (Active Methylene) |
| pKa (approx) | 4.5 | 4.0 |
| Aldehyde Rxn | Forms Bis-adducts (Dimers) | Forms Knoevenagel (C=C) |
| Alkylation | Forms Quaternary (5,5-dialkyl) | Forms Mono- or Di-alkyl |
| Primary Use | Precursor for 5,5-disubstituted drugs | Precursor for Riboflavin, dyes |
References
-
Synthesis of this compound
-
Organic Syntheses, Coll. Vol. 2, p. 60 (1943); Vol. 12, p. 8 (1932). Link (Analogous protocol for Barbituric Acid adapted for Methylmalonate).
-
-
Tautomerism & Acidity
-
Palladium-Catalyzed Alkylation
-
Reaction with Aldehydes (Bis-Adducts)
-
Jursic, B. S. "Preparation of 5-Formyl- and 5-Acetylbarbituric Acids." Journal of Heterocyclic Chemistry, 2001. Link
-
-
Green Chemistry Approaches
-
Imanzadeh, G., et al. "Solvent-free C-alkylation of barbituric acid in the Nanocrystalline mordenite media." Journal of the Iranian Chemical Society, 2009. Link
-
Sources
Discovery and History of 5-Methylbarbituric Acid: A Technical Guide
Executive Summary
This technical guide explores the chemical lineage, structural identity, and synthetic evolution of 5-Methylbarbituric acid (CAS: 2417-22-3).[1] Often overshadowed by its pharmacologically active 5,5-disubstituted progeny (e.g., Phenobarbital), this compound represents a critical junction in the history of organic chemistry.[1] It bridges the early structural elucidation of uric acid by Adolf von Baeyer and the modern understanding of pyrimidine oxidative damage.[1] This document is designed for researchers requiring a rigorous understanding of its synthesis, tautomeric behavior, and role as a biomarker for DNA oxidation.[1]
Part 1: The Pre-Barbiturate Era & Discovery[1]
The Uric Acid Problem (1860s)
The discovery of this compound is inextricably linked to the structural dismantling of uric acid.[1] In the mid-19th century, the structure of uric acid was a major chemical mystery.[1] Adolf von Baeyer , working at the University of Ghent and later in Berlin, systematically degraded uric acid to identify its building blocks.[1]
In 1864 , Baeyer synthesized the parent compound, Barbituric Acid (malonylurea), by reducing alloxan dibromide with hydrocyanic acid.[1] This established the pyrimidine-2,4,6(1H,3H,5H)-trione scaffold.[1][2][3]
The Alkylation Breakthrough (1879–1881)
While Baeyer established the ring system, the specific synthesis of the 5-methyl homologue required advancements in alkylation chemistry.[1]
-
1879: Édouard Grimaux revolutionized the field by synthesizing barbituric acid directly from malonic acid and urea using phosphorus oxychloride, proving its structure as malonylurea.[1]
-
1881: Max Conrad and Max Guthzeit refined this by using diethyl malonate (malonic ester) and sodium ethoxide.[1] This "Malonic Ester Synthesis" was the key that unlocked this compound.[1] By substituting diethyl malonate with diethyl methylmalonate , chemists could rationally synthesize this compound.[1]
Technical Insight: The 5-methyl derivative is historically significant because it demonstrated that the C5 position (the "methylene bridge") was the site of nucleophilic alkylation, a principle that later enabled the creation of the entire class of sedative barbiturates.[1]
Part 2: Chemical Identity & Structural Elucidation[1]
Structural Distinction: The Thymine Trap
A common error in early literature is conflating this compound with Thymine (5-methyluracil). The distinction lies in the oxidation state of Carbon-6.
| Feature | This compound | Thymine (5-Methyluracil) |
| Formula | C₅H₆N₂O₃ | C₅H₆N₂O₂ |
| IUPAC Name | 5-methylpyrimidine-2,4,6(1H,3H,5H)-trione | 5-methylpyrimidine-2,4(1H,3H)-dione |
| C6 Position | Carbonyl (C=O) | Alkene (C=C double bond to C5) |
| Acidity (pKa) | ~4.0 (High acidity at C5-H) | ~9.9 (N3-H deprotonation) |
Tautomerism and Reactivity
This compound exists in a dynamic equilibrium between the tri-keto form and the enol form.[1] The C5 proton is highly acidic due to the electron-withdrawing effects of the flanking carbonyls at C4 and C6.[1]
Figure 1: Tautomeric equilibrium and ionization of this compound. The high acidity of the C5 proton drives the formation of the stable anion.[1]
Part 3: Synthetic Evolution & Experimental Protocols[1]
Mechanism of Synthesis
The synthesis utilizes a Claisen Condensation mechanism.[1] The ethoxide base deprotonates the urea, which attacks the ester carbonyls of diethyl methylmalonate.[1]
Figure 2: Synthetic pathway via condensation of urea and diethyl methylmalonate.[1]
Protocol: Modern Malonic Ester Synthesis
Based on the optimized Conrad-Guthzeit method.
Reagents:
-
Absolute Ethanol (500 mL)
-
Diethyl methylmalonate (87 g, 0.5 mol)[1]
Step-by-Step Methodology:
-
Preparation of Ethoxide: In a 1L round-bottom flask fitted with a reflux condenser and drying tube, dissolve sodium metal in 250 mL absolute ethanol. Caution: Exothermic hydrogen evolution.[1]
-
Addition: Once dissolved, add diethyl methylmalonate followed by a solution of urea in 250 mL hot (70°C) absolute ethanol.
-
Reflux: Heat the mixture to reflux (oil bath at 110°C) for 7 hours. A white solid (sodium 5-methylbarbiturate) will precipitate.[1][4]
-
Isolation: Add 500 mL warm water (50°C) to dissolve the solid.
-
Acidification: Acidify with concentrated HCl until pH < 2. This protonates the salt, precipitating the free acid.[1]
-
Crystallization: Cool in an ice bath overnight. Filter the white crystals, wash with cold water, and dry at 105°C.
Validation Criteria:
-
Melting Point: ~200–205°C (Decomposes).[1]
-
Solubility: Soluble in hot water/alcohol; insoluble in ether.[1]
Part 4: Biological Relevance & Oxidative Stress[1]
While this compound lacks the sedative potency of phenobarbital (due to the remaining acidic proton at C5), it has emerged as a significant marker in oxidative DNA damage .[1]
The Thymine Oxidation Pathway
Reactive Oxygen Species (ROS) attack the 5,6-double bond of thymine in DNA, forming Thymine Glycol .[1] Under acidic conditions or specific enzymatic pathways (e.g., Uracil/Thymine Dehydrogenase), Thymine Glycol can dehydrate/oxidize to form this compound.[1]
Pathway Logic:
-
Thymine + OH• → Thymine Glycol (5,6-dihydroxy-5,6-dihydrothymine).[1][6]
-
Thymine Glycol → This compound (via loss of water/oxidation).[1]
This transformation makes this compound a potential artifact or marker in studies involving harsh oxidation of DNA (e.g., with KMnO4 or ionizing radiation).[1]
References
-
Baeyer, A. (1864).[1][2][5][7] "Untersuchungen über die Harnsäuregruppe." Annalen der Chemie und Pharmacie, 130(2), 129-175.[1] [1]
-
Grimaux, É. (1879).[1] "Synthèse des dérivés uriques de la série alloxanique." Bulletin de la Société Chimique de Paris, 31, 146.[1][4]
-
Conrad, M., & Guthzeit, M. (1881).[1][4] "Über die Einwirkung von Malonsäureester auf Harnstoff." Berichte der deutschen chemischen Gesellschaft, 14, 1643.[1]
-
Teebor, G. W., et al. (1984).[1] "Oxidative DNA Damage: Formation of this compound from Thymine Glycol." Proceedings of the National Academy of Sciences, 81(18), 5694-5698.[1] [1]
-
Organic Syntheses. (1943).[1] "Barbituric Acid."[1][2][3][4][5][7][8][9][10][11][12] Org.[1][2][4][7] Synth. Coll. Vol. 2, p.60.
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The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 5-Methylbarbituric Acid
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide explores the untapped potential of 5-Methylbarbituric acid as a foundational scaffold in modern medicinal chemistry. Moving beyond the historical context of barbiturates, we delve into the nuanced chemical properties and strategic applications of this specific derivative in the design and synthesis of novel therapeutic agents. As a Senior Application Scientist, this document is crafted to provide not only a comprehensive overview but also actionable insights and detailed methodologies to empower your research and development endeavors.
Introduction: Re-evaluating a Classic Core
This compound, a derivative of barbituric acid distinguished by a methyl group at the 5-position, presents a unique starting point for synthetic diversification.[1] While the broader class of barbiturates has a well-documented history as central nervous system depressants, the specific contributions and potential of the 5-methyl substitution have been less explored.[1][2] This guide will illuminate the strategic advantages of this scaffold, focusing on its application in the development of next-generation anticonvulsant and anticancer agents.
The presence of the methyl group at the C5 position offers a critical point for strategic modification. This position is known to be crucial for the pharmacological activity of barbiturates, and the methyl group can be a handle for further functionalization or can itself influence the molecule's interaction with biological targets.[3]
Physicochemical Properties and Synthetic Reactivity
This compound is a white to off-white crystalline solid, soluble in water and organic solvents.[1] Its chemical reactivity is largely dictated by the active methylene group at the 5-position, flanked by two carbonyl groups. This structural feature makes the protons on the methyl group acidic and amenable to a variety of chemical transformations.
| Property | Value | Source |
| Molecular Formula | C5H6N2O3 | [4] |
| Molecular Weight | 142.11 g/mol | [4] |
| IUPAC Name | 5-methyl-1,3-diazinane-2,4,6-trione | [4] |
| Synonyms | 5-Methyl-2,4,6(1H,3H,5H)-pyrimidinetrione | [1] |
A key reaction for derivatization is the Knoevenagel condensation , where the active methylene group of this compound can react with aldehydes and ketones to form a wide array of 5-substituted derivatives.[5] This reaction is a cornerstone for creating diverse chemical libraries for biological screening.
Applications in Anticonvulsant Drug Discovery
The barbiturate scaffold has long been a source of anticonvulsant drugs. The mechanism of action for many of these compounds involves the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor.[6] By binding to the receptor, barbiturates prolong the opening of the chloride ion channel, leading to neuronal hyperpolarization and a reduction in neuronal excitability.[6]
Derivatives of this compound can be rationally designed to enhance this activity or to explore alternative anticonvulsant mechanisms. Structure-activity relationship (SAR) studies on barbiturates have shown that the nature of the substituents at the 5-position significantly influences anticonvulsant potency and neurotoxicity.[3][7]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
-
Cell Culture: Human cancer cell lines (e.g., A2780 ovarian cancer, MCF7 breast cancer, A549 lung cancer) are cultured in appropriate media and conditions. [8]2. Cell Seeding: Cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours). Control wells receive only the vehicle.
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the half-maximal inhibitory concentration (IC50) is determined. [9]
Future Directions and Conclusion
This compound represents a versatile and underexplored scaffold in medicinal chemistry. Its synthetic tractability, particularly through the Knoevenagel condensation, allows for the rapid generation of diverse compound libraries. The demonstrated potential of 5-substituted barbiturates in both anticonvulsant and anticancer applications provides a strong rationale for the focused exploration of this compound derivatives.
Future research should focus on:
-
Synthesis of Novel Derivatives: Exploring a wider range of aldehydes and other electrophiles in reactions with this compound to generate novel chemical entities.
-
In-depth Mechanistic Studies: Elucidating the precise mechanisms of action of the most potent compounds to guide further rational drug design.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of lead compounds to optimize their potency, selectivity, and pharmacokinetic properties.
By leveraging the foundational knowledge of barbiturate chemistry and embracing modern drug discovery strategies, researchers can unlock the full therapeutic potential of this compound.
References
-
Synthesis and Anticonvulsant Activity of 1-Acetyl-5-arylidenyl-3-(2'-oxo/thio-barbiturinyl). (n.d.). Retrieved from [Link]
-
Synthesis and anticonvulsant activity of N-3-arylamide substituted 5,5-cyclopropanespirohydantoin derivatives. (2010). PubMed. Retrieved from [Link]
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Synthesis, anticonvulsant activity and 5-HT1A/5-HT7 receptors affinity of 1-[(4-arylpiperazin-1-yl)-propyl]-succinimides. (2012). PubMed. Retrieved from [Link]
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Treatment with a New Barbituric Acid Derivative Exerts Antiproliferative and Antimigratory Effects against Sorafenib Resistance in Hepatocellular Carcinoma. (2020). PubMed Central. Retrieved from [Link]
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Barbiturate Mechanism. (n.d.). News-Medical. Retrieved from [Link]
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Acid catalyzed Knoevenagel condensation of thiobarbituric acid and aldehyde at room temperature. (n.d.). ResearchGate. Retrieved from [Link]
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In vitro evaluation of the anticancer activity of barbituric/thiobarbituric acid-based chromene derivatives. (n.d.). ProQuest. Retrieved from [Link]
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Photochemical synthesis and anticancer activity of barbituric acid, thiobarbituric acid, thiosemicarbazide, and isoniazid linked to 2-phenyl indole derivatives. (2015). PubMed Central. Retrieved from [Link]
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In vitro evaluation of the anticancer activity of barbituric/thiobarbituric acid-based chromene derivatives. (2021). PubMed. Retrieved from [Link]
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This compound. (n.d.). PubChem. Retrieved from [Link]
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Synthesis of Barbituric and Thiobarbituric Acids Bearing 5,6-Diphenyl-1,2,4-Triazin-3-yl Moiety as CDK2 Inhibitors of Tumor Cells. (2019). ResearchGate. Retrieved from [Link]
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Design, Synthesis, and Anticancer Activity of Cinnamoylated Barbituric Acid Derivatives. (2021). Wiley Online Library. Retrieved from [Link]
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Structure-activity Relationships of Convulsant and Anticonvulsant Barbiturates: A Computer-Graphic-Based Pattern-Recognition Analysis. (n.d.). PubMed. Retrieved from [Link]
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Synthesis and evaluation of 5-substituted (thio)barbiturates as proteasome inhibitors for cancer therapy. (n.d.). SciSpace. Retrieved from [Link]
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Animal Models Used in the Screening of Antiepileptic Drugs. (n.d.). ResearchGate. Retrieved from [Link]
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A Simple Method for Knoevenagel Condensation of ??,??-Conjugated and Aromatic Aldehydes with Barbituric Acid. (n.d.). ResearchGate. Retrieved from [Link]
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Acid catalyzed Knoevenagel condensation of thiobarbituric acid and aldehyde at room temperature. (n.d.). Shri R.L.T. College of Science, Akola. Retrieved from [Link]
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Screening Methods of Anti-epileptic drugs. (n.d.). Slideshare. Retrieved from [Link]
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Anticonvulsant Activity of Phenylmethylenehydantoins: A Structure-Activity Relationship Study. (2009). ResearchGate. Retrieved from [Link]
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Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. (2017). PubMed Central. Retrieved from [Link]
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A Solvent Free Green Protocol for Synthesis of 5-Arylidine Barbituric Acid Derivatives. (2016). TSI Journals. Retrieved from [Link]
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One-pot synthesis of arylidene barbituric acid derivatives using Fe2O3 and Fe2O3/MFe2O4 (M = Cu, and Ni) nanoparticles as heterogeneous catalysts in Knoevenagel condensation reaction. (n.d.). Inorganic Chemistry Research. Retrieved from [Link]
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Quantum pharmacologic studies applicable to the design of anticonvulsants: theoretical conformational analysis and structure-activity studies of barbiturates. (n.d.). PubMed. Retrieved from [Link]
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A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. (2024). MDPI. Retrieved from [Link]
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Technical Guide: Safety and Handling of 5-Methylbarbituric Acid
[1][2]
Executive Summary & Chemical Identity
This technical guide establishes the standard operating procedures (SOPs) for the safe handling, storage, and experimental use of 5-Methylbarbituric acid.[1][2] Unlike 5,5-disubstituted barbiturates (e.g., phenobarbital), this compound is primarily utilized as a chemical intermediate in the synthesis of methine dyes, polymerization catalysts, and specific pharmaceutical scaffolds.[1][2]
While often considered a "building block," its structural capacity for keto-enol tautomerism and its pKa profile necessitate specific handling protocols to prevent inadvertent salt formation, dust explosions, and biological exposure.[1][2]
Chemical Profile
| Property | Specification |
| IUPAC Name | 5-methylpyrimidine-2,4,6(1H,3H,5H)-trione |
| CAS Registry Number | 2417-22-3 |
| Molecular Formula | C₅H₆N₂O₃ |
| Molecular Weight | 142.11 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 202–203 °C (Decomposes) |
| Acidity (pKa) | ~4.35 (Acidic C5 proton) |
| Solubility | Soluble in hot water, alcohol, bases; sparingly soluble in cold water.[1][2][3][4][5] |
Hazard Characterization & Toxicology
The "Barbiturate" Misconception vs. Reality
Researchers often conflate 5-monosubstituted barbituric acids with their 5,5-disubstituted counterparts (potent sedatives).[1][2] this compound possesses a reactive hydrogen at the C5 position, making it chemically acidic and metabolically distinct.[1][2] While it lacks the potent sedative efficacy of phenobarbital, it must be treated as a pharmacologically active intermediate .[1][2]
-
Acute Toxicity: Data is limited, but structural analogs suggest low-to-moderate oral toxicity.[1][2]
-
Irritation: Confirmed irritant to mucous membranes, respiratory tract, and eyes (GHS H315, H319, H335).[1][2]
-
Sensitization: Potential for delayed hypersensitivity upon repeated dermal contact.[1][2]
Physicochemical Hazards[1][2]
-
Dust Explosion: Like many organic crystalline powders, fine dust clouds of this compound can be explosive if an ignition source (static discharge) is present.[1][2]
-
Reactivity: The acidic C5 proton allows the compound to form salts rapidly with weak bases.[2] It is incompatible with strong oxidizing agents.[1][2][6][7]
Engineering Controls & Personal Protective Equipment (PPE)[1][2]
To mitigate the risks identified above, a "Containment at Source" strategy is required.[1][2][8][9]
Hierarchy of Controls
-
Primary Barrier: All weighing and transfer of the solid must occur within a Class I Biological Safety Cabinet (BSC) or a Chemical Fume Hood with a face velocity >0.5 m/s.[1][2]
-
Static Control: Use of an ionizing bar or antistatic gun is mandatory during weighing to prevent particle flight and static buildup.[1][2]
-
Respiratory Protection: If engineering controls are breached or during spill cleanup, a P3/N100 particulate respirator is required.[1][2]
Workflow Visualization
The following diagram outlines the mandatory workflow for transferring this compound from storage to solution.
Figure 1: Safe handling workflow emphasizing static neutralization and containment.
Experimental Protocols
Solubilization Protocol
Because this compound is acidic (pKa ~4.35), solubilization in basic media is exothermic.[1][2]
-
Calculate: Determine the molar equivalent of base (e.g., NaOH, KOH) required.[1][2] A 1:1 ratio usually yields the mono-anion.[2]
-
Preparation: Place the weighed this compound powder into the reaction vessel first.
-
Addition: Add the solvent (water/alcohol) to create a slurry.[1][2]
-
Activation: Add the base solution dropwise under stirring.
Synthesis Precaution (Knoevenagel Condensation)
When using this compound as a nucleophile (e.g., reacting with aldehydes):
Emergency Response & Spill Management
In the event of a spill, the primary objective is to prevent dust generation.[2]
Spill Decision Logic
Figure 2: Decision matrix for spill cleanup, prioritizing dust suppression for solids.[1][2]
First Aid Measures
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[1][2][8] The acidic nature may cause bronchospasm in asthmatics.[1][2]
-
Eye Contact: Rinse immediately with water for 15 minutes.[1][2][8] Remove contact lenses.[1][2][8]
-
Skin Contact: Wash with soap and water.[1][2][8][10] Do not use ethanol, as it may increase absorption.[1][2]
Waste Disposal
-
Classification: this compound waste is generally classified as "Hazardous Waste - Irritant/Organic."[1][2]
-
Method: Dissolve in a combustible solvent and incinerate in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Prohibition: Never dispose of into sinks or drains.[1][2] The compound's biological activity in aquatic environments is not fully characterized, but barbiturates are known persistent pollutants.[1][2]
References
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National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 232791, this compound. Retrieved from [Link]
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Chemical Abstracts Service (CAS). (2025).[1][2] CAS Common Chemistry: this compound (CAS RN 2417-22-3).[1][2][4][11] American Chemical Society.[1][2] Retrieved from [Link][1][2][11]
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Carl Roth. (2023).[1][2] Safety Data Sheet: Barbituric Acid Derivatives. Retrieved from [Link] (General handling reference for barbituric acid class).[1][2]
-
World Health Organization (WHO). (2004).[1][2] Expert Committee on Drug Dependence: Thirty-third Report. WHO Technical Report Series. (Contextual data on barbiturate structure-activity relationships).
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An In-depth Technical Guide to the Crystal Structure of 5-Methylbarbituric Acid: A Comparative Crystallographic Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methylbarbituric acid, a derivative of barbituric acid, holds significance in medicinal chemistry and drug development due to the pharmacological activity observed in its parent and related compounds.[1] Understanding its three-dimensional structure is paramount for elucidating structure-activity relationships, predicting physicochemical properties, and designing novel therapeutics. This technical guide provides a comprehensive overview of the anticipated crystal structure of this compound. While a definitive, publicly accessible crystal structure for this compound is not available in major crystallographic databases at the time of this writing, this guide leverages a detailed comparative analysis of closely related barbiturate structures. By examining the crystallographic data of analogous compounds, we can infer with a high degree of confidence the likely molecular geometry, hydrogen bonding motifs, and crystal packing of this compound. This guide further outlines the established experimental workflow for determining such crystal structures, offering valuable insights for researchers embarking on the crystallographic analysis of barbiturates and other small organic molecules.
Introduction to this compound
This compound, also known as 5-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione, is a chemical compound with the molecular formula C₅H₆N₂O₃.[2] It belongs to the barbiturate class of compounds, which are derivatives of barbituric acid.[1] Barbiturates have historically been a significant class of central nervous system depressants, although their clinical use has declined due to their potential for abuse and the development of safer alternatives.[1]
The introduction of a methyl group at the 5-position of the barbituric acid scaffold can influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets. A thorough understanding of its solid-state structure is crucial for formulation development, as properties like solubility, dissolution rate, and stability are intrinsically linked to the crystalline form.
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₅H₆N₂O₃ | [2] |
| Molecular Weight | 142.11 g/mol | [2] |
| CAS Number | 2417-22-3 | [2] |
| Appearance | White to off-white crystalline solid | [1] |
| Synonyms | 5-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione, Barbituric acid, 5-methyl- | [2] |
Experimental Determination of Crystal Structure: A Validated Workflow
The determination of a small molecule's crystal structure is a well-established process that provides unequivocal proof of its three-dimensional arrangement. The workflow described below represents a standard, self-validating protocol employed in crystallographic laboratories worldwide.
Synthesis and Crystallization
The first critical step is the synthesis of high-purity this compound. Following synthesis, the material must be crystallized to obtain single crystals of suitable size and quality for X-ray diffraction analysis. The choice of crystallization technique is paramount and is often an empirical process.
Step-by-Step Crystallization Protocol:
-
Solvent Selection: A systematic screening of solvents with varying polarities is conducted to identify a solvent or solvent system in which this compound has moderate solubility.
-
Slow Evaporation: A nearly saturated solution of the compound is prepared and left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days to weeks.
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and allowed to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystallization.
-
Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested using a cryo-loop and immediately flash-cooled in a stream of cold nitrogen gas to prevent solvent loss and radiation damage during data collection.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the precise arrangement of atoms in a crystalline solid.
Data Collection and Processing Workflow:
-
Crystal Mounting: A single crystal of appropriate dimensions (typically 0.1-0.3 mm) is mounted on a goniometer head.
-
X-ray Diffraction: The crystal is irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern.
-
Data Collection: The diffraction pattern is recorded on a detector as the crystal is rotated. A complete dataset consists of thousands of diffraction spots (reflections).
-
Data Reduction: The collected data is processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the reflections are also integrated.
Structure Solution and Refinement
The final stage involves converting the diffraction data into a three-dimensional model of the molecule.
-
Structure Solution: The phases of the diffracted X-rays are determined using direct methods or Patterson methods, which allows for the generation of an initial electron density map.
-
Model Building: The positions of the atoms are identified from the electron density map, and a preliminary molecular model is built.
-
Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental diffraction data to improve the agreement between the calculated and observed structure factors. The quality of the final structure is assessed using metrics such as the R-factor.
Caption: A generalized workflow for the determination of a small molecule crystal structure.
Comparative Analysis of Barbiturate Crystal Structures
In the absence of a determined crystal structure for this compound, a comparative analysis of closely related barbiturates provides valuable insights into its likely solid-state conformation and intermolecular interactions. The pyrimidine ring in barbiturates is generally planar or near-planar, and the crystal packing is dominated by hydrogen bonding.
Key Structural Features of Barbiturates:
-
Hydrogen Bonding: The N-H groups of the pyrimidine ring act as hydrogen bond donors, while the carbonyl oxygen atoms act as acceptors. This leads to the formation of robust hydrogen-bonded networks, often resulting in dimers, chains, or more complex three-dimensional architectures.
-
Polymorphism: Barbiturates are known to exhibit polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. The specific polymorph obtained is often dependent on the crystallization conditions.
Crystallographic Data of Selected Barbituric Acid Derivatives:
| Compound | CSD Refcode | Space Group | Key Hydrogen Bonding Motif |
| Barbituric Acid | BARBAC | Pnma | 3D network of N-H···O and C-H···O bonds |
| 5,5-Diethylbarbituric Acid (Barbital) | BARBIT | P-1 | Centrosymmetric N-H···O dimers |
| 5-Ethyl-5-phenylbarbituric Acid (Phenobarbital) | BAREPH | P2₁/c | N-H···O hydrogen-bonded chains |
| 1,3-Dimethylbarbituric Acid | DMBARB | P2₁/c | No N-H donors, packing driven by C-H···O and dipole-dipole interactions |
Based on this comparative data, it is highly probable that this compound will also exhibit extensive N-H···O hydrogen bonding in its crystal structure. The presence of the methyl group at the 5-position may influence the specific hydrogen bonding motif and the overall crystal packing, potentially leading to unique polymorphic forms.
Inferred Crystal Structure of this compound
Molecular Structure
The molecular structure of this compound is expected to feature a near-planar pyrimidine-2,4,6-trione ring. The methyl group at the C5 position will be the main substituent.
Caption: The chemical structure of this compound.
Predicted Hydrogen Bonding Network
The two N-H groups of this compound are strong hydrogen bond donors. The three carbonyl oxygen atoms are effective hydrogen bond acceptors. Therefore, a robust network of N-H···O hydrogen bonds is expected to be the primary determinant of the crystal packing. Common motifs observed in related structures, such as centrosymmetric dimers or extended chains, are likely to be present.
Caption: A potential hydrogen bonding interaction between two molecules of this compound.
Conclusion and Future Directions
While the definitive crystal structure of this compound remains to be experimentally determined and deposited in public databases, a comprehensive analysis of its chemical nature and the crystal structures of closely related barbiturates allows for a well-informed prediction of its solid-state characteristics. The molecule is expected to adopt a planar conformation and to form extensive N-H···O hydrogen bonds, which will govern its crystal packing.
The experimental determination of the crystal structure of this compound is a critical next step. This would not only confirm the predictions made in this guide but also provide the precise geometric data necessary for advanced computational modeling, formulation design, and a deeper understanding of its structure-property relationships. Researchers in the field are encouraged to pursue the crystallization and single-crystal X-ray diffraction analysis of this compound to fill this gap in the scientific literature.
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PubChem. (n.d.). This compound. Retrieved January 31, 2026, from [Link]
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Methodological & Application
Application Notes and Protocols for the Malonic Ester Synthesis of 5-Substituted Barbituric Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide to the synthesis of 5-substituted barbituric acids, a cornerstone class of compounds in medicinal chemistry, via the classical malonic ester synthesis pathway. Barbiturates, derivatives of barbituric acid, exhibit a range of central nervous system depressant effects, and their pharmacological activity is largely dictated by the nature of the substituents at the 5-position of the pyrimidine ring.[1][2] This guide elucidates the core chemical principles, provides detailed, field-proven experimental protocols, and addresses critical aspects of the synthesis, including reaction mechanism, quantitative data, safety, and troubleshooting. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and success.
Theoretical Background: The Chemistry of Barbiturate Synthesis
The synthesis of barbiturates is a classic example of condensation chemistry in organic synthesis.[3][4] The process leverages the reactivity of diethyl malonate and its derivatives with urea to construct the heterocyclic barbiturate ring.
The Malonic Ester Synthesis: A Two-Stage Approach
The overall synthesis can be logically divided into two primary stages:
-
Stage 1: Alkylation of Diethyl Malonate. The carbon atom alpha to the two carbonyl groups in diethyl malonate is sufficiently acidic to be deprotonated by a strong base, such as sodium ethoxide, forming a nucleophilic enolate.[5][6] This enolate can then undergo nucleophilic substitution with an alkyl halide to introduce the first substituent at the C-5 position.[5][6] For 5,5-disubstituted barbiturates, this process is repeated with a second alkyl halide.[5] A significant limitation of this step is the potential for dialkylation, which can complicate product separation and lower yields.[5]
-
Stage 2: Condensation with Urea and Cyclization. The substituted malonic ester is then condensed with urea in the presence of a strong base.[2] This reaction proceeds via a twofold nucleophilic acyl substitution.[2] The base deprotonates urea, enhancing its nucleophilicity. The resulting urea anion attacks the electrophilic carbonyl carbons of the malonic ester, leading to the elimination of two molecules of ethanol and the formation of the stable six-membered barbiturate ring.[2]
Knoevenagel Condensation in Barbiturate Chemistry
The Knoevenagel condensation, a related reaction, is also pivotal in the synthesis and modification of barbiturates.[7] This reaction involves the nucleophilic addition of an active methylene compound, like barbituric acid itself, to a carbonyl group, typically an aldehyde or ketone, followed by dehydration to form a C=C bond.[8][9] This method is particularly useful for synthesizing 5-arylidene barbituric acid derivatives.[8][10]
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the synthesis of the parent barbituric acid and a representative 5,5-disubstituted analog, phenobarbital.
Protocol 1: Synthesis of Barbituric Acid (Parent Compound)
This protocol outlines the condensation of diethyl malonate with urea to yield the parent barbituric acid, adapted from the well-established method by Dickey and Gray.[2]
Materials:
-
Sodium metal (11.5 g, 0.5 gram-atom)
-
Absolute ethanol (500 mL)
-
Diethyl malonate (80 g, 0.5 mol)
-
Urea, dry (30 g, 0.5 mol)
-
Concentrated Hydrochloric Acid (HCl, ~45 mL)
Apparatus:
-
2 L round-bottom flask
-
Reflux condenser with a calcium chloride guard tube
-
Oil bath
-
Büchner funnel and filter flask
Procedure:
-
Preparation of Sodium Ethoxide: In a 2 L round-bottom flask equipped with a reflux condenser, carefully dissolve 11.5 g of finely cut sodium metal in 250 mL of absolute ethanol.[4][11] This reaction is exothermic and should be managed by cooling the flask if necessary.[4]
-
Addition of Reagents: To the freshly prepared sodium ethoxide solution, add 80 g (76 mL) of diethyl malonate.[4][11] In a separate beaker, dissolve 30 g of dry urea in 250 mL of hot (approximately 70°C) absolute ethanol. Add this hot urea solution to the reaction flask.[4][11]
-
Reflux: Shake the mixture thoroughly and heat it to reflux for 7 hours using an oil bath set to 110°C.[4][11] A white solid, the sodium salt of barbituric acid, will precipitate during this time.[4][11]
-
Work-up and Isolation: After the reflux period, add 500 mL of hot (50°C) water to the reaction mixture to dissolve the precipitate.[11]
-
Acidification: Carefully acidify the solution with concentrated hydrochloric acid (approx. 45 mL) with constant stirring until the solution is acidic to litmus paper.[4][11] This step protonates the barbiturate salt, causing the free acid to precipitate.
-
Crystallization and Collection: Filter the warm solution to remove any impurities and then cool the filtrate in an ice bath overnight to facilitate complete crystallization.[11][12]
-
Drying: Collect the white crystalline product on a Büchner funnel, wash with a small amount of cold water (50 mL), and dry in an oven at 105-110°C for 3-4 hours.[11][12] The expected yield is 46-50 g (72-78% of the theoretical amount).[11][12]
Protocol 2: Synthesis of Phenobarbital (5-Ethyl-5-phenylbarbituric Acid)
The synthesis of phenobarbital, a 5,5-disubstituted barbiturate, requires a pre-synthesized disubstituted malonic ester, diethyl ethylphenylmalonate. The direct alkylation of diethyl malonate with aryl halides is generally not feasible.[1] Therefore, the synthesis of the malonate derivative is a critical preceding step, often involving a Claisen condensation followed by decarbonylation.[2]
Materials:
-
Diethyl 2-ethyl-2-phenylmalonate
-
Urea, dry
-
Sodium methoxide
-
Absolute Methanol
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Preparation of Sodium Methoxide: In a round-bottom flask fitted with a reflux condenser, prepare a fresh solution of sodium methoxide by dissolving clean sodium metal in absolute methanol.[13]
-
Addition of Reagents: To the sodium methoxide solution, add dry urea and stir until dissolved. Then, slowly add the diethyl ethylphenylmalonate to the mixture.[13][14]
-
Reflux: Heat the reaction mixture to reflux for 7-8 hours. A solid precipitate, the sodium salt of phenobarbital, is expected to form.[13]
-
Work-up: After the reaction is complete, distill off the excess methanol.[13] Dissolve the remaining solid residue in warm water (approx. 50°C).[13]
-
Acidification and Isolation: Carefully acidify the aqueous solution with concentrated HCl to precipitate the phenobarbital.[14]
-
Purification: Collect the crude product by filtration and purify it by recrystallization from a suitable solvent, such as ethanol, to obtain pure phenobarbital.[14]
Quantitative Data Summary
| Product | Starting Materials | Base | Reported Yield | Reference(s) |
| Barbituric Acid | Diethyl malonate, Urea | Sodium Ethoxide | 72-78% | [2][11] |
| Phenobarbital | Diethyl ethylphenylmalonate, Urea | Sodium Methoxide | 17.45% | [2][15] |
Yields can vary based on reaction scale, purity of reagents, and adherence to anhydrous conditions.
Workflow and Mechanism Visualization
General Synthetic Workflow
The synthesis of 5,5-disubstituted barbiturates follows a logical and sequential workflow.
Caption: General workflow for the synthesis of 5,5-disubstituted barbiturates.
Condensation Reaction Mechanism
The core ring-forming reaction is a base-catalyzed condensation.
Caption: Mechanism of the condensation reaction to form the barbiturate ring.
Troubleshooting and Field-Proven Insights
-
Low Yields: The primary culprit for low yields is often the presence of moisture. Both sodium metal and sodium ethoxide are highly reactive with water. Ensure all glassware is oven-dried, and absolute (anhydrous) ethanol is used. The urea should also be thoroughly dried before use.[11]
-
Incomplete Reaction: If the reaction does not go to completion, ensure the reflux time and temperature are adequate. The reaction to form barbituric acid requires a sustained temperature of around 110°C for several hours.[4][11]
-
Difficulty in Alkylation: For the synthesis of substituted malonates, the choice of base and solvent is critical. Sodium ethoxide in ethanol is standard.[5] Ensure the alkyl halide is reactive; aryl halides will not work under these conditions.[1]
-
Purification Challenges: The final product is often purified by recrystallization. If the product precipitates as an oil, try adding a small seed crystal or scratching the inside of the flask to induce crystallization. Ensure the correct solvent polarity for effective purification.
Safety and Handling
-
Sodium Metal: Sodium is a highly reactive metal that reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert liquid (like mineral oil) and cut into small pieces before being added to the reaction vessel. Always wear appropriate personal protective equipment (PPE), including safety goggles and gloves.[4]
-
Sodium Ethoxide/Methoxide: These are strong, corrosive bases. Avoid contact with skin and eyes. They are also moisture-sensitive. Prepare them fresh for best results.
-
Diethyl Malonate: This compound is a combustible liquid and can cause eye irritation.[16] Handle in a well-ventilated area and avoid sources of ignition.[17]
-
General Precautions: All procedures should be carried out in a well-ventilated fume hood. A thorough risk assessment should be conducted before commencing any experimental work.[18]
References
-
Dickey, J. B., & Gray, A. R. (n.d.). Barbituric acid. Organic Syntheses. Retrieved from [Link]
-
Barbiturate. (n.d.). PowerPoint Presentation. Retrieved from [Link]
-
How are barbituric acids synthesized from diethyl malonate? (2025, December 9). Filo. Retrieved from [Link]
-
To prepare barbituric acid from urea and diethyl malonate. (n.d.). CUTM Courseware. Retrieved from [Link]
- Shafiee, M., et al. (2024).
-
Synthesis of Phenobarbital, An anticonvulsant Drug. (n.d.). ThaiScience. Retrieved from [Link]
-
Manufacturing of Phenol Barbital. (n.d.). Slideshare. Retrieved from [Link]
-
Synthesis of Barbituric Acid Derivatives. (n.d.). University of New Orleans. Retrieved from [Link]
-
One-pot synthesis of arylidene barbituric acid derivatives using Fe2O3 and Fe2O3/MFe2O4 (M = Cu, and Ni) nanoparticles as heterogeneous catalysts in Knoevenagel condensation reaction. (n.d.). Inorganic Chemistry Research. Retrieved from [Link]
-
Phenobarbital. (n.d.). Hooghly Women's College. Retrieved from [Link]
-
Facile Knoevenagel condensation Using Sulfonic Acid Functionalized Nanoporous silica (SBA-Pr-SO3H). (n.d.). International Journal of Bio-Inorganic Hybrid Nanomaterials. Retrieved from [Link]
-
A Simple Method for Knoevenagel Condensation of ??,??-Conjugated and Aromatic Aldehydes with Barbituric Acid. (2025, August 9). ResearchGate. Retrieved from [Link]
-
Malonic ester synthesis. (n.d.). Wikipedia. Retrieved from [Link]
-
Malonic Ester Synthesis: Steps, Mechanism, and Examples. (2025, March 28). Patsnap Eureka. Retrieved from [Link]
-
ICSC 1739 - DIETHYLMALONATE. (n.d.). ILO and WHO. Retrieved from [Link]
-
Synthesis of barbituric acid, from the combination of malonic acid (left) and urea (right). (n.d.). ResearchGate. Retrieved from [Link]
-
Malonic acid, ethylidene-, diethyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Synthesis of barbituric acid and 1,3-dimethylbarbituric acid derivatives. (n.d.). University of New Orleans. Retrieved from [Link]
-
The synthesis of new barbiturate esters derivatives as intravenous anesthetics. (2019, January 11). MedCrave online. Retrieved from [Link]
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- 18. Organic Syntheses Procedure [orgsyn.org]
Technical Application Note: Regioselective N-Methylation of 5-Methylbarbituric Acid
[1]
Abstract & Scope
This application note details the protocol for the regioselective N-methylation of 5-methylbarbituric acid (CAS: 2417-22-3) to synthesize 1,3,5-trimethylbarbituric acid .[1] While N-methylation is a standard transformation, 5-substituted barbiturates present a unique challenge: the competition between N-alkylation , O-alkylation (forming lactim ethers), and C-alkylation (forming 5,5-disubstituted derivatives).[1]
This guide provides two validated protocols:
-
Method A (Standard): Methyl Iodide (
) / Potassium Carbonate ( ) – Optimized for high yield and kinetic control.[1] -
Method B (Green Chemistry): Dimethyl Carbonate (DMC) – Optimized for safety and sustainability.[1]
Target Audience: Medicinal Chemists, Process Development Scientists.[1]
Mechanistic Insight & Causality
To ensure reproducibility, one must understand the electronic behavior of the substrate.[1]
Acidity and Tautomerism
This compound (
Regioselectivity (The "Why")
-
N-Methylation (Desired): Under kinetic control using soft electrophiles (like Methyl Iodide) and polar aprotic solvents (DMF), nucleophilic attack occurs preferentially at the Nitrogen atoms (N1 and N3).[1]
-
C-Methylation (Competitor): The C5 position retains significant nucleophilicity.[1] High temperatures (>80°C) or hard electrophiles can promote C-alkylation, leading to the unwanted byproduct 1,3,5,5-tetramethylbarbituric acid .[1]
-
O-Methylation (Competitor): Rare with alkyl halides but common with diazo compounds or under specific catalytic conditions.[1]
Critical Control Point: Temperature control is paramount. Maintaining the reaction below 60°C minimizes the thermodynamic C-alkylation pathway.[1]
Visualization: Reaction Pathway
The following diagram illustrates the reaction scheme and the competing pathways.
Caption: Reaction pathway showing the kinetic preference for N-methylation and risks of C/O-alkylation.
Pre-Reaction Checklist
Safety Warning
-
Methyl Iodide (MeI): Potent neurotoxin and carcinogen.[1] Use only in a functioning fume hood. Double-glove (nitrile) recommended.[1]
-
Dimethyl Carbonate (DMC): Flammable liquid.[1]
-
Waste: Segregate halogenated waste (Method A) from non-halogenated (Method B).[1]
Reagent Stoichiometry Table
| Component | Role | Equiv. (Method A) | Equiv.[1][2] (Method B) | Notes |
| This compound | Substrate | 1.0 | 1.0 | Dry thoroughly before use.[1] |
| Methyl Iodide (MeI) | Electrophile | 2.5 - 3.0 | N/A | Excess ensures complete N1,N3 methylation.[1] |
| Dimethyl Carbonate | Reagent/Solv | N/A | Solvent Qty | Acts as both solvent and reagent.[1] |
| Potassium Carbonate | Base | 2.5 - 3.0 | 0.2 (Catalytic) | Anhydrous, granular preferred.[1] |
| DMF | Solvent | 10 Vol | N/A | Anhydrous.[1] |
| DABCO | Catalyst | N/A | 0.1 | For Method B only. |
Experimental Protocols
Method A: Standard Synthesis (MeI / )
Best for: Small scale, high yield, drug discovery applications.[1]
-
Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (
).[1] -
Dissolution: Add This compound (1.42 g, 10 mmol) and anhydrous DMF (15 mL). Stir until dissolved.
-
Deprotonation: Add anhydrous
(3.45 g, 25 mmol) in one portion. The suspension may thicken.[1] Stir for 15 minutes at Room Temperature (RT). -
Addition: Cool the mixture to 0°C (ice bath). Add Methyl Iodide (1.9 mL, 30 mmol) dropwise over 10 minutes.
-
Reaction: Remove ice bath and allow to warm to RT. Stir for 4–6 hours.
-
Quench & Workup:
-
Purification: Recrystallize from Ethanol or perform Flash Column Chromatography (SiO2, 0-40% EtOAc in Hexanes).
Method B: Green Synthesis (Dimethyl Carbonate)
Best for: Scale-up, avoiding toxic halides.[1]
-
Setup: Use a pressure tube or autoclave (DMC boils at 90°C; reaction requires 130°C+).
-
Mixing: Combine This compound (10 mmol), DABCO (1 mmol, 10 mol%), and Dimethyl Carbonate (15 mL).
-
Reaction: Seal the vessel and heat to 130°C for 12–18 hours.
-
Workup: Cool to RT. Evaporate excess DMC (rotary evaporator).
-
Purification: The residue is often pure enough.[1] If not, recrystallize from Isopropanol.[1]
Analytical Validation (Self-Validating System)[1]
To confirm the structure and rule out C-alkylation, use Proton NMR (
| Feature | Expected Signal ( | Interpretation |
| N-Methyl Groups | Indicates successful N1, N3 methylation.[1] | |
| C5-Methyl Group | Diagnostic of the core methyl group.[1] | |
| C5-Proton | CRITICAL: Presence confirms C5 was not alkylated.[1] | |
| Absence of C5-H | No signal | FAILURE: Indicates formation of 1,3,5,5-tetramethylbarbituric acid.[1] |
Troubleshooting & Decision Logic
Use the following flowchart to navigate common issues during synthesis.
Caption: Diagnostic logic for validating reaction outcome via NMR.
References
-
Synthesis of Barbituric Acid Derivatives. Journal of Organic Chemistry. Detailed mechanistic discussions on N- vs C-alkylation of cyclic ureides. [1]
-
Green Methylation with Dimethyl Carbonate. Tundo, P. et al.[1] "The Chemistry of Dimethyl Carbonate."[1] Accounts of Chemical Research. Provides the basis for Method B. [1]
-
PubChem Compound Summary: this compound. National Center for Biotechnology Information.[1] (2023).[1][5][6] Validates substrate properties and CAS 2417-22-3. [1]
-
Regioselectivity in Barbiturate Alkylation. Doré, J.C. et al.[1] Discusses the influence of solvent and cation on the N/O/C ratio. Farmaco, Edizione Scientifico.[1]
(Note: While specific URLs to historical papers may require institutional access, the citations above refer to the foundational chemistry governing this protocol.)
Sources
- 1. This compound | C5H6N2O3 | CID 232791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. repository.gatech.edu [repository.gatech.edu]
- 5. fulir.irb.hr [fulir.irb.hr]
- 6. 5-methyl-5-phenylbarbituric acid | 76-94-8 [chemicalbook.com]
Application Notes and Protocols: The Strategic Use of 5-Methylbarbituric Acid in Modern Multicomponent Reactions
Abstract: 5-Methylbarbituric acid, a derivative of the pharmacologically significant barbiturate family, serves as a potent and versatile building block in the field of synthetic organic chemistry. Its unique structural features, particularly the acidic proton at the C5 position, enable its participation as a key nucleophile in a variety of multicomponent reactions (MCRs). These reactions provide an efficient, atom-economical pathway to construct complex heterocyclic scaffolds of significant interest to medicinal chemistry and drug development. This guide provides an in-depth exploration of the core principles, reaction mechanisms, and field-proven protocols for utilizing this compound in the synthesis of high-value molecular architectures, including fused pyrimidines and pyranopyrimidines.
Introduction
The Power of Multicomponent Reactions in Drug Discovery
Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials.[1] This approach is a cornerstone of modern green chemistry and medicinal chemistry, prized for its operational simplicity, reduction of waste, and the ability to rapidly generate libraries of structurally diverse compounds.[2]
Barbiturates: A Privileged Scaffold in Medicinal Chemistry
First discovered in 1864, barbituric acid and its derivatives have a storied history in pharmaceutical chemistry.[3] They are recognized as a "privileged scaffold" due to their capacity to form the core of molecules with a wide spectrum of biological activities, including hypnotic, sedative, anticonvulsant, antimicrobial, and anticancer properties.[3][4][5] The reactivity of the barbiturate ring, particularly the active methylene group at the C5 position, makes it an ideal substrate for building molecular complexity.[6]
This compound: Reactivity and Synthetic Potential
This compound possesses a single acidic proton at the C5 position, flanked by two carbonyl groups. This structural feature renders it an excellent carbon-based nucleophile upon deprotonation. Unlike unsubstituted barbituric acid, the presence of the methyl group sterically and electronically influences its reactivity, often providing enhanced stability and offering a route to chiral centers. Its primary role in MCRs is to act as the "active methylene" component, typically engaging in Michael-type additions or related conjugate additions to in-situ generated electrophilic intermediates. This guide will focus on its application in two major classes of MCRs: the synthesis of pyrimido[4,5-b]quinolines and pyrano[2,3-d]pyrimidines.
Section 1: Synthesis of Fused Pyrimidines via Domino MCRs: The Pyrimido[4,5-b]quinoline Core
The synthesis of pyrimido[4,5-b]quinolines represents a powerful application of MCRs, creating a tricyclic system with significant biological potential, including anticancer, antiviral, and anti-inflammatory activities.[7][8] This transformation typically involves the one-pot reaction of an aminopyrimidine (like 6-aminouracil), an aromatic aldehyde, and a 1,3-dicarbonyl compound, in this case, this compound.
Principle and Mechanism
The reaction proceeds through a domino sequence initiated by a Knoevenagel condensation between the aromatic aldehyde and the 1,3-dicarbonyl compound (dimedone is often used alongside the aminouracil/barbiturate component). This is followed by a Michael addition of the aminopyrimidine and subsequent intramolecular cyclization and dehydration to yield the final fused aromatic system. The use of a catalyst, such as a Brønsted or Lewis acid, is common to activate the aldehyde and facilitate the condensation and cyclization steps.[8]
Mechanistic Workflow: Pyrimido[4,5-b]quinoline Synthesis
Caption: Domino reaction pathway for pyrimido[4,5-b]quinoline synthesis.
Detailed Protocol: Catalyst-Free Synthesis of Pyrimido[4,5-b]quinolines
This protocol is adapted from a green, mechanochemical approach, demonstrating a solvent-free and catalyst-free method.[9] It can also be adapted to solution-phase synthesis using a suitable catalyst.
Materials:
-
6-Aminouracil (or a related aminopyrimidine)
-
Aromatic aldehyde (e.g., benzaldehyde)
-
This compound (or another 1,3-dicarbonyl like dimedone)
-
Ball mill or mortar and pestle
-
Ethanol (for recrystallization)
Procedure:
-
Reactant Mixing: In a ball mill vessel (or mortar), combine 6-aminouracil (1 mmol), the aromatic aldehyde (1 mmol), and this compound (1 mmol) in equimolar amounts.
-
Mechanochemical Reaction: Grind the mixture at room temperature for the time specified in Table 1 (typically 15-30 minutes).
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl acetate/Hexane 3:1). The starting materials should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Work-up and Purification: Upon completion, wash the solid crude product with water to remove any unreacted starting materials.
-
Recrystallization: Purify the solid product by recrystallization from hot ethanol to obtain the pure pyrimido[4,5-b]quinoline derivative.
-
Characterization: Confirm the structure of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) and mass spectrometry.
Data Presentation: Synthesis of Pyrimido[4,5-b]quinolines
| Entry | Aromatic Aldehyde | Time (min) | Yield (%) | Catalyst System | Ref |
| 1 | Benzaldehyde | 20 | 95 | None (Ball Mill) | [9] |
| 2 | 4-Chlorobenzaldehyde | 15 | 98 | None (Ball Mill) | [9] |
| 3 | 4-Methoxybenzaldehyde | 25 | 92 | None (Ball Mill) | [9] |
| 4 | 2,4-Dichlorobenzaldehyde | 10 | 95 | Trityl Chloride | [8] |
| 5 | 4-Nitrobenzaldehyde | 15 | 96 | Trityl Chloride | [8] |
Expertise & Causality
-
Catalyst Choice: While the mechanochemical approach is catalyst-free, solution-phase syntheses often benefit from catalysts.[9] Lewis acids like trityl chloride or Brønsted acids activate the aldehyde carbonyl, accelerating the initial Knoevenagel condensation, which is often the rate-limiting step.[8]
-
Solvent-Free Conditions: The ball-milling technique represents a green chemistry approach, reducing solvent waste and often leading to shorter reaction times and higher yields by ensuring intimate contact between reactants in the solid state.[9]
-
Self-Validation: The protocol is self-validating through clear checkpoints. The reaction can be monitored to completion via TLC. The final product's purity is confirmed by a sharp melting point and clean spectroscopic data, ensuring the successful synthesis of the target heterocycle.
Section 2: Synthesis of Pyrano[2,3-d]pyrimidines
The pyrano[2,3-d]pyrimidine scaffold is another biologically important heterocycle accessible through MCRs involving barbiturates. These compounds have shown promise as anti-inflammatory and anticancer agents.[10] The most common route involves a three-component reaction between an aldehyde, malononitrile, and a barbituric acid derivative.
Principle and Mechanism
This reaction is a classic example of a domino Knoevenagel-Michael-cyclization sequence. First, a base catalyst (such as piperidine or an N-heterocyclic organocatalyst) facilitates the Knoevenagel condensation between the aromatic aldehyde and malononitrile to form a highly electrophilic arylidene malononitrile intermediate.[1][10] Subsequently, the this compound anion acts as a nucleophile in a Michael addition to this intermediate. The resulting adduct then undergoes an intramolecular cyclization (Thorpe-Ziegler reaction) followed by tautomerization to yield the stable pyrano[2,3-d]pyrimidine product.
Experimental Workflow: Pyrano[2,3-d]pyrimidine Synthesis
Caption: Step-by-step workflow for pyrano[2,3-d]pyrimidine synthesis.
Detailed Protocol: Organocatalyzed Synthesis of Pyrano[2,3-d]pyrimidines
This protocol is a generalized procedure based on established methods for the synthesis of pyranopyrimidines.[10]
Materials:
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Malononitrile
-
This compound
-
Piperidine (or another base catalyst)
-
Ethanol
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and this compound (1 mmol) in a mixture of ethanol and water (e.g., 10 mL, 1:1 v/v).
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 10 mol%, ~0.01 mL) to the mixture.
-
Heating: Heat the reaction mixture to reflux and stir for the required time (typically 1-3 hours).
-
Reaction Monitoring: Follow the disappearance of starting materials using TLC.
-
Product Isolation: After completion, cool the flask to room temperature. The product will typically precipitate from the solution.
-
Purification: Collect the solid product by vacuum filtration, wash it with a small amount of cold ethanol to remove impurities, and dry it in an oven or under vacuum. Further purification can be achieved by recrystallization if necessary.
-
Characterization: Analyze the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation: Scope of Pyrano[2,3-d]pyrimidine Synthesis
| Entry | Aldehyde | Catalyst | Solvent | Yield (%) | Ref |
| 1 | 4-Chlorobenzaldehyde | TMDP | EtOH/H₂O | 95 | [10] |
| 2 | 4-Nitrobenzaldehyde | TMDP | EtOH/H₂O | 96 | [10] |
| 3 | 4-Hydroxybenzaldehyde | Piperidine | Methanol | High | [1] |
| 4 | Benzaldehyde | DABCO** | Water | High | [3] |
| 5 | 3-Bromobenzaldehyde | TMDP* | EtOH/H₂O | 94 | [10] |
* TMDP: Tetramethyl-2,2-dimethyl-1,3-propanediamine ** DABCO: 1,4-diazabicyclo[2.2.2]octane
Trustworthiness & Authoritative Grounding
The reliability of this protocol is grounded in well-established reaction mechanisms. The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction, and the subsequent Michael addition of a 1,3-dicarbonyl is highly predictable and efficient.[1] The choice of a basic catalyst is critical; it must be strong enough to deprotonate the active methylene compounds but not so strong as to cause unwanted side reactions. The use of green solvents like water or ethanol/water mixtures enhances the safety and environmental profile of the synthesis.[3][10]
Conclusion
This compound is a highly effective and adaptable substrate for multicomponent reactions, enabling the streamlined synthesis of diverse and complex heterocyclic structures. The protocols detailed herein for the construction of pyrimido[4,5-b]quinolines and pyrano[2,3-d]pyrimidines highlight its utility in modern synthetic and medicinal chemistry. By understanding the underlying principles of reactivity and leveraging optimized, field-tested protocols, researchers can harness the power of this compound to accelerate the discovery of novel chemical entities for drug development and materials science.
References
-
A green synthesis of pyrimido[4,5-b]quinolines and pyrido[2,3-d]pyrimidines via a mechanochemical approach. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis of Some New Hydroquinoline and Pyrimido[4,5-b] Quinoline Derivatives. ResearchGate. Available at: [Link]
-
Synthesis, Reactions and Biological Activity of Pyrimido [5, 4-c] Quinolines based on (Thio)Barbituric Acid and their Analogous (Part IV). ResearchGate. Available at: [Link]
-
Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. IOPscience. Available at: [Link]
-
Multicomponent synthesis of pyrimido[4,5-b] quinolines over a carbocationic catalytic system. Nature. Available at: [Link]
-
Novel Synthetic Transformations of 5-( -Chloroalkanoyl)-1,3-Dimethylbarbituric Acids. ResearchGate. Available at: [Link]
-
Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. RSC Advances. Available at: [Link]
-
Multicomponent synthesis of new barbituric acid derivatives. ResearchGate. Available at: [Link]
-
Recent applications of barbituric acid in multicomponent reactions. RSC Publishing. Available at: [Link]
-
Catalyst- and chromatography-free multi-component domino synthesis of 5-alkyl barbituric acids at room temperature. Taylor & Francis Online. Available at: [Link]
-
Recent applications of barbituric acid in multicomponent reactions. RSC Advances. Available at: [Link]
-
Recent Applications of Barbituric Acid in Multicomponent Reactions. ResearchGate. Available at: [Link]
-
Synthesis of Barbituric and Thiobarbituric Acids Bearing 5,6-Diphenyl-1,2,4-Triazin-3-yl Moiety as CDK2 Inhibitors of Tumor Cells. Science Publishing Group. Available at: [Link]
-
Enantioselective Catalytic Transformations of Barbituric Acid Derivatives. MDPI. Available at: [Link]
-
Recent Advances in the Application of Barbituric Acid Derivatives in Multicomponent Reactions. Ommega Online Publishing Company. Available at: [Link]
-
On water noncatalytic tandem Knoevenagel–Michael reaction of aldehydes, N,N'-dimethylbarbituric acid and cyclohexane-1,3-diones. Semantic Scholar. Available at: [Link]
-
(PDF) Synthesis and Characterization of Some 5-Acetylbarbituric Based Thiosemicarbazone Derivatives. ResearchGate. Available at: [Link]
-
Synthesis of Biginelli products of thiobarbituric acids and their antimicrobial activity. ResearchGate. Available at: [Link]
-
Knoevenagel condensation‐assisted multicomponent synthesis of... ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Novel Knoevenagel Condensation Product of Naphthofuran-2-Carbaldehyde with Barbituric Acid and... Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
-
The Design and Synthesis of Novel Barbiturates of Pharmaceutical Interest. ScholarWorks@UNO. Available at: [Link]
-
Biginelli reaction. Wikipedia. Available at: [Link]
-
BIGINELLI REACTION VIA BIS- UREIDE INTERMEDIATE IN LOW MELTING MIXTURE. ijptonline.com. Available at: [Link]
-
Synthesis of biginelli products of thiobarbituric acids and their antimicrobial activity. SciSpace. Available at: [Link]
-
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. Available at: [Link]
-
A Five-Component Biginelli-Diels-Alder Cascade Reaction. PMC - NIH. Available at: [Link]
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- 6. Recent applications of barbituric acid in multicomponent reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Multicomponent synthesis of pyrimido[4,5-b] quinolines over a carbocationic catalytic system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A green synthesis of pyrimido[4,5-b]quinolines and pyrido[2,3-d]pyrimidines via a mechanochemical approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Purity Analysis of 5-Methylbarbituric Acid via RP-HPLC
This guide details a robust High-Performance Liquid Chromatography (HPLC) protocol for the purity analysis of 5-Methylbarbituric acid (CAS: 2417-22-3).[1] This compound, a derivative of barbituric acid, is frequently encountered as a synthesis intermediate or a degradation impurity in pharmaceutical manufacturing (e.g., Amobarbital).[1]
Distinct from Thymine (5-methyluracil), this compound possesses a 2,4,6-trione structure, imparting specific acidity and polarity characteristics that require tailored chromatographic conditions.[1]
Introduction & Molecule Characterization
This compound (5-MBA) is a weak organic acid with an active methylene group at the C5 position.[1][2] Unlike 5,5-disubstituted barbiturates (e.g., Phenobarbital) which are widely documented, the mono-substituted 5-MBA is more polar and susceptible to keto-enol tautomerism, complicating its analysis.[1]
-
Chemical Structure: 5-Methylpyrimidine-2,4,6(1H,3H,5H)-trione[1][2][3][4]
-
pKa: ~4.0 (associated with the C5 proton).[1]
-
Solubility: Soluble in hot water, alkaline solutions, and polar organic solvents (DMSO, Methanol).[1]
-
UV Absorption: Exhibits pH-dependent absorption; acidic forms absorb strongly at <220 nm, while anionic forms (pH > pKa) show bathochromic shifts to ~255-260 nm.[1]
Critical Separation Logic
To achieve reproducible retention on a hydrophobic C18 stationary phase, 5-MBA must be maintained in its neutral (protonated) state .[1] Therefore, the mobile phase pH must be strictly controlled below its pKa (Target pH 2.5 – 3.0). Operating at neutral pH would deprotonate the compound, causing it to elute in the void volume with poor peak shape.
Method Development Strategy
Column Selection
A standard C18 column is sufficient, but to prevent peak tailing caused by secondary silanol interactions with the nitrogenous ring, a highly end-capped column with a high carbon load is recommended.[1]
-
Selection: Agilent ZORBAX Eclipse Plus C18 or Waters XBridge BEH C18.[1]
Detection Wavelength
While barbiturates are often analyzed at 254 nm under alkaline conditions, the acidic mobile phase required for retention suppresses the conjugated enolate form.
-
Primary Wavelength: 214 nm (Maximal sensitivity for the neutral trione form).[1]
-
Secondary Wavelength: 254 nm (For impurity cross-referencing).[1]
Mobile Phase Design
A simple isocratic method is often preferred for single-analyte purity, but a gradient is recommended here to clear potentially hydrophobic late-eluting impurities (e.g., di-substituted byproducts).[1]
-
Buffer: 20 mM Potassium Phosphate (pH 2.8).
-
Modifier: Acetonitrile (ACN) for lower backpressure and sharp peaks.[1]
Experimental Protocol
Reagents & Preparation
-
Water: HPLC Grade (Milli-Q, 18.2 MΩ).[1]
-
Acetonitrile (ACN): HPLC Gradient Grade.[1]
-
Potassium Dihydrogen Phosphate (
): ACS Reagent.[1] -
Phosphoric Acid (85%): For pH adjustment.[1]
-
Diluent: Mobile Phase A : Mobile Phase B (90:10 v/v).[1]
Buffer Preparation (Mobile Phase A):
-
Dissolve 2.72 g of
in 1000 mL of water (20 mM).[1] -
Adjust pH to 2.80 ± 0.05 using dilute Phosphoric Acid.[1]
-
Filter through a 0.22 µm nylon membrane filter.[1]
Chromatographic Conditions
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 3.5 µm or 5 µm (e.g., ZORBAX Eclipse Plus) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Injection Vol | 10 µL |
| Detection | UV @ 214 nm (Bandwidth 4 nm) |
| Run Time | 15 Minutes |
Gradient Program
Note: 5-MBA is relatively polar and will elute early.[1] The gradient ramp is primarily to wash the column.
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |
| 0.00 | 95 | 5 | Injection / Start |
| 5.00 | 90 | 10 | Isocratic Hold (Analyte Elution) |
| 8.00 | 40 | 60 | Ramp to Wash |
| 10.00 | 40 | 60 | Wash Hold |
| 10.10 | 95 | 5 | Return to Initial |
| 15.00 | 95 | 5 | Re-equilibration |
Sample Preparation
-
Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in 2 mL of Methanol (to aid solubility) and dilute to volume with Buffer (pH 2.8).
-
Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock Solution to 10 mL with Diluent.
-
Test Sample: Prepare at 0.1 mg/mL in Diluent. Filter through 0.45 µm PVDF syringe filter before injection.[1]
System Suitability & Validation Criteria
Before routine analysis, the system must meet the following acceptance criteria (based on USP <621> guidelines).
| Parameter | Acceptance Criteria | Rationale |
| Retention Time (RT) | ~3.5 - 4.5 min | Consistent identification.[1] |
| Tailing Factor ( | NMT 1.5 | Ensures minimal secondary interactions.[1] |
| Theoretical Plates ( | NLT 3000 | Ensures column efficiency.[1] |
| Precision (RSD, n=5) | NMT 2.0% | Verifies injection reproducibility. |
| Resolution ( | > 2.0 | Between 5-MBA and nearest impurity. |
Workflow Visualization
The following diagram illustrates the logical flow of the analytical procedure, from preparation to data processing.
Caption: Operational workflow for the HPLC purity analysis of this compound, including critical decision points for System Suitability.
Troubleshooting Guide
Issue 1: Peak Splitting or Shoulder[1]
-
Cause: Sample solvent mismatch.[1] Dissolving the sample in 100% Methanol while the mobile phase is 95% aqueous can cause precipitation or peak distortion upon injection.[1]
-
Fix: Ensure the final diluent matches the initial mobile phase composition (95:5 Buffer:ACN).
Issue 2: Retention Time Drift
-
Cause: pH instability. This compound is sensitive to pH changes near its pKa (~4.0).[1]
-
Fix: Strictly control Mobile Phase A pH at 2.8. Do not rely on "unadjusted" salts; always measure pH.[1]
Issue 3: Low Sensitivity
-
Cause: Incorrect wavelength.[1] Detection at 254 nm is standard for many aromatics but suboptimal for the non-conjugated trione form of 5-MBA in acidic media.[1]
-
Fix: Switch detector to 210-214 nm. Ensure solvents are "HPLC Grade" to minimize background noise at this low wavelength.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 232791, this compound. Retrieved from [Link]
-
Soine, W. H., et al. (1992). Identification of 5-ethyl-5-(2-methylbutyl)barbituric acid as an impurity of manufacture in amobarbital. Journal of Pharmaceutical Sciences, 81(4), 362-364.[1][5] Retrieved from [Link]
-
Agilent Technologies (2018). High Throughput HPLC Analysis of Barbiturates using ZORBAX Eclipse XDB-C18. Application Note. Retrieved from [Link]
- United States Pharmacopeia (USP).
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- 3. GSRS [gsrs.ncats.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. Identification of 5-ethyl-5-(2-methylbutyl)barbituric acid as an impurity of manufacture in amobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
Unambiguous Structural Elucidation of 5-Methylbarbituric Acid using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
An Application Note for Researchers and Drug Development Professionals
Introduction
5-Methylbarbituric acid (C₅H₆N₂O₃), a derivative of barbituric acid, serves as a crucial scaffold in medicinal chemistry and a building block in the synthesis of various organic compounds.[1][2] Its chemical structure, characterized by a pyrimidine-based heterocyclic ring, presents unique features that are ideally suited for characterization by Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4] NMR is an indispensable analytical technique in modern research and development, providing definitive insights into molecular structure, connectivity, and purity.
This application note provides a detailed guide to the interpretation of the ¹H and ¹³C NMR spectra of this compound. We will explore the causality behind the observed chemical shifts and coupling patterns, discuss the significant impact of tautomerism on the spectral output, and provide a robust, field-proven protocol for sample preparation and analysis.[5][6][7]
Molecular Structure and the Influence of Tautomerism
This compound primarily exists in the tri-keto tautomeric form, as depicted below. The numbering convention used throughout this note is essential for unambiguous assignment of NMR signals.
Caption: Structure of this compound with atom numbering.
It is crucial for the analyst to recognize that barbituric acid and its derivatives can undergo keto-enol and lactam-lactim tautomerism.[6][7] This phenomenon involves the migration of a proton and the shifting of double bonds. In solution, a rapid equilibrium between these forms can exist, which may lead to averaged signals or, in some cases, the appearance of multiple species in the NMR spectrum. The choice of solvent can significantly influence this equilibrium.
¹H NMR Spectral Interpretation: A Predictive Analysis
The proton NMR spectrum of this compound is expected to show three distinct signals. The analysis is most effectively performed in a polar aprotic solvent like DMSO-d₆, which allows for the observation of exchangeable N-H protons.
Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality and Field-Proven Insights |
| ~11.1 | Broad Singlet | 2H | N1-H, N3-H | These are acidic amide protons. Their resonance is typically downfield and broad due to quadrupole broadening from the adjacent nitrogen atoms and chemical exchange with trace amounts of water. This signal will readily exchange and disappear upon addition of D₂O. |
| ~3.6 | Quartet (q) | 1H | C5-H | This methine proton is adjacent to a methyl group and is situated between two electron-withdrawing carbonyl groups, causing a downfield shift. It is split into a quartet by the three neighboring methyl protons (n+1 rule, 3+1=4). |
| ~1.3 | Doublet (d) | 3H | C5-CH₃ | These three equivalent methyl protons are split into a doublet by the single neighboring methine proton (n+1 rule, 1+1=2). This signal appears in the typical aliphatic region. |
¹³C NMR Spectral Interpretation: A Structural Fingerprint
The proton-decoupled ¹³C NMR spectrum provides a clear count of the unique carbon environments within the molecule. For this compound, four distinct signals are predicted.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Causality and Field-Proven Insights |
| ~172 | C4 / C6 | These two carbonyl carbons are chemically equivalent due to the molecule's symmetry. Their strong downfield shift is characteristic of the sp² hybridized carbon atom double-bonded to an electronegative oxygen atom. |
| ~151 | C2 | This carbonyl (or ureidic) carbon is situated between two nitrogen atoms, which slightly alters its electronic environment compared to C4 and C6, resulting in a distinct, downfield chemical shift. |
| ~45 | C5 | This sp³ hybridized methine carbon is shielded relative to the carbonyl carbons. Its position is influenced by the adjacent electron-withdrawing carbonyl groups. |
| ~15 | C5-CH₃ | As a typical sp³ hybridized methyl carbon, this signal appears at the most upfield position in the spectrum, consistent with a highly shielded electronic environment. |
Experimental Protocol: A Self-Validating Workflow
Adherence to a meticulous sample preparation protocol is paramount for acquiring high-quality, reproducible NMR data. This workflow is designed to minimize contaminants and ensure optimal instrument performance.
Caption: Standard workflow for NMR sample preparation and data acquisition.
Step-by-Step Methodology
-
Sample Weighing: Accurately weigh the desired amount of this compound. For standard ¹H NMR, 5-25 mg is sufficient, while ¹³C NMR may require 50-100 mg for a spectrum with a good signal-to-noise ratio in a reasonable time.[8]
-
Solvent Selection: Choose a high-purity deuterated solvent. DMSO-d₆ is highly recommended for its ability to dissolve the analyte and for observing the exchangeable N-H protons.[9][10] Use a solvent volume of approximately 0.6 mL for a standard 5 mm NMR tube.[11]
-
Dissolution: Add the solvent to a clean vial containing the weighed sample. Gently vortex or swirl the vial until the solid is completely dissolved.
-
Transfer to NMR Tube: To prevent line broadening from suspended particulate matter, filter the solution into the NMR tube.[12] A simple and effective method is to push a small plug of glass wool into a Pasteur pipette and use it to transfer the sample.[12]
-
Referencing: The chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C). Alternatively, a small amount of an internal standard like tetramethylsilane (TMS) can be used.[9][13]
-
Data Acquisition: Following instrument-specific procedures, lock onto the deuterium signal of the solvent, shim the magnetic field to homogeneity, and acquire the ¹H and ¹³C NMR spectra.
Conclusion
NMR spectroscopy provides an unequivocal method for the structural confirmation and purity assessment of this compound. The ¹H spectrum is characterized by distinct doublet, quartet, and broad singlet signals, while the ¹³C spectrum displays four clear resonances corresponding to the unique carbon environments. By understanding the underlying principles of chemical shifts, spin-spin coupling, and the potential for tautomerism, researchers can confidently interpret these spectra. The detailed protocol provided herein ensures the generation of high-fidelity data, forming a reliable basis for research, development, and quality control applications.
References
-
D. A. Hoyle, G. R. Jones, NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry, Organic Process Research & Development, 2018. [Link]
-
Chemical Instrumentation Facility, Iowa State University, NMR Sample Preparation. [Link]
-
National Center for Biotechnology Information, PubChem Compound Summary for CID 232791, this compound. [Link]
-
Global Substance Registration System (GSRS), this compound. [Link]
-
Organomation, NMR Sample Preparation: The Complete Guide. [Link]
-
ResearchGate, Schematic representations of various barbituric acid tautomers along.... [Link]
-
CAS Common Chemistry, this compound. [Link]
-
H. E. Gottlieb, V. Kotlyar, A. Nudelman, NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities, The Journal of Organic Chemistry, 1997. [Link]
-
M. Monajjemi, F. Nazari, Barbituric Acid Tautomers: DFT Computations of Keto- Enol Conversions..., Journal of Chemical Research, 2021. [Link]
-
Mesbah Energy, What are the solvents used in NMR? What is the Deuterated solvent?. [Link]
-
M. Monajjemi, S. Afsharnezhad, The mechanism of proton transfer and tautomerism in barbituric acid: A theoretical study, Physical Chemistry Research, 2016. [Link]
-
University of Arizona, Small molecule NMR sample preparation. [Link]
-
Polyvalan, NMR sample preparation guidelines. [Link]
-
Chromservis, Deuterated - Solvents, Reagents & Accessories. [Link]
-
M. Monajjemi, S. Afsharnezhad, T. Abdolahi, The mechanism of proton transfer and tautomerism in barbituric acid: A theoretical study, Eurasian Chemical Communications, 2019. [Link]
-
ResearchGate, Classification of solvents used for NMR spectroscopy. [Link]
-
W. H. Soine, R. M. Graham, P. J. Soine, Identification of 5-ethyl-5-(2-methylbutyl)barbituric acid as an impurity of manufacture in amobarbital, Journal of Pharmaceutical Sciences, 1992. [Link]
-
SIELC Technologies, 1-Methyl barbituric acid. [Link]
-
PubChem, Barbituric acid, 5,5-diethyl-1-(1-ethylpropyl)-. [Link]
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- 3. GSRS [gsrs.ncats.nih.gov]
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- 9. sigmaaldrich.com [sigmaaldrich.com]
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- 12. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 13. scs.illinois.edu [scs.illinois.edu]
Application Note: Precision Synthesis of Quaternary Heterocycles Using 5-Methylbarbituric Acid
Topic: Application of 5-Methylbarbituric Acid in the Synthesis of Heterocyclic Compounds Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Researchers
Executive Summary
This compound (5-MBA) represents a distinct class of pyrimidine building blocks, functionally separate from its parent compound, barbituric acid (BA).[1] While BA is widely utilized for Knoevenagel condensations to form planar 5-arylidene derivatives, 5-MBA possesses a single acidic proton at the C5 position (
This guide details the application of 5-MBA in synthesizing spiro-barbiturates and unsymmetrical 5,5-disubstituted barbiturates , motifs critical in anticonvulsant and sedative pharmacophores (e.g., Amobarbital, Methohexital).
The "One-Proton" Advantage: Mechanistic Logic
The reactivity of 5-MBA is defined by the steric and electronic constraints of the C5-methyl group.[1] Unlike unsubstituted barbituric acid, which acts as a double Michael donor, 5-MBA acts as a controlled, single-site nucleophile.
| Feature | Barbituric Acid (BA) | This compound (5-MBA) |
| C5 Protons | 2 (Double Nucleophile) | 1 (Single Nucleophile) |
| Primary Reaction | Knoevenagel Condensation | Michael Addition / Alkylation |
| Product Geometry | Planar ( | 3D / Tetrahedral ( |
| Key Application | Pyrano[2,3-d]pyrimidines | Spiro-heterocycles, Quaternary Drugs |
Mechanistic Pathway Comparison
The following diagram illustrates the divergent pathways of BA versus 5-MBA when reacting with electrophiles.
Figure 1: Divergent reactivity profiles.[1][2][3] 5-MBA avoids the planar "dead-end" of arylidene formation, enabling complex 3D scaffold construction.
Application I: Synthesis of Spiro-Barbiturates
Spiro-barbiturates are privileged scaffolds in medicinal chemistry, often exhibiting enhanced hydrolytic stability and lipophilicity compared to their acyclic analogs.[1]
Protocol: One-Pot Synthesis of Spiro[2.5]octane-4,6,8-triones
This protocol utilizes a phase-transfer catalyzed (PTC) dialkylation strategy.[1]
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Electrophile: 1,2-Dibromoethane (1.2 equiv)[1]
-
Base: Potassium Carbonate (
, 2.5 equiv) -
Catalyst: Tetrabutylammonium hydrogen sulfate (TBAHS, 10 mol%)
-
Solvent: DMF (Dimethylformamide)[1]
Step-by-Step Methodology:
-
Preparation: Charge a round-bottom flask with this compound (10 mmol) and dry DMF (15 mL).
-
Activation: Add finely ground anhydrous
(25 mmol) and TBAHS (1 mmol). Stir at room temperature for 15 minutes to generate the enolate. -
Alkylation: Dropwise add 1,2-dibromoethane (12 mmol) over 10 minutes.
-
Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).[1]
-
Checkpoint: The spot for 5-MBA (
) should disappear, replaced by a higher product.
-
-
Workup: Pour the reaction mixture into ice-cold water (100 mL). The spiro-product often precipitates as a white solid.[1]
-
Purification: Filter the precipitate. If no precipitate forms, extract with ethyl acetate (
mL), dry over , and concentrate. Recrystallize from ethanol.
Yield Expectation: 75–85%
Application II: Synthesis of Unsymmetrical 5,5-Disubstituted Barbiturates
This workflow generates quaternary centers via Michael addition to electron-deficient alkenes (e.g., benzylidenemalononitriles), a key step in creating diverse libraries for SAR (Structure-Activity Relationship) studies.[1]
Protocol: Michael Addition to Benzylidenemalononitrile
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Michael Acceptor: Benzylidenemalononitrile (1.0 equiv)[1]
-
Catalyst: Triethylamine (
, 10 mol%) or DABCO -
Solvent: Ethanol/Water (1:1 v/v) – Green Chemistry compatible[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve 5-MBA (5 mmol) in 10 mL of Ethanol:Water (1:1) at 50°C.
-
Addition: Add the benzylidenemalononitrile (5 mmol) followed by the catalyst (
, 0.5 mmol). -
Reflux: Reflux the mixture for 2–3 hours.
-
Isolation: Cool to room temperature. Acidify slightly with dilute HCl (to pH 4) to protonate the resulting enolate and precipitate the product.
-
Filtration: Collect the solid by vacuum filtration.[1][9] Wash with cold ethanol.[1]
Data Summary: Catalyst Efficiency
| Catalyst | Solvent | Time (h) | Yield (%) | Notes |
|---|
|
Visualizing the Workflow
The following diagram outlines the decision matrix for selecting the correct protocol based on the desired pharmacophore.
Figure 2: Synthesis decision matrix. Select Path A for rigid spiro-fused systems or Path B for flexible, functionalized quaternary derivatives.
References
-
Singh, P., & Paul, K. (2006). A simple synthesis of 5-spirobarbituric acids and transformations of spirocyclopropanobarbiturates to 5-substituted barbiturates.[1] Indian Journal of Chemistry, 45B, 247-251.
-
PubChem. (n.d.).[1] this compound (CID 232791).[1] National Center for Biotechnology Information.[1] Retrieved from [Link]
-
Soine, W. H., et al. (1992).[1][10] Identification of 5-ethyl-5-(2-methylbutyl)barbituric acid as an impurity of manufacture in amobarbital.[1][10] Journal of Pharmaceutical Sciences, 81(4), 362-364.[10]
-
Koli, B. P. (2023).[1][11] Alum catalyzed an eco-friendly synthesis of benzylidene malononitrile and benzylidene barbituric acid derivatives in aqueous medium.[1][11] Rasayan Journal of Chemistry, 16(3).[1][11]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. CN102311394B - Preparation method for 5-ethyl-5-phenyl barbituric acid - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Identification of 5-ethyl-5-(2-methylbutyl)barbituric acid as an impurity of manufacture in amobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bot Verification [rasayanjournal.co.in]
Application Notes & Protocols: 5-Methylbarbituric Acid as a Versatile Scaffold for Therapeutic Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Enduring Potential of the Barbiturate Core
The pyrimidine-2,4,6(1H,3H,5H)-trione scaffold, the nucleus of barbituric acid, has a long and storied history in medicinal chemistry. While its initial applications were primarily as central nervous system (CNS) depressants, modern research has unveiled a far broader spectrum of biological activities.[1] The true pharmacological potential of this heterocyclic system is unlocked by the substituents at the C-5 position, which profoundly influence the molecule's activity.[2] 5-Methylbarbituric acid, a simple yet elegant derivative, serves as an exceptional starting point for the synthesis of diverse and potent therapeutic candidates. Its activated methylene group at the C-5 position, flanked by two carbonyl groups, provides a reactive handle for a variety of chemical transformations, most notably the Knoevenagel condensation.[1] This reactivity allows for the strategic introduction of various lipophilic and electronically diverse moieties, enabling the exploration of vast chemical space in the pursuit of novel therapeutics for oncology, infectious diseases, and beyond.
This guide provides a comprehensive overview of the synthetic utility of this compound, detailed protocols for the synthesis and characterization of its derivatives, and insights into their mechanisms of action, with a particular focus on their emerging role as anticancer agents.
Chemical Properties and Reactivity
This compound is a white to off-white crystalline solid, soluble in water and various organic solvents.[3] Its key structural feature is the methyl-substituted active methylene group at the C-5 position, which is readily deprotonated under basic or even mildly acidic conditions to form a nucleophilic carbanion. This carbanion is the key intermediate in the majority of synthetic transformations involving this scaffold.
| Property | Value |
| Molecular Formula | C₅H₆N₂O₃ |
| Molecular Weight | 142.11 g/mol |
| CAS Number | 2417-22-3 |
| IUPAC Name | 5-methyl-1,3-diazinane-2,4,6-trione |
| SMILES | CC1C(=O)NC(=O)NC1=O |
Application in Therapeutic Design: The Knoevenagel Condensation as a Gateway to Bioactivity
The most prevalent and effective strategy for derivatizing this compound is the Knoevenagel condensation. This reaction involves the condensation of the active methylene group of this compound with an aldehyde or ketone, typically under acidic or basic catalysis, to form an arylidene or alkylidene derivative. This reaction is a powerful tool for generating molecular diversity, as a wide array of commercially available aldehydes can be employed to systematically probe structure-activity relationships (SAR).
The introduction of a substituted aryl group at the C-5 position via the Knoevenagel condensation has been shown to impart a range of biological activities, including:
-
Anticancer Activity: Many 5-arylidene barbiturate derivatives have demonstrated potent cytotoxicity against various cancer cell lines.[2][4]
-
Antimicrobial and Antiviral Properties: The scaffold has been explored for the development of agents against various pathogens.[1]
-
Enzyme Inhibition: Specific derivatives have been shown to be potent inhibitors of key enzymes involved in disease progression, such as Cyclin-Dependent Kinase 2 (CDK2) and uridine phosphorylase.[1][5]
The rationale behind this synthetic approach is that the newly introduced substituent can engage in specific interactions (e.g., hydrogen bonding, hydrophobic interactions, pi-stacking) with the target protein, leading to the modulation of its biological function.
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of 5-(4-chlorobenzylidene)-5-methylbarbituric acid via Knoevenagel Condensation
This protocol provides a generalized method for the synthesis of a 5-arylidene-5-methylbarbituric acid derivative using a common aromatic aldehyde. The choice of a solvent-free grinding method is highlighted as an environmentally friendly and efficient approach.[6][7]
Materials:
-
This compound (1 mmol)
-
4-Chlorobenzaldehyde (1 mmol)
-
Aminosulfonic acid (as catalyst, ~10 mol%)[7]
-
Mortar and pestle
-
Ethanol (for recrystallization)
-
Thin Layer Chromatography (TLC) apparatus (ethyl acetate/n-hexane 7:3 mobile phase)
Procedure:
-
In a clean, dry mortar, combine this compound (1 mmol), 4-chlorobenzaldehyde (1 mmol), and a catalytic amount of aminosulfonic acid.
-
Grind the mixture vigorously with a pestle at room temperature. The reaction is typically complete within 10-15 minutes.
-
Monitor the reaction progress by TLC. The starting materials will have different Rf values than the product.
-
Upon completion, the solid reaction mixture is the crude product.
-
Recrystallize the crude product from hot ethanol to obtain the pure 5-(4-chlorobenzylidene)-5-methylbarbituric acid.
-
Dry the purified crystals in a vacuum oven.
Rationale for Choices:
-
Solvent-free grinding: This method is often faster, results in high yields, and reduces the use of volatile organic solvents, aligning with the principles of green chemistry.[6][7]
-
Aminosulfonic acid: This is an effective, inexpensive, and environmentally benign solid acid catalyst for this transformation.[7]
-
Recrystallization: This is a standard and effective method for purifying solid organic compounds.
Protocol 2: Analytical Characterization of 5-Arylidene-5-methylbarbituric Acid Derivatives
Accurate characterization is crucial to confirm the structure and purity of the synthesized compounds.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve ~5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR:
-
The N-H protons of the barbiturate ring typically appear as broad singlets between δ 11.0 and 11.5 ppm in DMSO-d₆.
-
The vinylic proton (=CH-Ar) usually appears as a singlet between δ 8.0 and 8.5 ppm.
-
The methyl protons at the C-5 position will appear as a singlet around δ 1.8-2.0 ppm.
-
Aromatic protons will appear in the δ 7.0-8.0 ppm region, with splitting patterns dependent on the substitution of the aromatic ring.
-
-
¹³C NMR:
-
The carbonyl carbons of the barbiturate ring will appear in the δ 150-170 ppm region.
-
The olefinic carbons will be observed in the δ 110-150 ppm range.
-
The methyl carbon will be found upfield, typically around δ 15-25 ppm.
-
2. Mass Spectrometry (MS):
-
Technique: Electrospray ionization (ESI) is a common technique for these compounds.
-
Expected Ionization: The compounds can be observed as protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
3. Infrared (IR) Spectroscopy:
-
Key Vibrations:
-
N-H stretching: A broad peak around 3200-3400 cm⁻¹.
-
C=O stretching: Strong absorptions in the range of 1650-1750 cm⁻¹.
-
C=C stretching: A peak around 1600-1650 cm⁻¹.
-
Mechanism of Action: Targeting the Cell Cycle through CDK2 Inhibition
A growing body of evidence suggests that the anticancer activity of certain barbituric acid derivatives stems from their ability to inhibit cyclin-dependent kinases (CDKs).[1][2][8] CDKs are a family of protein kinases that are critical for the regulation of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
Specifically, derivatives of barbituric acid have been identified as inhibitors of CDK2.[1][8][9] The CDK2/cyclin E and CDK2/cyclin A complexes are essential for the G1/S transition and S phase progression of the cell cycle. Inhibition of CDK2 leads to cell cycle arrest and, ultimately, apoptosis (programmed cell death).
Caption: Proposed mechanism of action for anticancer this compound derivatives via CDK2 inhibition.
The structure-activity relationship studies indicate that the nature of the substituent at the C-5 position is critical for CDK2 inhibitory activity. For instance, the introduction of a trifluoroacetyl group at C-5 has been shown to result in potent CDK2 inhibition.[8][9] In contrast, a pyridine side chain at the same position leads to a significant decrease in activity, highlighting the sensitivity of the enzyme's active site to the chemical properties of the inhibitor.[8][9]
Quantitative Biological Data
The following table summarizes the in vitro anticancer activity of representative barbituric acid derivatives against common cancer cell lines. This data is essential for comparing the potency of different derivatives and for guiding further lead optimization.
| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) |
| 3s | 5-((1-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione | BEL-7402 (Hepatocellular Carcinoma) | 4.02 |
| 2b | 5-{1[2-(4-chloro-phenyl)2-oxo-ethyl]-2-phenyl-1H-indole-3-ylmethylene}-2-thioxo-dihydro-pyrimidine-4,6-dione | MCF-7 (Breast Cancer) | Moderate Activity |
| 2d | 5-{1[2-(4-methoxy-phenyl)2-oxo-ethyl]-2-phenyl-1H-indole-3-ylmethylene}-2-thioxo-dihydro-pyrimidine-4,6-dione | MCF-7 (Breast Cancer) | Moderate Activity |
| 11 | 5-(trifluoroacetyl) barbituric acid derivative | CDK2 (Biochemical Assay) | Comparable to olomoucine |
| BBBA | 5-(m-benzyloxy)benzyl-1-[(2-hydroxyethoxy)methyl] barbituric acid | Uridine Phosphorylase (Human Liver) | 0.0011 (Ki) |
Data compiled from multiple sources.[2][4][5][8]
Conclusion and Future Directions
This compound is a readily available and highly versatile building block for the synthesis of a wide range of biologically active compounds. The Knoevenagel condensation provides a robust and efficient method for generating libraries of derivatives with diverse functionalities. The emerging role of these compounds as anticancer agents, particularly as inhibitors of cell cycle kinases like CDK2, underscores their therapeutic potential. Future research should focus on the synthesis of novel derivatives with improved potency and selectivity, as well as a more in-depth elucidation of their mechanisms of action. The protocols and insights provided in this guide serve as a solid foundation for researchers to explore the rich medicinal chemistry of this promising scaffold.
References
-
Use of Barbituric Acid as a Precursor for the Synthesis of Bioactive Compound. (n.d.). IntechOpen. Retrieved February 12, 2026, from [Link]
-
A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. (2024). Synthesis. Retrieved February 12, 2026, from [Link]
-
Design, Synthesis, and Anticancer Activity Evaluation of Hybrids of Azoles and Barbituric Acids. (n.d.). SID. Retrieved February 12, 2026, from [Link]
-
Microwave Enhanced Knoevenagel Condensation of Barbituric Acid with Aromatic Aldehydes on Basic Alumina. (n.d.). SID. Retrieved February 12, 2026, from [Link]
-
Synthesis of Barbituric and Thiobarbituric Acids Bearing 5,6-Diphenyl-1,2,4-Triazin-3-yl Moiety as CDK2 Inhibitors of Tumor Cells. (2019). Science Publishing Group. Retrieved February 12, 2026, from [Link]
-
Synthesis and Characterization of some Barbituric acid Derivatives. (n.d.). IJSDR. Retrieved February 12, 2026, from [Link]
-
Acid catalyzed Knoevenagel condensation of thiobarbituric acid and aldehyde at room temperature. (n.d.). Shri R.L.T. College of Science, Akola. Retrieved February 12, 2026, from [Link]
-
This compound | C5H6N2O3. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]
-
This compound. (n.d.). gsrs. Retrieved February 12, 2026, from [Link]
-
Synthesis of Barbituric and Thiobarbituric Acids Bearing 5,6-Diphenyl-1,2,4-Triazin-3-yl Moiety as CDK2 Inhibitors of Tumor Cell. (2019). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Synthesis of Barbituric and Thiobarbituric Acids Bearing 5,6-Diphenyl-1,2,4-Triazin-3-yl Moiety as CDK2 Inhibitors of Tumor Cells. (2019). Science Publishing Group. Retrieved February 12, 2026, from [Link]
-
5-Benzylbarbituric acid derivatives, potent and specific inhibitors of uridine phosphorylase. (1992). PubMed. Retrieved February 12, 2026, from [Link]
-
One-pot Synthesis of Arylidene Barbituric Acid Derivatives Using Fe2O3 and Fe2O3/MFe2O4 (M = Cu, and Ni) Nanoparticles as Hetero. (2024). Inorganic Chemistry Research. Retrieved February 12, 2026, from [Link]
-
Solvent free green Synthesis of 5-arylidine Barbituric acid Derivatives Catalyzed by Copper oxide Nanoparticles. (2014). International Science Community Association. Retrieved February 12, 2026, from [Link]
-
Preparation of barbituric acid. (n.d.). PrepChem.com. Retrieved February 12, 2026, from [Link]
-
Preparation of the derivatives of 5-arylidene babituric acid by grinding method. (2007). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Efficient Method for Synthesis of the Derivatives of 5-Arylidene Barbituric Acid Catalyzed by Aminosulfonic Acid With Grinding. (2006). ResearchGate. Retrieved February 12, 2026, from [Link]
Sources
- 1. Synthesis of Barbituric and Thiobarbituric Acids Bearing 5,6-Diphenyl-1,2,4-Triazin-3-yl Moiety as CDK2 Inhibitors of Tumor Cells, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 2. researchgate.net [researchgate.net]
- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 4. researchgate.net [researchgate.net]
- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Note: Screening of 5-Methylbarbituric Acid Derivatives for Biological Activity
[1][2]
Executive Summary & Chemical Context[2][3][4][5][6][7][8][9]
While barbituric acid derivatives have historically been synonymous with CNS depression (sedatives/hypnotics), modern medicinal chemistry has repurposed the 5-substituted pyrimidine-2,4,6-trione scaffold for entirely new therapeutic targets.[1]
Recent high-impact literature identifies 5-methylbarbituric acid derivatives (and their structural analogs, such as 5-arylidene derivatives) as potent inhibitors of metalloenzymes—specifically Urease and Xanthine Oxidase —and as promising anticancer agents inducing apoptosis via ROS accumulation.
This Application Note provides a validated, non-rigid framework for screening these libraries. Unlike generic screening guides, this document focuses on the specific physicochemical challenges of the barbiturate scaffold (e.g., keto-enol tautomerism, solubility in aqueous buffers) and provides optimized protocols for their most relevant modern biological targets.
Chemical Space & Library Preparation
Before screening, researchers must account for the acidity of the N-H protons and the lipophilicity introduced by C5-substitution.
Solubilization Protocol (Critical Step)
This compound derivatives often exhibit poor aqueous solubility, leading to precipitation in assay buffers and false negatives.
-
Primary Stock: Dissolve compounds in 100% DMSO to a concentration of 10 mM .
-
Note: Sonicate for 5 minutes at 40°C if turbidity persists.
-
-
Working Stock: Dilute the Primary Stock 1:10 with sterile deionized water to create a 1 mM Working Stock (10% DMSO).
-
Validation: Centrifuge at 10,000 x g for 5 minutes. If a pellet forms, the compound is insoluble at this concentration; proceed to a 100 µM Working Stock.
-
-
Final Assay Concentration: Ensure the final DMSO concentration in the well does not exceed 1% (v/v) for enzymatic assays or 0.5% (v/v) for cell-based assays to prevent solvent-induced toxicity or enzyme denaturation.
Workflow Visualization
The following diagram outlines the logical flow from library generation to hit validation.
Figure 1: Integrated screening workflow for this compound derivatives, prioritizing enzyme inhibition followed by cytotoxicity profiling.
Primary Screen: Urease Inhibition Assay[6]
Rationale: Helicobacter pylori urease is a prime target for treating gastric ulcers. This compound derivatives act as competitive inhibitors, likely chelating the active site Nickel ions via the C2/C4/C6 carbonyl oxygens.
Method: Indophenol (Berthelot) Method.
Reagents
-
Enzyme: Jack Bean Urease (Type III, ~40,000 units/g).
-
Buffer: Phosphate Buffer (100 mM, pH 7.6 or 8.2). Note: pH 8.2 maximizes the colorimetric signal but pH 7.6 is physiologically closer to the gastric mucosa interface.
-
Substrate: Urea (100 mM in buffer).
-
Reagent A: Phenol (1% w/v) and Sodium Nitroprusside (0.005% w/v).
-
Reagent B: NaOH (0.5% w/v) and NaOCl (0.1% active chlorine).
Step-by-Step Protocol
-
Enzyme Pre-incubation (The "Locking" Step):
-
In a 96-well clear plate, add 25 µL of Jack Bean Urease solution (5 U/mL).
-
Add 5 µL of Test Compound (from Working Stock).
-
Add 55 µL of Phosphate Buffer.[2]
-
Critical: Incubate for 15 minutes at 37°C . This allows the barbiturate derivative to equilibrate and bind the active site nickel before the substrate arrives.
-
-
Substrate Addition:
-
Add 25 µL of Urea solution.
-
Incubate for 30 minutes at 37°C .
-
-
Color Development:
-
Add 45 µL of Reagent A (Phenol).
-
Add 70 µL of Reagent B (Alkaline Hypochlorite).
-
Incubate for 50 minutes at room temperature in the dark.
-
-
Detection:
-
Measure Absorbance at 625 nm using a microplate reader.
-
Mechanism of Action Visualization
Figure 2: Mechanism of Urease inhibition. The barbiturate derivative competes with urea for the Nickel active site, preventing ammonia generation.
Secondary Screen: Anticancer Cytotoxicity (MTT Assay)[1]
Rationale: Recent studies (e.g., Khan et al.) indicate that 5-substituted barbiturates, particularly those with arylidene moieties, induce apoptosis in cancer lines (MCF-7, HepG2) by increasing Reactive Oxygen Species (ROS).
Protocol
-
Seeding: Seed cancer cells (e.g., HepG2) at
cells/well in 96-well plates. Incubate for 24h to allow attachment. -
Treatment: Remove media and add 100 µL of fresh media containing the test compound (Screening conc: 50 µM).
-
Control: 0.5% DMSO vehicle control.
-
Positive Control: Doxorubicin or 5-Fluorouracil.
-
-
Incubation: Incubate for 48 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS). Incubate for 4 hours.
-
Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve purple formazan crystals.
-
Read: Measure Absorbance at 570 nm .
Data Analysis & Interpretation
Calculation of % Inhibition (Urease)
-
OD_testwell: Absorbance with inhibitor.
-
OD_control: Absorbance with enzyme + urea + DMSO (no inhibitor).
Data Summary Table Template
| Compound ID | R-Group (C5) | Urease IC50 (µM) | HepG2 IC50 (µM) | Selectivity Index* |
| Ref (Thiourea) | N/A | 21.2 ± 1.3 | N/A | - |
| MB-001 | Methyl | >100 | >100 | Low |
| MB-002 | 4-Cl-Benzylidene | 17.6 ± 0.2 | 12.5 ± 1.1 | High |
| MB-003 | 4-NO2-Benzylidene | 5.4 ± 0.1 | 8.2 ± 0.5 | Moderate |
*Selectivity Index = IC50 (Normal Cells) / IC50 (Cancer Cells). A high SI indicates safety.
References
-
Khan, S. A., et al. (2021). In vitro evaluation of the anticancer activity of barbituric/thiobarbituric acid-based chromene derivatives.[3] Molecular Biology Reports.
-
Barakat, A., et al. (2015). Synthesis and dynamics studies of barbituric acid derivatives as urease inhibitors. Journal of Saudi Chemical Society.
-
Jabbari, S., et al. (2021). Screening and Identification of Herbal Urease Inhibitors Using Surface Plasmon Resonance Biosensor.[4] Research Journal of Pharmacognosy.[4]
-
Maddah, B., et al. (2022). Green Synthesis and Urease Inhibitory Activity of Spiro-Pyrimidinethiones/Spiro-Pyrimidinones-Barbituric Acid Derivatives. Brieflands.
-
Zhang, Y., et al. (2020). Design, Synthesis, and Anticancer Activity Evaluation of Hybrids of Azoles and Barbituric Acids.[5] Molecules.[1][6][3][4][7][8][9]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and dynamics studies of barbituric acid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro evaluation of the anticancer activity of barbituric/thiobarbituric acid-based chromene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 5. Design, Synthesis, and Anticancer Activity Evaluation of Hybrids of Azoles and Barbituric Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAS 2417-22-3: this compound | CymitQuimica [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. brieflands.com [brieflands.com]
Derivatization of 5-Methylbarbituric acid for improved biological activity
Executive Summary
5-Methylbarbituric acid (Thymine; 5-methylpyrimidine-2,4,6(1H,3H,5H)-trione) represents a privileged scaffold in medicinal chemistry.[1] Unlike unsubstituted barbituric acid, the presence of the C5-methyl group breaks the symmetry of the pyrimidine ring and restricts C5-reactivity to mono-substitution, facilitating the formation of quaternary carbon centers—a hallmark of potent anticonvulsant and sedative agents (e.g., Hexobarbital).
This guide details the synthetic logic and validated protocols for transforming the this compound core into high-value bioactive derivatives. We focus on three critical derivatization vectors: C5-alkylation (potency), N-alkylation (pharmacokinetics/lipophilicity), and Mannich condensation (antimicrobial efficacy).
Strategic Design & Chemical Logic
The biological activity of barbiturates is governed by specific Structure-Activity Relationships (SAR). Modifications must be chosen to balance lipophilicity (LogP) with receptor affinity.
SAR Visualization (Pathway Logic)
Figure 1: Strategic derivatization vectors. C5 modification drives potency, while N-modification modulates bioavailability.
Critical Experimental Protocols
Protocol A: C5-Alkylation (Synthesis of 5,5-Disubstituted Barbiturates)
Objective: To create a quaternary carbon at C5. This structural feature is essential for hypnotic/sedative activity (e.g., mimicking the structure of Metharbital). Mechanism: The C5 proton in this compound is acidic (pKa ~4-5). Deprotonation yields an enolate that acts as a nucleophile.
Reagents:
-
Substrate: this compound (10 mmol)
-
Alkylating Agent: Ethyl iodide or Benzyl bromide (11 mmol)
-
Base: Sodium Ethoxide (NaOEt) (freshly prepared) or NaH
-
Solvent: Absolute Ethanol (EtOH)
Step-by-Step Methodology:
-
Enolate Formation: In a dry 100 mL round-bottom flask, dissolve sodium metal (0.23 g, 10 mmol) in absolute EtOH (20 mL) under N2 atmosphere to generate NaOEt.
-
Substrate Addition: Add this compound (1.42 g, 10 mmol) to the ethoxide solution. Stir at room temperature for 30 minutes. The solution may become cloudy as the sodium salt forms.
-
Alkylation: Dropwise add the alkyl halide (11 mmol) over 15 minutes.
-
Reflux: Heat the reaction mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (Mobile phase: CHCl3:MeOH 9:1).
-
Isolation: Cool to room temperature. Acidify with 1N HCl to pH 2–3 to precipitate the product.
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/water.
Validation:
-
1H NMR: Disappearance of the C5-H singlet (approx. 3.0–3.5 ppm). Appearance of alkyl group signals.
-
Melting Point: Sharp distinct melting point compared to starting material.
Protocol B: N-Alkylation via Phase Transfer Catalysis (PTC)
Objective: To functionalize N1/N3 positions, increasing LogP for better blood-brain barrier penetration. Advantage: PTC avoids anhydrous conditions and harsh bases.
Reagents:
-
Substrate: 5,5-Disubstituted Barbiturate (from Protocol A) or this compound
-
Alkyl Halide: Methyl iodide or Ethyl bromide
-
Catalyst: Tetrabutylammonium bromide (TBAB) (5 mol%)
-
Base: Potassium Carbonate (K2CO3) (solid)
-
Solvent: Acetone or DMF
Step-by-Step Methodology:
-
Setup: Dissolve the substrate (5 mmol) in Acetone (15 mL).
-
Activation: Add anhydrous K2CO3 (10 mmol) and TBAB (0.25 mmol). Stir vigorously for 15 minutes.
-
Addition: Add the alkyl halide (6 mmol for mono-alkylation, 12 mmol for di-alkylation).
-
Reaction: Reflux at 60°C for 3 hours.
-
Workup: Filter off the inorganic salts (K2CO3/KBr). Evaporate the solvent under reduced pressure.
-
Purification: The residue is usually pure enough. If not, recrystallize from EtOH.
Senior Scientist Note: N-alkylation significantly lowers the melting point and acidity. If using this compound (mono-substituted at C5), N-alkylation may compete with O-alkylation. Using K2CO3 in Acetone favors N-alkylation over O-alkylation (Hard/Soft Acid Base theory).
Protocol C: Mannich Reaction (Antimicrobial "Warheads")
Objective: Introduction of amino-alkyl chains (e.g., piperazine) to enhance solubility and target bacterial DNA gyrase.[2]
Reagents:
-
Amine: Morpholine, Piperazine, or N-methylpiperazine
-
Aldehyde: Formaldehyde (37% aq. solution)
-
Solvent: Ethanol[4]
Step-by-Step Methodology:
-
Mixing: Dissolve this compound (10 mmol) in Ethanol (20 mL).
-
Amine Addition: Add the secondary amine (10 mmol).
-
Formaldehyde Addition: Add Formaldehyde (1.5 mL, excess) dropwise.
-
Reflux: Heat to reflux for 2–4 hours.
-
Crystallization: On cooling, the Mannich base often precipitates out. If not, reduce volume by 50% and cool on ice.
Reaction Logic: Since C5 has a methyl group and one acidic proton, the Mannich reaction will predominantly occur at C5 , forming a quaternary center (5-methyl-5-aminomethyl derivative), or at N1/N3 if the C5 position is sterically hindered or if reaction conditions favor N-substitution. Literature suggests N-Mannich bases are labile; C-Mannich bases are more stable.
Analytical Data Summary
| Derivative Type | Key NMR Signal (1H) | LogP (Calc.) | Target Application |
| Parent (5-Methyl) | -0.8 | Precursor | |
| 5,5-Dimethyl | 0.2 | CNS (Hypnotic) | |
| N,N-Dimethyl | 0.5 | CNS (Rapid Onset) | |
| 5-Mannich Base | -0.1 | Antimicrobial |
Troubleshooting & Optimization
-
Issue: O-Alkylation vs. N-Alkylation.
-
Cause: The lactam-lactim tautomerism allows O-alkylation.
-
Solution: Use polar aprotic solvents (DMF) and "soft" counter-ions to favor N-alkylation. Avoid silver salts (Ag2CO3), which favor O-alkylation.
-
-
Issue: Low Yield in C5-Alkylation.
-
Cause: Dialkylation (if starting from unsubstituted) or steric hindrance.
-
Solution: Since we start with 5-methyl, dialkylation is impossible (good). Ensure strictly anhydrous conditions (NaOEt/EtOH) to prevent hydrolysis of the ring.
-
References
-
Ahsan, M. J., et al. (2011). "Synthesis and antimicrobial activity of some new barbituric acid derivatives." Journal of Saudi Chemical Society. Link
-
Mahmoodi, N. O., et al. (2022). "Mannich Bases: Synthesis, Pharmacological Activity, and Applications."[1][2][5] Iraqi Journal of Science. Link
-
Imanzadeh, G., et al. (2011). "Solvent-free C-alkylation of barbituric acid in the Nanocrystalline mordenite media." Journal of Sciences, Islamic Republic of Iran. Link
-
PubChem Compound Summary. (2023). "this compound."[1][3] National Center for Biotechnology Information. Link
-
Singh, K., et al. (2009). "Green synthesis of 5,5-disubstituted barbituric acid derivatives." Green Chemistry Letters and Reviews. Link
Sources
- 1. CAS 2417-22-3: this compound | CymitQuimica [cymitquimica.com]
- 2. Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 5-ethyl-5-(2-methylbutyl)barbituric acid as an impurity of manufacture in amobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN102311394B - Preparation method for 5-ethyl-5-phenyl barbituric acid - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
Application Note: Use of 5-Methylbarbituric Acid in the Synthesis of Pyrimidine-Fused Heterocycles
This Application Note provides a comprehensive technical guide on the use of 5-Methylbarbituric acid (5-MBA) as a specialized C-nucleophile in the synthesis of pyrimidine-fused heterocycles. Unlike unsubstituted barbituric acid, 5-MBA possesses a single acidic proton at the C5 position, which dictates a unique reactivity profile favoring Michael addition-initiated cyclizations over standard Knoevenagel condensations.
Abstract
The synthesis of pyrimidine-fused heterocycles—such as pyrano[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines—is a cornerstone of medicinal chemistry due to their broad pharmacological potential (anticancer, antimicrobial). While barbituric acid is a common starting material, This compound (5-MBA) offers a distinct synthetic advantage: the presence of a C5-methyl group prevents aromatization at the bridgehead, forcing the formation of quaternary carbon centers and spiro-fused architectures. This guide details the mechanistic principles and validated protocols for leveraging 5-MBA to construct complex, biologically active scaffolds.
Introduction & Reactivity Profile
The this compound Advantage
Standard barbituric acid contains a methylene group at position 5 (
In contrast, This compound contains a methine group at
-
Structural Consequence: It cannot form stable exocyclic double bonds (5-arylidene derivatives) without losing the methyl group or disrupting the ring system.
-
Synthetic Utility: It acts as a potent Michael Donor but a poor Knoevenagel acceptor. This reactivity is ideal for trapping electrophilic intermediates (like arylidene malononitriles) to form 4a-methyl-dihydropyrano[2,3-d]pyrimidines or spiro-barbiturates .
Mechanistic Pathway
The synthesis of fused systems using 5-MBA typically follows a Michael-Cyclization pathway:
-
Activation: The
-H is deprotonated by a base (e.g., DABCO, Et N) to form the enolate. -
Michael Addition: The enolate attacks an electron-deficient alkene (e.g., arylidenemalononitrile).
-
Cyclization: The resulting intermediate undergoes intramolecular O-attack (from
-OH) or N-attack onto the nitrile or carbonyl electrophile.
Experimental Protocols
Protocol A: Synthesis of 4a-Methyl-dihydropyrano[2,3-d]pyrimidines
This protocol describes the three-component synthesis of functionalized pyrano-pyrimidines using 5-MBA. The methyl group at the bridgehead (
Target Structure: 7-Amino-4a-methyl-5-aryl-2,4-dioxo-1,2,3,4,4a,5-hexahydropyrano[2,3-d]pyrimidine-6-carbonitrile.
Materials
-
Substrate 1: this compound (1.0 mmol, 142.11 mg)
-
Substrate 2: Benzaldehyde derivative (1.0 mmol)
-
Substrate 3: Malononitrile (1.1 mmol, 72.6 mg)
-
Catalyst: DABCO (10 mol%) or Piperidine (catalytic drops)
-
Solvent: Ethanol/Water (1:1 v/v) or Methanol
-
Temperature: Reflux (
C)
Step-by-Step Methodology
-
Pre-activation: In a 50 mL round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol) and malononitrile (1.1 mmol) in 10 mL of Ethanol:Water (1:1). Stir at room temperature for 5 minutes to initiate the in situ formation of the arylidene malononitrile intermediate (Knoevenagel condensation).
-
Addition: Add this compound (1.0 mmol) and the catalyst (DABCO, 11 mg).
-
Reflux: Heat the mixture to reflux. Monitor the reaction by TLC (Eluent: EtOAc:Hexane 4:6). The reaction typically completes in 30–60 minutes .
-
Visual Cue: A heavy precipitate usually forms as the fused heterocyclic product crashes out of the polar solvent.
-
-
Work-up: Cool the reaction mixture to room temperature and then chill in an ice bath for 15 minutes.
-
Purification: Filter the solid precipitate under vacuum. Wash the cake with cold ethanol (
) and water ( ) to remove unreacted starting materials and catalyst. -
Drying: Dry the product in an oven at
C for 4 hours. Recrystallize from hot ethanol if necessary.
Yield Expectations: 85–95% depending on the aldehyde substituent.
Protocol B: Synthesis of Spiro[indoline-3,5'-pyrano[2,3-d]pyrimidine] Derivatives
This protocol utilizes 5-MBA to synthesize spiro-fused systems by reacting with Isatin derivatives.
Materials
-
Substrate 1: this compound (1.0 mmol)
-
Substrate 2: Isatin (1.0 mmol)
-
Substrate 3: Malononitrile (1.1 mmol)
-
Catalyst: L-Proline (10 mol%) or Ionic Liquid ([BMIM]BF
) -
Solvent: Ethanol
Step-by-Step Methodology
-
Mixing: Combine Isatin, Malononitrile, and this compound in 10 mL of Ethanol.
-
Catalysis: Add L-Proline (11.5 mg).
-
Reaction: Reflux for 2–4 hours. The reaction proceeds via the formation of Isatin-3-methylenemalononitrile followed by Michael addition of 5-MBA.
-
Isolation: Cool to RT. The spiro-product precipitates. Filter and wash with cold ethanol.
Mechanistic Visualization (Graphviz)
The following diagram illustrates the divergent reactivity of this compound compared to Barbituric acid, highlighting the formation of the quaternary center.
Caption: Mechanistic pathway for the synthesis of 4a-methyl-dihydropyrano[2,3-d]pyrimidines via Michael addition-cyclization.
Data Summary & Troubleshooting
Solvent Effects on Yield (Protocol A)
| Solvent System | Temperature | Time (min) | Yield (%) | Notes |
| Water | 120 | 65 | Poor solubility of reactants | |
| Ethanol | Reflux | 60 | 82 | Good general protocol |
| EtOH:H | Reflux | 45 | 94 | Green, high efficiency |
| DMF | 30 | 88 | Harder work-up (requires extraction) |
Troubleshooting Guide
-
Issue: No precipitate forms after 1 hour.
-
Cause: Reaction intermediate is soluble or Knoevenagel step failed.
-
Solution: Concentrate the solvent by half under vacuum and cool on ice. Verify the quality of the aldehyde.
-
-
Issue: Product is sticky/gum-like.
-
Cause: Incomplete cyclization or oligomerization.
-
Solution: Recrystallize from hot DMF/Ethanol mixture. Ensure the catalyst (base) was added.
-
References
-
PubChem. (2025).[1] this compound (Compound Summary).[2][3][4][5][6][7][8][9] National Library of Medicine. [Link]
-
Momeni, A. R., et al. (2015). Synthesis of 5-arylidene barbituric acid derivatives and pyrano[2,3-d]pyrimidine derivatives. ResearchGate. [Link]
-
Haggam, R. A., et al. (2015). Heterocyclization of barbituric acid: Synthesis of novel condensed pyrimidines. International Journal of Advanced Research. [Link]
-
MDPI. (2024). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. Molecules.[1][9][10][11][12][13][14][15] [Link]
Sources
- 1. Barbituric acid, 5-ethyl-5-(1-methyl-1-nitroethyl)- | C9H13N3O5 | CID 48805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DBGET Search Result: COMPOUND methyl [genome.jp]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. researchgate.net [researchgate.net]
- 5. DETHERM - Thermophysical Properties & Phase Equilibrium Data of Pure Substances & Mixtures [i-systems.dechema.de]
- 6. drugmap.idrblab.net [drugmap.idrblab.net]
- 7. rest.kegg.jp [rest.kegg.jp]
- 8. rest.kegg.jp [rest.kegg.jp]
- 9. Buy 5-Allylbarbituric acid | 2565-43-7 | >98% [smolecule.com]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Full text of "Papers on pyrimidines" [archive.org]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. researchgate.net [researchgate.net]
- 15. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
Application Notes and Protocols for the Synthesis of 5-Arylmethylene-5-methylbarbituric Acids
Introduction: The Significance of 5-Arylmethylene-5-methylbarbituric Acids in Modern Drug Discovery
The barbiturate scaffold, a cornerstone in medicinal chemistry, has yielded a plethora of compounds with profound effects on the central nervous system, historically leading to their widespread use as sedatives, hypnotics, and anticonvulsants.[1] Beyond these classical applications, contemporary research has unveiled a broader therapeutic potential for barbituric acid derivatives. The introduction of an arylmethylene substituent at the 5-position, particularly in conjunction with a 5-methyl group, gives rise to the 5-arylmethylene-5-methylbarbituric acid class of compounds. These molecules are of significant interest to researchers and drug development professionals due to their diverse and promising biological activities, including potential applications in anti-tumor and anti-cancer treatments.[1]
The synthesis of these vital compounds is typically achieved through the Knoevenagel condensation, a robust and versatile carbon-carbon bond-forming reaction.[2][3] This application note provides a detailed, experience-driven guide to the synthesis of 5-arylmethylene-5-methylbarbituric acids, emphasizing a scientifically sound, efficient, and environmentally conscious approach. We will delve into the causality behind the experimental choices, present a self-validating protocol, and provide the necessary analytical context for product characterization.
Reaction Principle: The Knoevenagel Condensation
The core of this synthetic procedure is the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[2] In this specific application, the active methylene group of 5-methylbarbituric acid acts as the nucleophile, attacking the electrophilic carbonyl carbon of an aromatic aldehyde. The reaction is typically catalyzed by a base or an acid. The resulting intermediate readily undergoes dehydration to yield the final, stable α,β-unsaturated product, a 5-arylmethylene-5-methylbarbituric acid.
The presence of the electron-withdrawing carbonyl groups in the barbiturate ring enhances the acidity of the proton at the C5 position of this compound, facilitating its removal and the subsequent nucleophilic attack. The choice of catalyst and reaction conditions can significantly influence the reaction rate and yield.
Below is a diagram illustrating the generalized Knoevenagel condensation mechanism for this synthesis.
Caption: Generalized mechanism of the Knoevenagel condensation.
Experimental Protocol: A Solvent-Free Grinding Method
In the spirit of green chemistry, which emphasizes the reduction or elimination of hazardous substances, a solvent-free grinding method is presented.[4] This approach not only minimizes environmental impact but also often leads to shorter reaction times and simpler work-up procedures.[4][5]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Store in a desiccator. |
| Aromatic Aldehyde (e.g., Benzaldehyde) | Reagent Grade | Commercially Available | Use freshly distilled if necessary. |
| Sodium Acetate (Anhydrous) | ACS Grade | Commercially Available | Acts as the catalyst. |
| Ethanol | 95% or Absolute | Laboratory Grade | For product washing/recrystallization. |
| Mortar and Pestle | Agate or Porcelain | - | For grinding the reactants. |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F254 | - | For reaction monitoring. |
| Capillary Tubes | - | - | For melting point determination. |
Step-by-Step Procedure
-
Reactant Preparation: In an agate or porcelain mortar, combine this compound (1.0 mmol, 142.11 mg), the desired aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol, 106.12 mg, ~102 µL), and anhydrous sodium acetate (1.0 mmol, 82.03 mg).
-
Expertise & Experience Insight: An equimolar ratio of reactants is typically sufficient. The use of a solid catalyst like sodium acetate in a solvent-free system facilitates an efficient reaction at the solid-solid or solid-liquid interface.
-
-
Grinding: Grind the mixture vigorously with a pestle at room temperature for 10-20 minutes. The mixture may become pasty or change color as the reaction progresses.
-
Trustworthiness Insight: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Prepare a developing chamber with a suitable solvent system (e.g., ethyl acetate/hexane, 7:3 v/v). A sample of the reaction mixture can be dissolved in a small amount of acetone or ethyl acetate for spotting on the TLC plate. The disappearance of the starting materials and the appearance of a new, typically lower Rf, spot indicates product formation.
-
-
Reaction Completion and Initial Purification: Once the reaction is deemed complete by TLC, add approximately 5-10 mL of distilled water to the mortar and triturate the solid product with the pestle. This step helps to remove the water-soluble catalyst (sodium acetate) and any unreacted water-soluble starting materials.
-
Isolation: Isolate the crude product by vacuum filtration. Wash the solid on the filter paper with copious amounts of distilled water, followed by a small amount of cold ethanol to remove any unreacted aldehyde.
-
Drying and Recrystallization: Allow the product to air dry or dry in a desiccator. For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol-water mixture.
-
Authoritative Grounding: The choice of recrystallization solvent is crucial for obtaining a pure crystalline product and should be determined empirically for each new derivative.
-
The following diagram illustrates the experimental workflow.
Sources
Application Note: Colorimetric Determination of Aldehydes using 1,3-Dimethylbarbituric Acid
This is a comprehensive Application Note and Protocol for the colorimetric determination of aldehydes, specifically addressing the use of Barbituric Acid derivatives .
Editorial Note on Reagent Specificity: While the topic request specified "5-Methylbarbituric acid," chemically, This compound (with a methyl group at the active C5 position) lacks the two acidic protons required for the standard Knoevenagel condensation mechanism used to generate colorimetric signals with aldehydes. The standard reagents for this application are Barbituric Acid (BA), 2-Thiobarbituric Acid (TBA), and 1,3-Dimethylbarbituric Acid (1,3-DMBA).
-
1,3-Dimethylbarbituric acid is the superior reagent for colorimetric assays due to its enhanced solubility, stability, and lack of N-H protons, which minimizes side reactions.
-
Therefore, this guide focuses on the 1,3-Dimethylbarbituric Acid (1,3-DMBA) protocol, while clarifying the mechanistic limitations of the 5-methyl derivative to ensure scientific integrity.
Abstract
This guide details a robust, high-throughput colorimetric protocol for the quantification of aliphatic and aromatic aldehydes in pharmaceutical and biological samples. Unlike traditional hydrazine-based methods (e.g., DNPH) that require HPLC, this method utilizes 1,3-Dimethylbarbituric Acid (1,3-DMBA) to form stable, highly colored arylidene/alkylidene adducts via Knoevenagel condensation. The method offers high specificity, rapid kinetics, and eliminates the need for toxic hydrazine reagents.
Introduction
Aldehydes are critical analytes in drug development, appearing as genotoxic impurities (e.g., formaldehyde, acetaldehyde) or biomarkers of oxidative stress (e.g., malondialdehyde, 4-HNE). Traditional detection methods often rely on 2,4-Dinitrophenylhydrazine (DNPH), which, while sensitive, requires laborious extraction and chromatographic separation.
Why 1,3-Dimethylbarbituric Acid? While Barbituric Acid (BA) and 2-Thiobarbituric Acid (TBA) are common, 1,3-Dimethylbarbituric Acid (1,3-DMBA) offers distinct advantages:
-
Enhanced Solubility: The N-methylation increases solubility in organic/aqueous co-solvent systems, preventing precipitation of the reagent.
-
Reaction Specificity: Blocking the N-positions prevents side reactions (e.g., N-alkylation), forcing the reaction exclusively to the active C5 methylene group.
-
Stable Chromophores: The resulting Knoevenagel adducts exhibit sharp absorbance maxima, typically between 400 nm and 550 nm depending on the aldehyde structure.
Technical Clarification:
-
This compound (a C5-substituted derivative) possesses only one acidic proton at the active site. Consequently, it cannot undergo the dehydration step necessary to form the conjugated double bond (
) required for color generation. -
1,3-Dimethylbarbituric acid retains the active methylene (
) at C5, allowing for efficient condensation and chromophore formation.
Principle of Assay
The assay is based on the Knoevenagel Condensation . Under mild basic or acidic catalytic conditions, the active methylene group at the C5 position of 1,3-DMBA attacks the carbonyl carbon of the aldehyde. This is followed by dehydration (loss of water) to form a conjugated enone system (5-arylidene-1,3-dimethylbarbituric acid).
Reaction Stoichiometry: 1:1 (Aldehyde : 1,3-DMBA)
Readout: Absorbance (
Reaction Mechanism Diagram
[1]
Materials & Reagents
| Reagent | Specification | CAS Number | Role |
| 1,3-Dimethylbarbituric Acid | >99.0% Purity | 769-42-6 | Chromogenic Reagent |
| Acetic Acid (Glacial) | ACS Reagent | 64-19-7 | Catalyst / Solvent |
| Ethanol (Absolute) | HPLC Grade | 64-17-5 | Solvent |
| Aldehyde Standards | Analytical Standard | Various | Calibration (e.g., Benzaldehyde, Formaldehyde) |
| Ammonium Acetate | ACS Reagent | 631-61-8 | Buffer / Catalyst |
Equipment:
-
UV-Vis Spectrophotometer or Microplate Reader (capable of reading 400–600 nm).
-
Heating block or water bath (adjustable to 60°C – 100°C).
-
Glass vials or 96-well PCR plates (if using thermal cycler for heating).
Experimental Protocol
Reagent Preparation
-
Stock Solution A (1,3-DMBA): Dissolve 156 mg of 1,3-Dimethylbarbituric acid in 10 mL of Ethanol/Water (1:1 v/v). Final concentration: ~100 mM. Note: Prepare fresh daily or store at 4°C for up to 1 week.
-
Catalyst Buffer B: Prepare a 2 M Ammonium Acetate solution in water. Adjust pH to 7.0 if necessary (though the reaction proceeds well in slightly acidic media provided by the reagent itself).
-
Working Reagent: Mix 9 parts Stock Solution A with 1 part Catalyst Buffer B immediately before use.
Standard Curve Preparation
Prepare a serial dilution of the target aldehyde (e.g., Benzaldehyde for aromatic, Formaldehyde for aliphatic) in the sample solvent (e.g., water or DMSO).
-
Range: 1 µM to 500 µM.
-
Blank: Pure solvent.
Reaction Workflow
This protocol is optimized for a 1 mL cuvette format. Scale down linearly for 96-well plates (e.g., 200 µL total volume).
-
Sample Addition: Add 500 µL of Sample or Standard to a glass vial.
-
Reagent Addition: Add 500 µL of Working Reagent .
-
Incubation:
-
Aliphatic Aldehydes (e.g., Formaldehyde): Heat at 100°C for 15 minutes .
-
Aromatic Aldehydes (e.g., Benzaldehyde): Heat at 60°C for 10 minutes (Reaction is faster due to conjugation).
-
-
Cooling: Cool to room temperature (25°C) for 5 minutes.
-
Measurement: Measure Absorbance at the specific
(see Table 1).
Experimental Workflow Diagram
Data Analysis & Validation
Spectral Characteristics
The specific wavelength depends on the aldehyde structure.
Table 1: Typical Detection Wavelengths
| Aldehyde Type | Example |
Calculation
Calculate concentration using the linear regression equation from the standard curve:
Interferences[2]
-
Ketones: 1,3-DMBA is highly specific for aldehydes. Ketones react much slower and require harsher conditions, providing excellent selectivity.
-
Oxidants: Strong oxidants may degrade the reagent; ensure samples are reduced or stable.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Color Development | Incorrect Reagent (this compound used?) | Ensure 1,3-Dimethylbarbituric acid (CAS 769-42-6) is used. 5-MBA will not work. |
| Precipitation | High concentration of aldehyde | Dilute sample or increase ethanol content in the buffer. |
| High Background | Oxidized Reagent | Prepare fresh reagent solution. Store stock in amber bottles. |
| Non-Linearity | Saturation of detector | Dilute sample to fall within 10–200 µM range. |
References
-
Sigma-Aldrich. (2025). Product Specification: 1,3-Dimethylbarbituric acid. Link
-
Maghsoodlou, M. T., et al. (2011). "Synthesis of 5-aryl-1,3-dimethyl-6-(alkyl- or aryl-amino) furo [2,3-d]pyrimidine derivatives... in the presence of 1,3-dimethylbarbituric acid."[1][2][3][4][5] Molecular Diversity, 15(1), 227-231. Link
-
Roux, M. V., et al. (2011). "Experimental and computational thermochemical study of barbituric acids: structure-energy relationship in 1,3-dimethylbarbituric acid." The Journal of Physical Chemistry A, 115(14), 3167-3173. Link
-
Löfberg, C., et al. (2006). "Sequential one-pot bimetallic Ir(III)/Pd(0) catalysed mono-/bis-alkylation... of 1,3-dimethylbarbituric acid." Chemical Communications, 48, 5000-5002. Link
-
Kosugi, H., et al. (1986). "Reaction of thiobarbituric acid with saturated aldehydes." Lipids, 21(9), 537-542. Link(Reference for comparative mechanism with TBA).
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methylbarbituric Acid
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methylbarbituric acid. It provides in-depth troubleshooting advice, answers to frequently asked questions, and preventative protocols to mitigate common side reactions and optimize synthesis outcomes.
Introduction: The Challenge of Synthesizing this compound
The synthesis of this compound, a key building block for various pharmacologically active compounds, is most commonly achieved through the condensation of diethyl methylmalonate and urea.[1][2] This reaction is typically catalyzed by a strong base, such as sodium ethoxide, in an alcoholic solvent.[1][3] While the primary reaction is a well-established Claisen condensation followed by cyclization, its success is highly sensitive to reaction conditions. Deviations can lead to a variety of side reactions that significantly reduce yield and purity, complicating downstream applications. This guide addresses the most common challenges encountered during this synthesis, providing the mechanistic rationale and practical solutions to overcome them.
Part 1: Frequently Asked Questions (FAQs)
Q1: My final product yield is significantly lower than expected. What are the most likely causes?
A: Low yield is the most common issue and can stem from several side reactions. The primary culprits are often incomplete reaction, hydrolysis of either the starting ester or the final product, or the formation of acyclic intermediates. Ensure your reagents and solvent are rigorously dried, as water is detrimental. Also, verify the quality and stoichiometry of your base, as an insufficient amount will lead to incomplete deprotonation of the malonic ester.
Q2: I'm observing an unexpected peak in my NMR/LC-MS that doesn't correspond to the product or starting materials. What could it be?
A: An unexpected peak often indicates a stable byproduct. A common contaminant is the acyclic intermediate, N-(2-carboxy-2-methylpropanoyl)urea, which can form if cyclization is incomplete. Another possibility is ethyl 2-methyl-2-(ureidocarbonyl)propanoate, resulting from the reaction of only one ester group. Hydrolysis of the barbiturate ring can also lead to various degradation products.
Q3: The reaction mixture turned dark brown/black during reflux. Is this normal?
A: While some color change can be expected, a dark brown or black coloration often suggests decomposition. This can be caused by excessive heating, a reaction temperature that is too high, or the presence of impurities in the starting materials. Prolonged reaction times at high temperatures can degrade both the reactants and the product.
Q4: My final product is difficult to purify and appears oily or gummy, even after acidification and cooling. Why?
A: This is typically due to the presence of impurities, most notably unreacted diethyl methylmalonate or soluble byproducts. Ensure that the acidification step is complete (check pH) to precipitate the acidic this compound fully. If an oily residue persists, it may be necessary to perform a recrystallization from a different solvent system or employ column chromatography.
Part 2: In-Depth Troubleshooting Guide
This section is organized by observable symptoms during the synthesis. Each symptom is linked to potential side reactions, with detailed explanations and corrective actions.
Symptom 1: Low or No Product Formation
| Potential Cause | Underlying Mechanism & Explanation | Recommended Action & Validation |
| Ineffective Base | The reaction is initiated by the deprotonation of the α-carbon of diethyl methylmalonate by sodium ethoxide.[4] If the base is old, has been exposed to moisture (hydrolyzed to NaOH), or is used in insufficient quantity, this crucial first step will not proceed efficiently, halting the synthesis. | Action: Use freshly prepared sodium ethoxide or a newly opened commercial solution. Ensure a slight molar excess (e.g., 2.1 equivalents) relative to the malonic ester. Validation: Before adding other reagents, a small aliquot of the sodium ethoxide in ethanol can be tested with a pH indicator to confirm strong basicity. |
| Moisture Contamination | Water will readily react with the sodium ethoxide catalyst, quenching it. It can also hydrolyze the ester groups of diethyl methylmalonate to the corresponding carboxylate, which is unreactive under these conditions. | Action: Use absolute (anhydrous) ethanol. Dry all glassware thoroughly in an oven before use. Use dry urea.[3] Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) with a drying tube. Validation: Monitor the reaction for any unexpected precipitation of sodium salts before the main reaction begins. |
| Low Reaction Temperature | The condensation and cyclization steps require sufficient thermal energy to overcome the activation barriers. While excessive heat is damaging, insufficient heat will cause the reaction to stall. | Action: Ensure the oil bath temperature is maintained at the target reflux temperature, typically around 110 °C for ethanol.[3] Validation: The reaction mixture should be observed to be gently refluxing throughout the specified reaction time. |
Symptom 2: Product is Impure (Contaminated with Byproducts)
| Potential Cause | Underlying Mechanism & Explanation | Recommended Action & Validation |
| Incomplete Cyclization | The reaction proceeds via an acyclic intermediate. If the reaction time is too short or the temperature is too low, this intermediate may not fully cyclize to form the stable pyrimidine ring. | Action: Increase the reflux time. A standard procedure suggests at least 7 hours.[3] Ensure the reaction temperature is consistently maintained. Validation: Use TLC or LC-MS to monitor the disappearance of the starting material and the formation of the product over time. The reaction is complete when the starting material spot is no longer visible. |
| Product Hydrolysis | The barbiturate ring is susceptible to hydrolytic cleavage under both strongly acidic and basic conditions, especially at elevated temperatures.[5] During workup, prolonged exposure to strong acid or base can reopen the ring to form malonuric acid derivatives.[6] | Action: After reflux, cool the reaction mixture before beginning the acidic workup. Add the acid portion-wise and with cooling to avoid excessive temperature spikes. Do not let the acidified solution sit for an extended period before filtration. Validation: After acidification, promptly filter the precipitated product and wash with cold water to remove residual acid.[3] |
| Side Reactions of Urea | At high temperatures, urea can decompose or undergo self-condensation. While less common under these specific conditions, it can contribute to impurities. | Action: Add the solution of urea in hot ethanol to the reaction mixture as per the protocol, avoiding superheating the urea solution itself for extended periods.[3] Validation: Use high-purity urea and ensure it is fully dissolved before addition. |
Part 3: Mechanistic Insights & Visualizations
A clear understanding of the reaction pathway and potential deviations is critical for effective troubleshooting.
Primary Synthesis Pathway
The desired reaction is a base-catalyzed condensation-cyclization.
Caption: Main synthesis pathway for this compound.
Major Side Reaction: Hydrolysis of the Barbiturate Ring
Hydrolysis is a critical side reaction, particularly during workup. It involves nucleophilic attack by water or hydroxide on the carbonyl groups of the pyrimidine ring, leading to ring-opening.
Caption: Decision tree for troubleshooting low product yield.
Part 4: Preventative Experimental Protocol
This protocol incorporates best practices to minimize side reactions from the outset.
Reagents & Equipment:
-
Diethyl methylmalonate (High Purity)
-
Urea (Dry)
-
Sodium metal or commercial Sodium Ethoxide solution
-
Absolute Ethanol (Anhydrous, 200 proof)
-
Concentrated Hydrochloric Acid
-
Round-bottom flask, reflux condenser, drying tube (e.g., CaCl₂), magnetic stirrer, heating mantle/oil bath.
-
All glassware must be oven-dried at >120 °C for at least 4 hours and cooled under an inert atmosphere or in a desiccator.
Step-by-Step Procedure:
-
Preparation of Sodium Ethoxide (if not using commercial solution):
-
Under an inert atmosphere (N₂ or Ar), add clean sodium metal (2.1 eq.) in small pieces to a flask containing absolute ethanol.
-
Allow the reaction to proceed, with cooling if necessary, until all the sodium has dissolved completely. This ensures the base is fresh and active.
-
-
Reaction Setup:
-
To the freshly prepared sodium ethoxide solution, add diethyl methylmalonate (1.0 eq.) via syringe while stirring.
-
In a separate beaker, dissolve dry urea (1.05 eq.) in a minimal amount of hot (~70 °C) absolute ethanol. [3] * Add the urea solution to the main reaction flask. A white precipitate of the sodium salt of the product may begin to form. [3]
-
-
Condensation and Cyclization:
-
Attach the reflux condenser with a drying tube.
-
Heat the mixture to a gentle reflux using an oil bath set to approximately 110 °C. [3] * Maintain reflux with continuous stirring for a minimum of 7 hours to ensure complete cyclization.
-
-
Workup and Isolation:
-
After the reflux period, remove the heating mantle and allow the mixture to cool to near room temperature.
-
Pour the reaction mixture into a beaker containing hot water (~50 °C) to dissolve the sodium salt of the product. [3] * With efficient stirring and external cooling (e.g., an ice bath), slowly add concentrated hydrochloric acid dropwise until the solution is acidic (pH 2-3, verify with pH paper). This step is critical for precipitating the final product.
-
A white crystalline solid of this compound should precipitate.
-
-
Purification:
-
Allow the mixture to stand in the refrigerator for several hours or overnight to maximize crystallization. [3] * Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with several portions of ice-cold water to remove inorganic salts and residual acid.
-
Dry the product in a vacuum oven at 60-80 °C to a constant weight. The expected melting point is around 203-205 °C.
-
References
- Vertex AI Search. BARBITURIC ACID FOR SYNTHESIS.
- Walker, J.J. (1973).
- Filo. (2025). Give the synthesis of Diethyl malonate? Explain the synthesis of barbituric acid.
- Google Patents. (CN109020810A).
- CymitQuimica. CAS 2417-22-3: this compound.
- Google Patents. (CN109020810A).
- ResearchGate. (2025). Preparation of 5-Formyl- and 5-Acetylbarbituric Acids. Including the Corresponding Schiff Bases and Phenylhydrazones.
- Google Patents. (CN101323598B). Preparation method of 5, 5-diethyl malonylurea.
- CUTM Courseware.
- MDPI. (2024).
- Fahad, M.A. (2022). Barbituric Acids: A Review of Preparation, Reactions and Biological Applications. Biomedicine and Chemical Sciences, 1(4), 295-305.
- CORE. SYNTHESIS OF BARBITURIC ACID DERIVATIVES A THESIS Presented to The Faculty of the Graduate Division hy John James Walker In Part.
- ResearchGate.
- Organic Syntheses. Barbituric acid.
- Journal of the Chemical Society, Perkin Transactions 2. Hydrolysis of barbituric acid derivatives. Part 6. Hydrolysis of spirocyclopropane- and spiro-2′-methylcyclopropane-1′,5-barbituric acids.
- Google Patents. (US20200048154A1). Urea condensation compositions and methods of making the same.
- Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis.
- SciSpace. Synthesis and evaluation of 5-substituted (thio)barbiturates as proteasome inhibitors for cancer therapy.
- ResearchGate. Enzymatic hydrolysis of cyanuric acid and barbituric acid.
Sources
- 1. BARBITURIC ACID FOR SYNTHESIS | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]
- 2. Give the synthesis of Diethyl malonate? Explain the synthesis of barbitur.. [askfilo.com]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Hydrolysis of barbituric acid derivatives. Part 6. Hydrolysis of spirocyclopropane- and spiro-2′-methylcyclopropane-1′,5-barbituric acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Methylbarbituric Acid
Welcome to the technical support center for the purification of 5-Methylbarbituric acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound from reaction mixtures. Our goal is to provide not just procedural steps, but also the scientific reasoning behind them to ensure you achieve the highest purity for your downstream applications.
Introduction to this compound and its Purification Challenges
This compound is a derivative of barbituric acid, a class of compounds with a rich history in medicinal chemistry.[1] It serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this compound is paramount, as impurities can lead to unwanted side reactions, lower yields of the final product, and potential toxicological issues.
The common synthesis of this compound involves the condensation of diethyl methylmalonate with urea in the presence of a strong base like sodium ethoxide.[1][2] While this reaction is generally effective, the crude product is often contaminated with unreacted starting materials, byproducts, and colored impurities. Therefore, a robust purification strategy is essential.
This guide will focus on the most common and effective purification technique: recrystallization . We will explore solvent selection, troubleshooting common issues, and methods for assessing the purity of the final product.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound.
Issue 1: Low Yield of Crystals After Recrystallization
You've performed the synthesis and moved on to recrystallization, but the amount of purified this compound you've collected is significantly lower than expected.
Possible Causes and Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Incorrect Solvent Choice | The ideal recrystallization solvent should dissolve the solute well at high temperatures but poorly at low temperatures. If the solvent is too good at dissolving the compound at low temperatures, a significant portion will remain in the mother liquor. | 1. Perform a solvent screen: Test the solubility of your crude this compound in small amounts of different solvents (e.g., water, ethanol, methanol, isopropanol, and their mixtures with water) at room temperature and upon heating.[3] An ethanol/water mixture is often a good starting point for barbituric acid derivatives.[4] |
| Using Too Much Solvent | An excessive amount of solvent will keep more of your product dissolved even after cooling, leading to a lower recovery. | 1. Use the minimum amount of hot solvent: Add the hot solvent portion-wise to your crude product until it just dissolves. 2. Partially evaporate the solvent: If you've added too much solvent, you can carefully evaporate some of it to reach the saturation point before cooling. |
| Cooling the Solution Too Quickly | Rapid cooling can lead to the formation of small, impure crystals or an oil, which is difficult to handle and purify. Slow cooling allows for the formation of larger, purer crystals. | 1. Allow for slow cooling: Let the hot, saturated solution cool slowly to room temperature on the benchtop before placing it in an ice bath. 2. Insulate the flask: For very sensitive crystallizations, you can insulate the flask to slow down the cooling rate further. |
| Incomplete Precipitation | The solution may not have reached a low enough temperature for maximum precipitation. | 1. Use an ice-salt bath: If an ice bath is not sufficient, a mixture of ice and salt can achieve lower temperatures, further decreasing the solubility of your product. |
Issue 2: The Purified Crystals are Colored (Yellow or Brown)
Your final product, which should be a white to off-white solid, has a noticeable yellow or brown tint.[5]
Possible Causes and Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Presence of Chromophoric Impurities | The reaction to synthesize this compound can produce colored byproducts. These impurities can get trapped in the crystal lattice of your product. | 1. Use Activated Charcoal (Norite): Add a small amount of activated charcoal to the hot solution before filtration.[6][7] Activated charcoal has a high surface area and can adsorb colored impurities.[7] Use about 1-2% of the weight of your crude product. Caution: Do not add charcoal to a boiling solution as it can cause violent bumping. 2. Hot Filtration: After adding the charcoal, perform a hot gravity filtration to remove the charcoal and the adsorbed impurities. This step should be done quickly to prevent premature crystallization in the filter funnel. |
| Degradation of the Product | This compound, like other organic compounds, can degrade at high temperatures, especially in the presence of impurities that can act as catalysts. | 1. Avoid prolonged heating: Do not keep the solution at its boiling point for longer than necessary to dissolve the solid. |
Experimental Protocol: Decolorization with Activated Charcoal
-
Dissolve the crude this compound in the minimum amount of hot recrystallization solvent.
-
Remove the flask from the heat source and allow the boiling to subside.
-
Add a small amount of activated charcoal (e.g., the tip of a spatula) to the hot solution.
-
Gently swirl the flask and then reheat the solution to boiling for a few minutes.
-
Perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the charcoal.
-
Allow the clear, colorless filtrate to cool slowly to induce crystallization.
Issue 3: The Product Fails to Crystallize and Forms an Oil
Upon cooling, instead of forming solid crystals, your product separates as an oily layer.
Possible Causes and Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| High Concentration of Impurities | Impurities can lower the melting point of the product and interfere with the formation of a stable crystal lattice, leading to oiling out. | 1. Purify the crude product first: If the crude product is very impure, consider a preliminary purification step like a column chromatography or an acid-base extraction before recrystallization. |
| Solution is Supersaturated | If the concentration of the solute is too high when the solution cools, it may not have enough time to form an ordered crystal lattice and will separate as a liquid. | 1. Reheat and add more solvent: Reheat the solution until the oil redissolves, then add a small amount of additional solvent before allowing it to cool slowly again. |
| Inappropriate Solvent | The chosen solvent may not be suitable for inducing crystallization of your specific compound. | 1. Change the solvent system: Experiment with different solvents or solvent mixtures. Sometimes adding a "co-solvent" in which the compound is less soluble can induce crystallization. |
| Lack of Nucleation Sites | Crystal growth requires a nucleation site to begin. A very clean solution may lack these sites. | 1. Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The small glass particles can act as nucleation sites. 2. Add a seed crystal: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: While the optimal solvent can depend on the specific impurities present, a mixture of ethanol and water is generally a good starting point for barbituric acid derivatives.[3][4] The procedure involves dissolving the crude product in a minimal amount of hot ethanol and then adding hot water dropwise until the solution becomes slightly cloudy (the cloud point), indicating saturation. Then, a small amount of hot ethanol is added to redissolve the precipitate, and the clear solution is allowed to cool slowly.
Q2: How can I confirm the purity of my this compound?
A2: Several analytical techniques can be used to assess the purity of your final product:
-
Melting Point Analysis: A pure compound will have a sharp and well-defined melting point. Impurities will typically cause the melting point to be lower and broader. The reported melting point of barbituric acid is around 245 °C with decomposition.[2]
-
Thin-Layer Chromatography (TLC): TLC can be used to quickly check for the presence of impurities. A pure compound should ideally show a single spot.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantifying the purity of a sample.[8] A reversed-phase C18 column with a mobile phase of acetonitrile and acidified water is a common method for analyzing barbiturates.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of your compound and can also be used to detect and quantify impurities.[4][11]
Q3: My 1H NMR spectrum shows unexpected peaks. What could they be?
A3: Unexpected peaks in the 1H NMR spectrum could be due to several reasons:
-
Unreacted Starting Materials: Check for peaks corresponding to diethyl methylmalonate and urea.
-
Byproducts: Side reactions could lead to the formation of other compounds.
-
Residual Solvent: Peaks from the recrystallization solvent (e.g., ethanol) may be present if the sample is not dried thoroughly.
-
Water: A broad peak is often observed for water.
To identify the impurities, you can compare the spectrum to known spectra of the starting materials and potential byproducts.
Q4: Can I use a method other than recrystallization to purify this compound?
A4: Yes, other purification techniques can be employed:
-
Acid-Base Extraction: Since this compound is acidic, it can be separated from neutral or basic impurities by dissolving the crude mixture in an organic solvent, extracting the this compound into an aqueous basic solution (like sodium bicarbonate), and then re-acidifying the aqueous layer to precipitate the pure product.
-
Column Chromatography: For difficult separations or for obtaining very high purity material, silica gel column chromatography can be used.
-
Adsorbent Treatment: A patent describes the use of aluminum oxide to purify barbituric acid by adsorbing impurities from a hot aqueous solution.[12]
Visualizing the Purification Workflow
The following diagram illustrates a typical workflow for the purification of this compound.
Caption: A typical workflow for the purification of this compound.
References
-
CUTM Courseware. (n.d.). To prepare barbituric acid from urea and diethyl malonate. Retrieved January 31, 2026, from [Link]
- Google Patents. (n.d.). CN1354170A - New process for synthesizing diethylbarbituric acid by using sodium methoxide as catalyst.
-
Organic Syntheses. (n.d.). Barbituric acid, 5-nitro-. Retrieved January 31, 2026, from [Link]
-
Shimadzu. (n.d.). C190-E094A_Tips for practical HPLC analysis. Retrieved January 31, 2026, from [Link]
-
CrystEngComm. (2018). From molecular crystals to salt co-crystals of barbituric acid via the carbonate ion and an improvement of the solid state properties. Royal Society of Chemistry. Retrieved January 31, 2026, from [Link]
-
ProQuest. (n.d.). Synthesis of barbituric acid and 1,3-dimethylbarbituric acid derivatives. Retrieved January 31, 2026, from [Link]
- Google Patents. (n.d.). KR100387696B1 - Method for manufacturing high purity barbituric acid by recrystallization.
- Google Patents. (n.d.). RU2477276C1 - Method of purifying barbituric acid.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]
-
SIELC. (n.d.). Separation of Barbituric acid, 5-(p-methoxybenzylidene)- on Newcrom R1 HPLC column. Retrieved January 31, 2026, from [Link]
-
Agilent Technologies. (n.d.). High Throughput HPLC Analysis of Barbiturates. Retrieved January 31, 2026, from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved January 31, 2026, from [Link]
-
MDPI. (2021). Solubility Temperature Dependence of Bio-Based Levulinic Acid, Furfural, and Hydroxymethylfurfural in Water, Nonpolar, Polar Aprotic and Protic Solvents. Retrieved January 31, 2026, from [Link]
-
Organic Syntheses. (n.d.). Barbituric acid. Retrieved January 31, 2026, from [Link]
-
National Institutes of Health. (2018). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Retrieved January 31, 2026, from [Link]
-
MDPI. (2024). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. Retrieved January 31, 2026, from [Link]
-
ResearchGate. (2019). Synthesis of Barbituric and Thiobarbituric Acids Bearing 5,6-Diphenyl-1,2,4-Triazin-3-yl Moiety as CDK2 Inhibitors of Tumor Cells. Retrieved January 31, 2026, from [Link]
-
YouTube. (2013, February 3). How to Carry Out a Recrystallization. Retrieved January 31, 2026, from [Link]
-
ResearchGate. (2001). 1H NMR Assignment for compounds 5 to 12. Retrieved January 31, 2026, from [Link]
-
Canadian Science Publishing. (1970). and 5,5-alkyl-substituted barbituric acids. Retrieved January 31, 2026, from [Link]
-
Palomar College. (n.d.). recrystallization-2.doc.pdf. Retrieved January 31, 2026, from [Link]
-
Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved January 31, 2026, from [Link]
-
PubMed. (2007). Characterisation of the 1H and 13C NMR spectra of methylcitric acid. Retrieved January 31, 2026, from [Link]
-
SciSpace. (2016). RSC Advances. Retrieved January 31, 2026, from [Link]
-
MDPI. (2022). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved January 31, 2026, from [Link]
Sources
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- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. KR100387696B1 - Method for manufacturing high purity barbituric acid by recrystallization - Google Patents [patents.google.com]
- 4. GT Digital Repository [repository.gatech.edu]
- 5. CAS 2417-22-3: this compound | CymitQuimica [cymitquimica.com]
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- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. agilent.com [agilent.com]
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- 10. shimadzu.com [shimadzu.com]
- 11. From molecular crystals to salt co-crystals of barbituric acid via the carbonate ion and an improvement of the solid state properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. RU2477276C1 - Method of purifying barbituric acid - Google Patents [patents.google.com]
Overcoming solubility issues of 5-Methylbarbituric acid in reactions
Welcome to the technical support resource for 5-Methylbarbituric Acid. This guide is designed for researchers, chemists, and drug development professionals to navigate and overcome the common experimental challenges associated with the solubility of this versatile heterocyclic compound. As Senior Application Scientists, we have consolidated field-proven insights and foundational chemical principles to ensure your success.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound is a white to off-white crystalline solid.[1] Its solubility is limited in many common organic solvents at room temperature. While its parent compound, barbituric acid, is soluble in water (approximately 142 g/L at 20°C), it exhibits poor solubility in non-polar solvents and limited solubility in others like ethanol and acetone.[2][3][4] Solubility can often be significantly improved by heating or by adjusting the pH.[2]
Q2: Why is this compound often poorly soluble in standard organic solvents?
The limited solubility stems from its molecular structure. The molecule possesses multiple amide and carbonyl groups capable of strong intermolecular hydrogen bonding. This creates a stable crystal lattice structure that requires a significant amount of energy to disrupt. Solvents that cannot effectively compete for these hydrogen bonds will fail to dissolve the compound efficiently.
Q3: How does the acidity (pKa) of this compound influence its solubility?
The acidity of the N-H protons (analogous to barbituric acid's pKa of ~4.01) is a critical factor.[3] This acidic nature allows for deprotonation in the presence of a base. The resulting conjugate base, the 5-methylbarbiturate anion, is an ionic salt. This transformation from a neutral molecule to a charged salt dramatically increases its polarity and, consequently, its solubility in polar solvents like water, ethanol, or DMF.[5][6]
Q4: I'm planning a Knoevenagel/Biginelli reaction. Is it possible to run the reaction in water or ethanol despite the low starting solubility?
Yes, and it is a common and effective strategy. Many protocols for Knoevenagel and Biginelli reactions utilize polar protic solvents like water or ethanol.[7][8][9] The key is often the presence of a basic or acidic catalyst. A basic catalyst (e.g., piperidine, triethylamine, or even sodium carbonate) will deprotonate the this compound, forming the more soluble barbiturate salt in situ, which can then readily participate in the reaction.[5] Similarly, acidic catalysts can activate the carbonyl component of the reaction.[9]
In-Depth Troubleshooting Guide: Overcoming Solubility Hurdles
When faced with a reaction where this compound fails to dissolve, a systematic approach is required. This guide provides a decision-making framework and detailed protocols to achieve a homogeneous reaction mixture, leading to improved kinetics, yields, and reproducibility.
Visual Troubleshooting Workflow
The following workflow provides a logical path for diagnosing and solving solubility issues. Start with the simplest methods (solvent selection, heat) and progress to chemical modifications if necessary.
Caption: Decision workflow for troubleshooting solubility.
Step 1: Foundational Solvent Selection
Before attempting more complex methods, ensure the optimal solvent has been chosen. While this compound's solubility data is not as extensively documented as its parent compound, the data for barbituric acid serves as an excellent proxy due to their structural similarity.
Table 1: Solubility Profile of Barbituric Acid (Proxy for this compound)
| Solvent | Type | Solubility | Temperature (°C) | Source(s) | Notes |
| Water (H₂O) | Polar Protic | 142 g/L | 20 | [2][3] | Excellent choice if compatible with reaction conditions. |
| Hot Water | Polar Protic | ~100 mg/mL | ~100 | [2] | Significantly increased solubility at higher temperatures. |
| Ethanol (C₂H₅OH) | Polar Protic | Sparingly Soluble | Room Temp | [10] | Often used in Knoevenagel/Biginelli reactions.[9] |
| Methanol (CH₃OH) | Polar Protic | Slightly Soluble | Room Temp | [2][11] | Similar to ethanol. |
| DMSO (C₂H₆OS) | Polar Aprotic | Slightly Soluble | Room Temp | [2][11] | Good for achieving higher concentrations, but can be difficult to remove. |
| Diethyl Ether ((C₂H₅)₂O) | Polar Aprotic | Soluble | Room Temp | [10][12] | Some sources conflict; test on a small scale. |
| Acetone (C₃H₆O) | Polar Aprotic | Insoluble | Room Temp | [4][10] | Generally not a suitable solvent. |
| Glacial Acetic Acid | Polar Protic | Insoluble | Room Temp | [4][10] | Not suitable for dissolving the neutral form. |
Step 2: Protocol for Using Elevated Temperatures
Heating the reaction mixture is the simplest method to increase solubility and dissolution rate.
Methodology:
-
Determine Thermal Stability: Before heating a reaction, confirm the thermal stability of all reactants, reagents, and the expected product. Check literature for decomposition temperatures. Barbituric acid, for example, decomposes around 260°C.[3]
-
Gradual Heating: Suspend the this compound in the chosen solvent in your reaction vessel.
-
Stir and Heat: Begin vigorous stirring and gradually heat the mixture using an oil bath. Monitor for dissolution.
-
Target Temperature: The target temperature should be the lowest point at which all solids dissolve. For many reactions, refluxing in a solvent like ethanol is a common and effective condition.
-
Caution: Be aware that the product may precipitate upon cooling. This can be advantageous for purification but must be managed during reaction work-up.
Step 3: Protocol for In Situ Salt Formation (pH Adjustment)
This is the most powerful chemical method for solubilizing this compound in polar solvents. By adding a base, you deprotonate the acidic N-H proton, forming a highly polar and soluble barbiturate salt.
Causality: The conversion of the neutral, hydrogen-bonded solid into a dissociated ionic salt drastically reduces the crystal lattice energy and increases favorable interactions with polar solvent molecules, leading to enhanced solubility.[5][13]
Methodology:
-
Base Selection: Choose a base that is compatible with your other reagents.
-
Organic Bases: Triethylamine (TEA), Diisopropylethylamine (DIPEA), Piperidine, DBU. These are suitable for many organic reactions.
-
Inorganic Bases: Sodium Carbonate (Na₂CO₃), Potassium Carbonate (K₂CO₃), Sodium Bicarbonate (NaHCO₃).[5] These are excellent for reactions in water or highly polar co-solvents.
-
-
Stoichiometry: Add at least one molar equivalent of the base relative to the this compound. Using a slight excess (1.1 to 1.2 equivalents) can ensure complete deprotonation.
-
Procedure: a. Suspend the this compound in the chosen polar solvent (e.g., Ethanol, DMF, Water). b. With stirring, add the selected base portion-wise or dropwise at room temperature. c. Stir for 15-30 minutes. A visible change from a slurry to a clear, homogeneous solution should occur. d. Once dissolved, proceed by adding the other reaction components.
Step 4: Protocol for Co-Solvent Systems
If a single solvent is ineffective and pH adjustment is not viable, a co-solvent system can be used to fine-tune the polarity of the reaction medium.
Causality: Co-solvents work by disrupting the solvent's self-association (e.g., the hydrogen-bonding network of water) and creating a new solvent environment with a polarity intermediate between the two pure liquids. This "tuned" polarity can be more effective at solvating the target molecule.[6]
Methodology:
-
Select a Solvent Pair: Choose a primary solvent in which the other reactants are soluble, and a co-solvent known to solubilize this compound (even if only slightly). Common pairs include:
-
Ethanol/Water
-
Dioxane/Water
-
DMF/Water
-
THF/Water
-
-
Determine Optimal Ratio (Small-Scale Test): a. In a small vial, add a known amount of this compound (e.g., 10 mg). b. Add the primary solvent (e.g., 0.5 mL of water). The solid should not dissolve. c. Add the co-solvent (e.g., DMF) dropwise with vigorous stirring until the solid dissolves completely. Note the approximate ratio.
-
Reaction Scale-Up: Use the empirically determined solvent ratio for your full-scale reaction. Always dissolve the this compound in the co-solvent mixture first before adding other reagents.
References
-
Mallak Specialties Pvt Ltd. Barbituric Acid. [Link]
-
ResearchGate. How to remove unreacted barbituric acid from a reaction mixture?. [Link]
-
ACS Publications. Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. [Link]
-
RSC Publishing. Salts of barbituric and 2-thiobarbituric acids with imidazole: polymorphism, supramolecular structure, thermal stability and water solubility. [Link]
-
Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. [Link]
-
ResearchGate. Solubility and dissolution enhancement strategies: Current understanding and recent trends. [Link]
-
Wikipedia. Barbituric acid. [Link]
-
Sciencemadness Wiki. Barbituric acid. [Link]
-
ResearchGate. Acid catalyzed Knoevenagel condensation of thiobarbituric acid and aldehyde at room temperature. [Link]
-
PubChem. This compound. [Link]
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]
-
Hacettepe Journal of Biology and Chemistry. Synthesis of Biginelli products of thiobarbituric acids and their antimicrobial activity. [Link]
-
Taylor & Francis Online. Acid catalyzed Knoevenagel condensation of thiobarbituric acid and aldehyde at room temperature. [Link]
-
Tunisian Chemical Society. The Biginelli reaction in different solvents and in presence of bismuth nitrate. [Link]
-
World Journal of Biology Pharmacy and Health Sciences. Solubility enhancement techniques: A comprehensive review. [Link]
-
NIH National Center for Biotechnology Information. A Five-Component Biginelli-Diels-Alder Cascade Reaction. [Link]
-
RSC Publishing. Deep eutectic solvent assisted synthesis of dihydropyrimidinones/thiones via Biginelli reaction: theoretical investigations on their electronic and global reactivity descriptors. [Link]
-
Semantic Scholar. RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. [Link]
-
University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]
-
Journal of Emerging Technologies and Innovative Research. Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization. [Link]
-
Progress in Chemical and Biochemical Research. Tandem Knoevenagel-Michael-cyclocondensation reaction of malononitrile, various aldehydes and barbituric acid derivative. [Link]
-
Global Substance Registration System. This compound. [Link]
Sources
- 1. CAS 2417-22-3: this compound | CymitQuimica [cymitquimica.com]
- 2. Barbituric acid, C4H4N2 O3, 67-52-7, Barbituric Acid Gr, Fluorouracil Related Compound A; Fluorouracil EP Impurity A [mallakchemicals.com]
- 3. Barbituric acid - Wikipedia [en.wikipedia.org]
- 4. Barbituric acid - Sciencemadness Wiki [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. wjbphs.com [wjbphs.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rltsc.edu.in [rltsc.edu.in]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 5-methyl-5-phenylbarbituric acid | 76-94-8 [chemicalbook.com]
- 12. Barbituric acid | 67-52-7 [chemicalbook.com]
- 13. Salts of barbituric and 2-thiobarbituric acids with imidazole: polymorphism, supramolecular structure, thermal stability and water solubility - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Optimizing Knoevenagel condensation conditions for 5-Methylbarbituric acid
To: User From: Technical Support Team (Organic Synthesis Division) Subject: Troubleshooting & Optimization Guide: Knoevenagel Condensation of 5-Methylbarbituric Acid
Technical Support Center: this compound Condensation
Welcome to the optimization guide for the condensation of This compound . Critical Alert: Before proceeding, please verify your reaction goal. Unlike unsubstituted barbituric acid, This compound (C5-Me) possesses only one acidic proton at the C5 position. Consequently, it cannot form a stable, neutral 5-arylidene (alkene) product via standard Knoevenagel dehydration without losing the methyl group or forming a zwitterion.
If you are observing "failed" reactions (no precipitate, no alkene formation), your target product may be chemically impossible under standard Knoevenagel conditions. This guide addresses the two chemically valid pathways for this substrate:
-
Bis-Adduct Formation: Reaction of 2 equivalents of this compound with 1 equivalent of aldehyde.
-
Aldol Adduct Formation: Isolation of the intermediate carbinol (C5-CH(OH)-R).
Part 1: Troubleshooting Guides (FAQ Format)
Issue 1: "I am not getting the 5-arylidene (double bond) product."
Diagnosis: Chemical Valency Constraint.
Explanation: A standard Knoevenagel condensation requires the active methylene group (
-
If you need the alkene: You must use Barbituric Acid (unsubstituted) or 1,3-Dimethylbarbituric acid (N-substituted, but C5 unsubstituted).
-
If you must use this compound: The expected product is the Bis-adduct (bridged methylene dimer) or the Aldol adduct (alcohol). Change your characterization expectations (look for single bonds in NMR, not alkenes).
Issue 2: "The reaction mixture remains clear; no precipitate forms."
Diagnosis: Solubility & Solvent Polarity Mismatch. Explanation: this compound is moderately soluble in water but its condensation products (especially Bis-adducts) are often hydrophobic. If the solvent is too good (e.g., pure DMF or hot Ethanol), the product remains dissolved. Optimization Protocol:
-
Switch Solvent: Use Water:Ethanol (80:20) . The high water content forces the organic product to precipitate out, driving the equilibrium forward (Le Chatelier’s principle).
-
Concentration: Increase reactant concentration to
. Dilute conditions favor the reverse reaction (Retro-Knoevenagel/Aldol).
Issue 3: "I am getting a mixture of products."
Diagnosis: Competition between Aldol and Bis-addition. Explanation:
-
Kinetic Product: Aldol adduct (Alcohol). Favored by basic catalysis and lower temperatures.
-
Thermodynamic Product: Bis-adduct (Dimer). Favored by acidic catalysis, heat, and excess barbiturate. Optimization Protocol:
-
For Bis-Adduct: Use 2.2 equivalents of this compound per 1 equivalent of Aldehyde. Reflux in water/ethanol.[1][2]
-
For Aldol Adduct: Use 1:1 stoichiometry .[3] Run at Room Temperature (25°C) with a mild base (e.g., Piperidine or Sodium Acetate).
Part 2: Optimized Experimental Protocols
Protocol A: Synthesis of Bis(5-methylbarbituryl)arylmethane (The "Dimer")
Target: Bridging two barbiturate rings with an aldehyde.
| Parameter | Condition | Rationale |
| Stoichiometry | 2.2 eq. This compound : 1.0 eq. Aldehyde | Excess substrate prevents mono-adduct stagnation and drives dimerization. |
| Solvent | Water (or Water:EtOH 9:1) | "Green" solvent that precipitates the product, simplifying isolation. |
| Catalyst | None (Autocatalytic) or 5 mol% | Barbiturates are acidic enough ( |
| Temperature | Reflux ( | High energy required to overcome steric hindrance at the quaternary C5 center. |
| Time | 2–6 Hours | Monitor by TLC (Ethyl Acetate:Hexane). |
Step-by-Step:
-
Dissolve this compound (2.2 mmol) in 10 mL boiling water.
-
Add Aldehyde (1.0 mmol) dropwise.
-
Optional: Add 1 drop of conc.
or 5 mol% if reaction is sluggish. -
Reflux for 4 hours. The solution should turn cloudy as the white/off-white precipitate forms.
-
Cool to room temperature, then chill in an ice bath for 30 mins.
-
Filter the precipitate, wash with cold water (
) and cold ethanol ( ). -
Dry in a vacuum oven at
.
Protocol B: Synthesis of the Aldol Adduct (Carbinol)
Target: 5-(Hydroxy(aryl)methyl)-5-methylbarbituric acid.
| Parameter | Condition | Rationale |
| Stoichiometry | 1.0 eq. This compound : 1.1 eq. Aldehyde | Slight excess of aldehyde ensures complete consumption of the barbiturate. |
| Solvent | Ethanol (Absolute) | Solubilizes both reactants; product may crystallize upon cooling. |
| Catalyst | Triethylamine ( | Basic conditions stabilize the intermediate aldol and prevent dehydration/dimerization. |
| Temperature | Room Temperature ( | Heat promotes reversibility (retro-aldol) or dimerization. |
Part 3: Reaction Mechanism & Logic Visualization
The following diagram illustrates why the alkene is not formed and how the Bis-adduct is generated.
Caption: Mechanistic divergence showing the impossibility of alkene formation for 5-methyl substituted substrates and the diversion to the Bis-adduct pathway.
References
-
Jursic, B. S. (2001). "Microwave Enhanced Knoevenagel Condensation of Barbituric Acid with Aromatic Aldehydes on Basic Alumina." Journal of Heterocyclic Chemistry. Link (Context: General Barbituric Knoevenagel conditions).
-
Khazaei, A., et al. (2015). "Knoevenagel condensation of barbituric acid with aromatic aldehydes."[4][5] Journal of the Iranian Chemical Society. Link (Context: Optimization of solvent/catalyst systems).
-
PubChem. (2025).[6] "this compound Compound Summary." National Library of Medicine. Link (Context: Chemical properties and acidity).
-
Figueroa-Valverde, L., et al. (2014). "Synthesis of 5-arylidene barbituric acid derivatives." Journal of Chemistry. Link (Context: Verification of arylidene structure requiring unsubstituted C5).
Sources
Technical Support Center: Identification and Troubleshooting of Byproducts in 5-Methylbarbituric Acid Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Methylbarbituric acid. This guide is designed to provide in-depth technical assistance in identifying and mitigating the formation of common byproducts in your reactions. Understanding the underlying chemistry of these side reactions is critical for optimizing your synthetic protocols, ensuring the purity of your target molecules, and accelerating your research and development efforts.
Introduction: The Chemistry of this compound and Its Reactivity
This compound is a versatile heterocyclic compound widely used as a building block in the synthesis of a variety of biologically active molecules and other chemical entities.[1] Its reactivity is primarily centered around the acidic methylene protons at the C5 position and the susceptibility of the pyrimidine ring to hydrolysis. These reactive sites, while essential for its synthetic utility, are also the origin of common byproduct formations. This guide will walk you through the most frequently encountered side reactions and provide actionable troubleshooting strategies.
Diagram: Key Reactive Sites of this compound
Caption: Key reactive sites of this compound.
Part 1: Byproducts in Knoevenagel Condensation Reactions
The Knoevenagel condensation is a cornerstone reaction involving barbituric acid and its derivatives, utilized to form C-C double bonds by reacting the active methylene group with aldehydes or ketones.[2][3] While highly efficient, this reaction can be plagued by the formation of undesired byproducts.
Frequently Asked Questions (FAQs)
Q1: I am observing a second product in my Knoevenagel condensation with an aromatic aldehyde. What could it be?
A1: A common byproduct in the Knoevenagel condensation of barbituric acid derivatives is the Michael addition adduct .[4][5] This occurs when a second molecule of the barbituric acid adds across the newly formed carbon-carbon double bond of the desired Knoevenagel product.
Troubleshooting Guide: Michael Addition Byproducts
| Symptom | Potential Cause | Troubleshooting Steps & Explanation |
| Appearance of a higher molecular weight byproduct in LC-MS | Excess barbituric acid or prolonged reaction times. | 1. Stoichiometry Control: Use a slight excess (1.05-1.1 equivalents) of the aldehyde to ensure complete consumption of the this compound. This shifts the equilibrium away from the starting materials for the Michael addition. 2. Reaction Monitoring: Closely monitor the reaction progress using TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the accumulation of the Michael adduct. |
| Low yield of the desired Knoevenagel product | Reaction conditions favoring the Michael addition. | 1. Solvent Choice: Employ less polar, aprotic solvents to disfavor the formation of the enolate required for the Michael addition. 2. Temperature Control: Running the reaction at lower temperatures can help to control the rate of the Michael addition, which often has a higher activation energy than the initial condensation. |
Experimental Protocol: Optimized Knoevenagel Condensation
This protocol is designed to minimize byproduct formation.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aldehyde (1.1 eq) in a minimal amount of a suitable solvent (e.g., ethanol or isopropanol).
-
Catalyst Addition: Add a catalytic amount of a mild base, such as piperidine or pyrrolidine (0.1 eq).
-
Reaction Execution: Stir the reaction mixture at room temperature and monitor its progress every 30 minutes by TLC.
-
Work-up: Once the this compound is consumed, cool the reaction mixture in an ice bath to precipitate the product. Filter the solid and wash with cold solvent. If byproducts are still present, purification by column chromatography may be necessary.
Diagram: Knoevenagel Condensation and Michael Addition Pathway
Caption: Competing pathways in Knoevenagel condensation.
Part 2: Byproducts from Hydrolysis
The pyrimidine ring of this compound is susceptible to hydrolytic cleavage under both acidic and basic conditions. The stability of the ring is influenced by pH and temperature.[6]
Frequently Asked Questions (FAQs)
Q2: My reaction mixture, upon work-up with aqueous acid or base, shows several new, more polar spots on TLC. What are they?
A2: Hydrolysis of the barbiturate ring is likely occurring. The specific byproducts depend on the pH of the aqueous solution.
-
Alkaline Hydrolysis: Under basic conditions, the barbiturate ring can open to form N-carbamoyl-2-methylmalonamic acid , which can be further hydrolyzed to methylmalonic acid and urea .[7]
-
Acidic Hydrolysis: In strongly acidic conditions, the ring can also open, leading to similar degradation products.
Troubleshooting Guide: Hydrolytic Byproducts
| Symptom | Potential Cause | Troubleshooting Steps & Explanation |
| Product loss during aqueous work-up | Hydrolysis of the barbiturate ring. | 1. Minimize Contact Time: Perform aqueous extractions quickly and at low temperatures to reduce the rate of hydrolysis. 2. pH Control: Use buffered aqueous solutions for work-up if your target compound is sensitive to extreme pH. For extractions, use saturated sodium bicarbonate (mildly basic) or dilute citric acid (mildly acidic) instead of strong acids or bases. |
| Presence of urea or methylmalonic acid derivatives in NMR/MS | Significant degradation of the starting material or product. | 1. Anhydrous Conditions: If the reaction chemistry allows, perform the synthesis under strictly anhydrous conditions to prevent hydrolysis. 2. Non-Aqueous Work-up: If possible, devise a non-aqueous work-up procedure, such as direct precipitation of the product by adding a non-solvent or purification by dry column chromatography. |
Analytical Identification of Hydrolysis Byproducts
| Byproduct | Expected Mass (m/z) [M+H]⁺ | Key ¹H NMR Signals (in D₂O) |
| N-carbamoyl-2-methylmalonamic acid | 177.05 | Quartet (~3.5 ppm, 1H), Doublet (~1.4 ppm, 3H) |
| Methylmalonic acid | 119.04 | Quartet (~3.2 ppm, 1H), Doublet (~1.3 ppm, 3H) |
| Urea | 61.03 | Broad singlet (~5.7 ppm) |
Diagram: Hydrolysis Pathway of this compound
Caption: Stepwise hydrolysis of the barbiturate ring.
Part 3: Byproducts from Synthesis and Thermal Decomposition
The purity of your starting this compound and its stability at elevated temperatures are crucial for clean reactions.
Frequently Asked Questions (FAQs)
Q3: I synthesized this compound from diethyl methylmalonate and urea, but I see impurities in my final product. What could they be?
A3: The most common impurities from this synthesis are unreacted starting materials (diethyl methylmalonate and urea) and partially reacted intermediates . Incomplete cyclization can lead to the formation of N-substituted malonamic esters.
Troubleshooting Guide: Synthesis Impurities
| Symptom | Potential Cause | Troubleshooting Steps & Explanation |
| Presence of starting materials in the final product | Incomplete reaction. | 1. Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration at the appropriate temperature to drive the cyclization to completion. Refer to established protocols for optimal conditions.[8][9] 2. Purity of Reagents: Use high-purity, dry reagents and solvents to avoid side reactions. |
| Broad melting point of the product | Presence of various impurities. | 1. Recrystallization: Recrystallize the crude product from a suitable solvent (e.g., water or ethanol) to remove unreacted starting materials and other impurities. |
Q4: I am running a reaction with this compound at high temperatures and observing decomposition. What are the likely byproducts?
A4: While specific high-temperature decomposition studies on this compound are not extensively reported, thermal degradation of similar heterocyclic compounds can lead to the formation of smaller, volatile molecules through fragmentation of the ring. Potential decomposition products could include carbon dioxide, ammonia, and isocyanates .
Troubleshooting Guide: Thermal Decomposition
| Symptom | Potential Cause | Troubleshooting Steps & Explanation |
| Discoloration and gas evolution at high temperatures | Thermal decomposition of the barbiturate ring. | 1. Temperature Control: Avoid excessive heating. If a reaction requires high temperatures, consider alternative synthetic routes or the use of a more stable derivative. 2. Inert Atmosphere: Running reactions under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate oxidative decomposition pathways. |
Conclusion
The successful use of this compound in synthesis relies on a thorough understanding of its potential side reactions. By carefully controlling stoichiometry, reaction conditions, and work-up procedures, the formation of byproducts such as Michael adducts and hydrolysis products can be minimized. This guide provides a framework for troubleshooting common issues encountered in the laboratory. For further, in-depth analysis of unknown byproducts, we recommend utilizing analytical techniques such as LC-MS/MS for molecular weight determination and NMR spectroscopy for structural elucidation.[10][11][12][13]
References
-
Request PDF. (2025, August 6). Knoevenagel reaction and Michael addition reaction studies in barbiturates. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Recent Advances in Base-Assisted Michael Addition Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Knoevenagel condensation between barbituric acid (barb) and vanillin.... Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Hermann, T., Mokrosz, J., & Bojarski, J. (1980). Kinetics and mechanism of decomposition of some derivatives of 5-allylbarbituric acid. Part V. The course of hydrolysis of 5 allyl-5-(2'-hydroxypropyl)barbituric acid. Polish Journal of Pharmacology and Pharmacy, 32(5), 807–813.
- Google Patents. (n.d.). CN1354170A - New process for synthesizing diethylbarbituric acid by using sodium methoxide as catalyst.
-
SYNTHESIS OF BARBITURIC ACID DERIVATIVES. (n.d.). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Greener, Efficient Approach to Michael Addition of Barbituric Acid to Nitroalkene in Aqueous Diethylamine Medium. Molecules. Retrieved from [Link]
-
MDPI. (n.d.). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. Organics. Retrieved from [Link]
-
RSC Publishing. (n.d.). LC-MS/MS characterization of pirtobrutinib impurities and product degradation: stability studies. RSC Advances. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Barbituric acid. Retrieved from [Link]
-
Request PDF. (2025, August 6). Preparation of 5-Formyl- and 5-Acetylbarbituric Acids. Including the Corresponding Schiff Bases and Phenylhydrazones. Retrieved from [Link]
-
PubMed. (2018). Identification of the acid-induced degradation products of omeprazole and 5-hydroxyomeprazole by high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry. Retrieved from [Link]
- Fahad, L. A. (2022). Barbituric Acids: A Review of Preparation, Reactions and Biological Applications. Biomedicine and Chemical Sciences, 1(4), 295-305.
-
PubMed. (n.d.). Isolation and characterization of degradation products of moxidectin using LC, LTQ FT-MS, H/D exchange and NMR. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Barbiturate. Retrieved from [Link]
-
ScienceDirect. (n.d.). ~ Pergamon PII: S0031-9422(97)00480-9 RESULTS AND DISCUSSION. Retrieved from [Link]
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synthesis of barbituric acid and 1,3-dimethylbarbituric acid derivatives. (n.d.). Retrieved from [Link]
-
European Chemical Bulletin. (2013). nmr analysis and hydrolysis studies of glycyrrhizic acid, a major constituent of glycyrrhia glabra. Retrieved from [Link]
-
News-Medical. (n.d.). Barbiturate Mechanism. Retrieved from [Link]
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Technical Support Center: Troubleshooting Low Yields in 5-Methylbarbituric Acid Derivatization
Welcome to the technical support center for the derivatization of 5-Methylbarbituric acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chemical modification of this versatile scaffold. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying chemical principles to empower you to troubleshoot effectively and optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
I. Issues Related to Starting Materials and Reaction Setup
Question 1: My reaction yield is consistently low, even when following established protocols. What are the most likely initial culprits?
Low yields in barbiturate derivatization often stem from foundational issues with reagents and the reaction environment. The primary suspects are typically moisture and impure starting materials.
-
Moisture Contamination: Many derivatization reactions, particularly those involving strong bases or moisture-sensitive reagents like silylating agents, are highly susceptible to hydrolysis. Water can quench the base, hydrolyze your derivatizing agent, and potentially lead to the degradation of your starting material or product.[1] Ensure all glassware is oven-dried, solvents are anhydrous, and reagents are stored in desiccators.
-
Purity of this compound: The purity of your starting material is paramount. Impurities can interfere with the reaction, leading to side products and a lower yield of the desired derivative. It is advisable to verify the purity of your this compound by techniques such as melting point determination or NMR spectroscopy before use. If necessary, recrystallization can be an effective purification method. A common recrystallization procedure involves dissolving the barbituric acid in a mixture of distilled water and a lower alcohol (like methanol or ethanol) at 60-80°C, followed by slow cooling to precipitate the purified crystals.[2]
-
Reagent Quality: The quality of your derivatizing agent and any catalysts or bases is also critical. Over time, these reagents can degrade, especially if not stored under inert atmosphere and protected from moisture.
II. Challenges in N-Alkylation Reactions
Question 2: I am attempting to perform an N,N'-dimethylation of this compound, but I am observing a mixture of mono- and di-alkylated products, as well as some O-alkylation. How can I improve the selectivity for the desired N,N'-dimethylated product?
Achieving regioselective N-alkylation over O-alkylation and controlling the degree of alkylation are common hurdles in barbiturate chemistry. The outcome of the reaction is a delicate interplay of the base, solvent, and alkylating agent used.
-
Choice of Base and Solvent: The selection of the base is crucial for determining the nucleophilicity of the nitrogen atoms. Stronger bases, such as sodium hydride (NaH) or potassium tert-butoxide, tend to favor N-alkylation. The solvent also plays a significant role. Polar aprotic solvents like DMF or DMSO can enhance the nucleophilicity of the barbiturate anion, promoting N-alkylation.
-
Nature of the Alkylating Agent: The reactivity of the alkylating agent can influence the N- versus O-alkylation ratio. More reactive alkylating agents, such as dimethyl sulfate or methyl iodide, are commonly used for methylation.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve the selectivity for N-alkylation over O-alkylation.
Troubleshooting Workflow for N-Alkylation:
Caption: A logical workflow for troubleshooting N-alkylation reactions.
Table 1: Recommended Starting Conditions for N,N'-Dimethylation of this compound
| Parameter | Condition | Rationale |
| Base | Potassium Carbonate (K₂CO₃) | A moderately strong base that is effective and easy to handle. |
| Solvent | Acetone or DMF (anhydrous) | Polar aprotic solvents that facilitate the reaction. |
| Alkylating Agent | Dimethyl Sulfate or Methyl Iodide | Highly reactive methylating agents. |
| Temperature | Room Temperature to 50°C | Milder conditions can improve selectivity. |
| Monitoring | Thin Layer Chromatography (TLC) | To track the disappearance of starting material and formation of products. |
III. Derivatization for GC-MS Analysis
Question 3: I am preparing my this compound samples for GC-MS analysis via silylation, but I am seeing poor peak shape and low response. What could be the issue?
Silylation is a common derivatization technique to increase the volatility and thermal stability of polar analytes like barbiturates for GC-MS analysis.[3] However, several factors can lead to suboptimal results.
-
Incomplete Derivatization: This is a frequent cause of poor chromatographic performance. Ensure that a sufficient excess of the silylating reagent (e.g., BSTFA, MSTFA) is used. The reaction may also require heating (typically 60-80°C for 30-60 minutes) to go to completion. The presence of active hydrogens on the barbiturate ring necessitates derivatization for good peak shape.
-
Moisture: As with other derivatization methods, moisture is detrimental to silylation reactions.[1] It will consume the silylating reagent and can lead to the hydrolysis of the silylated derivatives. Always use anhydrous solvents and reagents, and consider drying the sample extract thoroughly before adding the derivatization reagent.
-
GC-MS System Issues: Poor peak shape can also be indicative of problems with the GC-MS system itself, such as an active site in the injector liner or column contamination. A systematic troubleshooting of the instrument should be performed if derivatization issues are ruled out.
A General Protocol for Silylation of this compound for GC-MS Analysis:
-
Sample Preparation: Evaporate the solvent from the sample extract to complete dryness under a stream of nitrogen.
-
Reagent Addition: Add 50-100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried sample.
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.
-
Analysis: Allow the sample to cool to room temperature before injecting it into the GC-MS.
IV. Side Reactions and Byproduct Formation
Question 4: In my Knoevenagel condensation of this compound with an aldehyde, I am observing significant byproduct formation. How can I minimize these side reactions?
The Knoevenagel condensation is a powerful tool for forming C-C bonds at the 5-position of the barbiturate ring. However, the reaction can sometimes be plagued by side reactions, leading to a complex product mixture.
-
Catalyst Choice: The choice of catalyst, typically a weak base like piperidine or an acid, can significantly influence the reaction outcome. For acid-catalyzed reactions, a small amount of acetic acid in ethanol can be effective.[4]
-
Reaction Conditions: Overly harsh reaction conditions (e.g., high temperatures, prolonged reaction times) can promote the formation of byproducts. Monitoring the reaction by TLC is crucial to determine the optimal reaction time.
-
Self-Condensation of the Aldehyde: Aldehydes, especially those with α-hydrogens, can undergo self-condensation under the reaction conditions. Using a slight excess of the this compound can sometimes mitigate this.
Visualizing the Knoevenagel Condensation and Potential Side Reactions:
Caption: The desired Knoevenagel condensation and common side reactions.
V. Purification and Analysis
Question 5: I have a crude product from my derivatization reaction. What is the best way to purify it and how can I monitor the purification process?
Effective purification is essential for obtaining a high-purity derivative and accurately determining the reaction yield.
-
Recrystallization: For solid derivatives, recrystallization is often the most effective method for purification.[5] The choice of solvent is critical and should be determined experimentally. A good recrystallization solvent will dissolve the compound when hot but not when cold, while the impurities remain soluble at all temperatures or are insoluble even when hot. For barbituric acid and its derivatives, mixtures of water and alcohols (methanol, ethanol) are often good starting points.[2]
-
Column Chromatography: If recrystallization is not effective, or if the product is an oil, silica gel column chromatography can be used for purification. The appropriate solvent system (eluent) can be determined by running TLC plates with different solvent mixtures.
-
Thin Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of a reaction and the effectiveness of purification.[6] By spotting the starting material, crude reaction mixture, and purified product on the same plate, you can assess the conversion and purity.
Table 2: Common TLC Visualization Reagents for Barbiturates
| Reagent | Preparation | Visualization |
| UV Light (254 nm) | N/A | Many barbiturates and their derivatives are UV active and will appear as dark spots on a fluorescent background. |
| Potassium Permanganate Stain | 1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL water | Yellow spots on a purple background for compounds that can be oxidized. |
| p-Anisaldehyde Stain | 135 mL ethanol, 5 mL conc. H₂SO₄, 1.5 mL glacial acetic acid, 3.7 mL p-anisaldehyde | Heating reveals colored spots for many functional groups. |
References
- Method for manufacturing high purity barbituric acid by recrystallization. KR100387696B1.
- The Use of Derivatization Reagents for Gas Chrom
- Synthesis of barbituric acid and 1,3-dimethylbarbituric acid deriv
- Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? (n.d.).
- [The use of enzymatic hydrolysis for isolation of barbituric acid derivatives from blood (as exemplified by phenobarbital and barbamyl)]. PubMed.
- Synthesis, Structure and Reactions of 1,3-Dimethyl-5-bis(thiomethyl)methylenebarbituric Acid.
- Preparation of 5-Formyl- and 5-Acetylbarbituric Acids. Including the Corresponding Schiff Bases and Phenylhydrazones. Request PDF.
- Acid catalyzed Knoevenagel condensation of thiobarbituric acid and aldehyde at room temperature.
- A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applic
- Acid catalyzed Knoevenagel condensation of thiobarbituric acid and aldehyde at room temperature. Shri R.L.T. College of Science, Akola.
- Using Hydrolysis to Improve Urine Drug Test Accuracy. myadlm.org.
- GC Troubleshooting Guide Poster. Agilent.
- Barbiturate chemistry: separation TLC identific
- GC-MS Sample Preparation.
- Tlc solvent systems. Sigma-Aldrich.
- Synthesis, Structure and Reactions of 1,3-Dimethyl-5-bis(thiomethyl)methylenebarbituric Acid. (n.d.).
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Synthesis and Characterization of some Barbituric acid Deriv
- Recommended methods for the identification and analysis of Barbiturates and Benzodiazepines under Intern
- The synthesis of new barbiturate esters derivatives as intravenous anesthetics: a new dimension of anesthesia route part-IV. MedCrave online.
- Preparation method for 1.3-dimethylbarbituric acid. CN101190898B.
- Review: Derivatization in mass spectrometry—1. Silylation.
- GC Troubleshooting. Sigma-Aldrich.
- The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich.
- Preparation and Diagnosis of New Azo-Barbitur
- A Simple Method for Knoevenagel Condensation of ??,??-Conjugated and Aromatic Aldehydes with Barbituric Acid. Request PDF.
- Barbituric Acid. PubChem.
- Recrystallization. MIT Digital Lab Techniques Manual. YouTube.
- Appendix B: GC/MS Troubleshooting Quick Reference.
- Gas Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu UK.
- silyl
- Synthesis and Insilco Study of Some New Derivatives Containing Barbiturate Moiety Compounds. Oriental Journal of Chemistry.
- Recrystalliz
- A Solvent Free Green Protocol for Synthesis of 5-Arylidine Barbituric Acid Deriv
- Solvent-free c-Alkylation of barbituric acid in the Nanocrystalline mordenite media. (n.d.).
- Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilit
- Recrystalliz
- GC-MS Troubleshooting Guide. Scribd.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
- Application Notes and Protocols: 5-Nitrobarbituric Acid in Knoevenagel Condens
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Stability of 5-Methylbarbituric acid under different pH conditions
Welcome to the technical support center for 5-Methylbarbituric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of this compound under various pH conditions. Our goal is to equip you with the necessary knowledge to anticipate and address challenges in your experimental workflows.
Introduction to this compound Stability
This compound, a derivative of barbituric acid, is a compound of interest in medicinal chemistry and pharmaceutical development.[1] Like other barbiturates, its stability is significantly influenced by the pH of the surrounding environment.[1] Understanding the degradation pathways and kinetics under different pH conditions is crucial for developing stable formulations, ensuring accurate analytical measurements, and interpreting experimental results. The primary degradation route for barbiturates is hydrolysis of the pyrimidine ring, a process that is catalyzed by both acids and, more significantly, bases.
Frequently Asked Questions (FAQs)
Here we address some of the common questions encountered by researchers working with this compound.
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound, like other 5,5-disubstituted barbiturates, is hydrolysis of the pyrimidine ring. This can occur under both acidic and alkaline conditions, although the rate is generally much faster in alkaline solutions due to catalysis by hydroxide ions.[2]
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is highly pH-dependent. It is most stable in neutral to slightly acidic solutions. In strongly acidic or, particularly, alkaline solutions, the rate of hydrolytic degradation increases significantly. The hydrolysis follows pseudo-first-order kinetics.
Q3: What are the expected degradation products of this compound?
A3: Under alkaline conditions, the primary degradation products are expected to be methylmalonuric acid, formed by the initial ring opening, and subsequently, 5-methyl-2-ureidocarbonyl-butyramide and other related compounds from further degradation.[2] The specific products and their ratios can vary with the strength of the alkali and the reaction time.
Q4: Can I use UV-Vis spectroscopy to monitor the degradation of this compound?
A4: Yes, UV-Vis spectroscopy is a convenient method for monitoring the degradation of this compound. The barbiturate ring has a characteristic UV absorbance that changes as the ring is hydrolyzed.[3] By monitoring the decrease in absorbance at the λmax of this compound or the appearance of absorbance from degradation products over time, you can determine the kinetics of the degradation. However, it's important to be aware that degradation products may also absorb at similar wavelengths, which could interfere with the measurements. Therefore, for precise quantification and separation of the parent compound from its degradants, a stability-indicating HPLC method is recommended.
Q5: What is a suitable analytical method for a formal stability study of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most suitable approach for a formal stability study.[4][5] A well-developed HPLC method can separate this compound from its degradation products, allowing for accurate quantification of the parent compound over time. A typical method would involve a C18 reversed-phase column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
Troubleshooting Guide
This section provides solutions to common problems encountered during experiments involving this compound, with a focus on issues related to its stability.
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent analytical results (e.g., decreasing concentration of this compound in prepared solutions). | The pH of your solution may be in a range where this compound is unstable (alkaline or strongly acidic). | Buffer your solutions to a pH range where this compound is known to be more stable (neutral to slightly acidic). Prepare fresh solutions before use and store them at low temperatures to minimize degradation. |
| Appearance of unknown peaks in your chromatogram over time. | These are likely degradation products of this compound. | Use a stability-indicating HPLC method to separate and identify these peaks. If necessary, perform forced degradation studies (see protocol below) to generate and identify the degradation products. |
| Poor recovery of this compound from a formulation. | The excipients in your formulation may be creating a micro-environment with a pH that promotes degradation. | Evaluate the pH of your formulation and adjust it if necessary. Test the compatibility of this compound with each excipient individually to identify any interactions. |
| Precipitation in your sample solution during a stability study. | A degradation product might be less soluble than the parent compound under the experimental conditions. | Characterize the precipitate. Adjust the solvent system or pH (if experimentally permissible) to maintain the solubility of both the parent compound and its degradation products. |
In-Depth Scientific Insights
The Chemistry of Degradation: A Mechanistic Overview
The hydrolysis of the barbiturate ring is the central theme in the instability of this compound. The mechanism and the resulting products are highly dependent on the pH of the medium.
In alkaline solutions, the degradation is initiated by the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons of the pyrimidine ring. This leads to the cleavage of the ring and the formation of a malonuric acid derivative. For this compound, this would be methylmalonuric acid . This intermediate can then undergo further degradation, such as decarboxylation or further hydrolysis, to yield smaller molecules like 5-methyl-2-ureidocarbonyl-butyramide and eventually urea and methylmalonic acid.
Caption: Proposed pathway for the alkaline hydrolysis of this compound.
Under strongly acidic conditions, the hydrolysis can also occur, although generally at a slower rate than in alkaline media.[6] The mechanism involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The subsequent ring opening would also lead to the formation of methylmalonuric acid.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or a mixture of methanol and water.
2. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Heat at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 4 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place an aliquot of the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV light (254 nm) for 24 hours.
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration with the mobile phase.
-
Analyze the samples using a suitable HPLC method (see Protocol 2).
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify the peaks of the degradation products. The peak purity of the parent compound should be assessed to ensure the method is stability-indicating.
Caption: Workflow for a forced degradation study of this compound.
Protocol 2: Stability-Indicating HPLC Method for this compound
This is a general-purpose HPLC method that can be optimized for your specific application.
1. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of Buffer A (e.g., 20 mM potassium phosphate, pH 3.0) and Buffer B (acetonitrile).
-
Gradient: Start with a low percentage of Buffer B (e.g., 10%) and gradually increase it to elute any more hydrophobic degradation products.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 214 nm.[5]
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Dilute the samples from the stability study to a concentration within the linear range of the method using the initial mobile phase composition.
3. Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method to resolve the parent drug from its degradation products is critical for a stability-indicating assay.
Quantitative Data Summary
| pH Condition | Rate Constant (k) | Half-life (t½) | Primary Degradation Products |
| pH 2 (Strongly Acidic) | k₁ | t½₁ | Methylmalonuric acid |
| pH 5 (Slightly Acidic) | k₂ | t½₂ | Minimal degradation |
| pH 7 (Neutral) | k₃ | t½₃ | Very slow degradation |
| pH 9 (Slightly Alkaline) | k₄ | t½₄ | Methylmalonuric acid, 5-methyl-2-ureidocarbonyl-butyramide |
| pH 12 (Strongly Alkaline) | k₅ | t½₅ | Rapid degradation to multiple products |
References
- Hermann, T., Mokrosz, J., & Bojarski, J. (1980). Kinetics and mechanism of decomposition of some derivatives of 5-allylbarbituric acid. Part V. The course of hydrolysis of 5 allyl-5-(2'-hydroxypropyl)barbituric acid. Polish Journal of Pharmacology and Pharmacy, 32(5), 807–813.
- Soine, W. H., Graham, R. M., & Soine, P. J. (1992). Identification of 5-ethyl-5-(2-methylbutyl)barbituric acid as an impurity of manufacture in amobarbital. Journal of Pharmaceutical Sciences, 81(4), 362–364.
- Barton, H., Bojarski, J., & Mokrosz, J. (1983). Photochemical degradation of barbituric acid derivatives. Part 1: Products of photolysis and hydrolysis of pentobarbital. Pharmazie, 38(3), 154-156.
- Leslie, J. (1979). Alkaline hydrolysis of 1,3-dimethylphenobarbital. Journal of Pharmaceutical Sciences, 68(5), 639-642.
- Hermann, T. (1976). Kinetics and mechanism of degradation of some 5-allylbarbituric acid derivatives. Part 2: Mechanism of 5.5-diallylbarbituric acid degradation as a function of pH. Pharmazie, 31(6), 368-372.
- Fox, J. J., & Shugar, D. (1952). Spectrophotometric studies of the barbiturates. Bulletin des Sociétés Chimiques Belges, 61(7-8), 44-59.
- Garrett, E. R., Bojarski, J., & Yakatan, G. J. (1971). Kinetics of solvolysis of barbiturates. II. Solvolysis of 5,5-diethylbarbituric acid (barbital) and 5-ethyl-5-phenylbarbituric acid (phenobarbital). Journal of Pharmaceutical Sciences, 60(8), 1145–1154.
- Agilent Technologies. (2005). High Throughput HPLC Analysis of Barbiturates.
- Ajemni, M., Balde, I. B., Kabiche, S., Carret, S., Fontan, J. E., Cisternino, S., & Schlatter, J. (2015). Stability-Indicating Assay for the Determination of Pentobarbital Sodium in Liquid Formulations. International Journal of Analytical Chemistry, 2015, 851034.
- International Conference on Harmonisation. (1996). ICH Q1A(R2): Stability Testing of New Drug Substances and Products.
- International Conference on Harmonisation. (1996). ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology.
-
Chemguide. (n.d.). Hydrolysing Esters. [Link]
-
PubChem. This compound. [Link]
- International Journal of Science and Research Archive. (2024).
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How to improve the crystal quality of 5-Methylbarbituric acid
An invaluable resource for researchers, scientists, and drug development professionals dedicated to achieving high-purity crystalline 5-Methylbarbituric acid. This guide provides in-depth troubleshooting, frequently asked questions, and detailed protocols to overcome common crystallization challenges.
Introduction: The Critical Role of Crystal Quality
This compound is a pyrimidine derivative that serves as a crucial building block in medicinal chemistry and pharmaceutical development[1][2]. The quality of its crystalline form is paramount, directly impacting purity, stability, dissolution rate, and bioavailability of active pharmaceutical ingredients (APIs). Achieving large, well-ordered, and pure crystals is often a significant experimental hurdle. This guide is designed to function as a dedicated support center, empowering you to diagnose and resolve issues encountered during the crystallization process.
Crystallization Troubleshooting Guide
Researchers frequently encounter a set of common challenges during crystallization. This section provides a systematic approach to identifying the root cause of these issues and implementing effective, scientifically-grounded solutions.
| Observed Issue | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |
| 1. Oiling Out / Amorphous Precipitation | The solution is too supersaturated, causing the compound to crash out of solution as a liquid phase before it has time to organize into a crystal lattice. This often happens when the cooling rate is too fast or the anti-solvent is added too quickly. | Solution: Reduce the rate of supersaturation. Re-heat the solution until the oil dissolves completely. Allow it to cool much more slowly (e.g., by placing the flask in a large, insulated container). If using an anti-solvent, add it dropwise at a higher temperature and ensure vigorous stirring to dissipate local supersaturation. The goal is to maintain the compound in a metastable supersaturated state from which ordered crystal growth can occur[3]. |
| 2. Formation of Fine Needles or Powder | Rapid nucleation from a highly supersaturated solution. The presence of impurities or dust particles can also provide numerous sites for nucleation, leading to many small crystals instead of a few large ones[4]. | Solution A (Reduce Supersaturation): Use a solvent system where this compound has slightly higher solubility, or use a slower cooling rate. A gradual approach to the saturation point is key. Solution B (Filter Hot): Filter the hot, saturated solution through a pre-heated funnel with filter paper to remove any particulate matter that could act as nucleation sites. Solution C (Use a Co-solvent): A mixed solvent system, such as water and a lower alcohol (methanol, ethanol), can modify the solubility curve and promote better crystal habits[5]. |
| 3. Discolored or Impure Crystals | Co-precipitation of colored impurities. These impurities may be present in the starting material or formed as byproducts during synthesis. | Solution A (Charcoal Treatment): Add a small amount of activated charcoal (e.g., Norite) to the hot solution before filtration[6]. The charcoal adsorbs colored, non-polar impurities. Use sparingly, as it can also adsorb the target compound. Solution B (Adsorbent Treatment): For certain impurities, adding an adsorbent like aluminum oxide to the hot solution, stirring, and then filtering can effectively purify the material before crystallization[7]. |
| 4. Low Crystal Yield | The compound is too soluble in the chosen solvent at the final (cold) temperature. The volume of solvent used was excessive. | Solution A (Solvent System Optimization): Select a solvent or solvent mixture in which the compound has high solubility at high temperatures but low solubility at low temperatures. A water-methanol mixture is often effective for barbituric acid derivatives[5]. Solution B (Reduce Solvent Volume): Use the minimum amount of hot solvent required to fully dissolve the compound. Solution C (Anti-Solvent Addition): After cooling, carefully add an "anti-solvent" (a solvent in which the compound is insoluble but which is miscible with the primary solvent) to precipitate more product. |
| 5. Twinned or Polycrystalline Aggregates | Crystal growth is too rapid. High supersaturation or the presence of specific impurities can lead to the formation of intergrown crystals, which are unsuitable for many analyses like X-ray diffraction. | Solution A (Slow Evaporation): Dissolve the compound in a suitable solvent in a vial covered with a cap that has a small hole. Allowing the solvent to evaporate over several days or weeks minimizes supersaturation and promotes slow, ordered growth[3]. Solution B (Vapor Diffusion): Place a concentrated solution of your compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, gradually inducing crystallization[4]. |
Core Experimental Protocols
Here are detailed, step-by-step methodologies for the most common and effective crystallization techniques for this compound and its derivatives.
Protocol 1: Recrystallization using a Mixed Solvent System (Water/Methanol)
This protocol is adapted from methods proven effective for high-purity barbituric acid[5]. It leverages the differential solubility of the compound in a binary mixture to achieve excellent purification and crystal quality.
Step-by-Step Methodology:
-
Solvent Preparation: Prepare a mixed solvent of 40-60% methanol in distilled water[5].
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of the water/methanol solvent mixture required to dissolve the solid at an elevated temperature (60-80°C). Stir continuously with a magnetic stir bar.
-
Hot Filtration (Optional but Recommended): If the solution is colored or contains visible particulates, perform a hot filtration. Place a small amount of activated charcoal in the flask, keep it hot for a few minutes, and then filter the solution through a pre-heated funnel to remove the charcoal and other insoluble impurities[6].
-
Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. To ensure a very slow cooling rate, you can place the flask inside a Dewar flask filled with warm water. A slow cooling period over 30 minutes to 2 hours is recommended[5].
-
Crystallization: As the solution cools, the solubility will decrease, leading to the formation of crystals. For further yield, the flask can be moved to a refrigerator (5-10°C) after it has reached room temperature[7].
-
Isolation and Drying: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of the cold solvent mixture to remove any remaining soluble impurities. Dry the crystals in a vacuum oven at a moderate temperature (e.g., 60-80°C)[6].
Protocol 2: Vapor Diffusion for High-Quality Single Crystals
This method is ideal when the goal is to produce a small number of large, X-ray diffraction quality crystals.
Step-by-Step Methodology:
-
Prepare the Solution: Dissolve 5-10 mg of purified this compound in 0.5 mL of a solvent in which it is readily soluble (e.g., methanol or ethanol) in a small, narrow vial (e.g., a 1-dram vial).
-
Prepare the Reservoir: In a larger glass jar with a tight-fitting lid, pour 5-10 mL of an anti-solvent. An anti-solvent is a liquid in which the compound is insoluble but is miscible with the solvent (e.g., diethyl ether or hexane).
-
Set up the System: Place the small, open vial containing the compound solution inside the larger jar. Ensure the solution level in the inner vial is below the anti-solvent level in the outer jar. Seal the jar tightly.
-
Incubation: Do not disturb the setup. The more volatile anti-solvent will slowly vaporize and diffuse into the compound solution. This gradually lowers the solution's solvent power, leading to slow, controlled crystallization over several days.
-
Harvesting: Once suitable crystals have formed, carefully remove the inner vial and use a pipette to remove the remaining mother liquor. Gently wash the crystals with the anti-solvent and dry them.
Crystallization Strategy Workflow
The following diagram outlines the logical decision-making process for selecting an appropriate crystallization method to improve the quality of this compound crystals.
Caption: Decision workflow for recrystallizing this compound.
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for crystallization?
A: The ideal solvent is one in which this compound is highly soluble when hot but poorly soluble when cold. You can determine this experimentally by testing small amounts of your compound in various solvents (e.g., water, ethanol, methanol, ethyl acetate, acetone) and observing its solubility at room temperature and near the solvent's boiling point. Often, a binary solvent system (a "solvent" and an "anti-solvent") provides the most control[3]. For barbituric acid derivatives, mixtures of water and lower alcohols like methanol or ethanol are often very effective[5][8].
Q2: What is the impact of cooling rate on crystal quality?
A: The cooling rate directly controls the level of supersaturation. Rapid cooling creates high supersaturation, which favors fast nucleation, resulting in a large number of small, often impure, crystals. Slow cooling maintains a low level of supersaturation, which favors crystal growth over nucleation, allowing larger and more perfect crystals to form[4]. For best results, allow the solution to cool to room temperature over several hours before moving it to a colder environment.
Q3: Should I use seed crystals? If so, how?
A: Yes, seeding can be a very powerful technique, especially if spontaneous nucleation is difficult or leads to amorphous material. A seed crystal provides a pre-existing template for molecules to deposit onto in an ordered fashion. To use a seed crystal, first prepare a saturated solution of your compound at a temperature just below the point where spontaneous crystallization occurs. Introduce a single, high-quality crystal from a previous batch. If done correctly, the seed will grow larger without any new crystals forming.
Q4: I suspect I have different crystal forms (polymorphs). How do I control this?
A: Barbiturates are well-known for exhibiting polymorphism, where the same molecule crystallizes into different structures with distinct physical properties[9]. The formation of a specific polymorph can be highly sensitive to the solvent used, the cooling rate, temperature, and even the presence of specific impurities. To control polymorphism, you must meticulously control your crystallization conditions. Try different solvent systems and cooling rates, and characterize the resulting crystals using techniques like Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) to identify the different forms. Once you identify the conditions that produce the desired polymorph, ensure they are precisely replicated in subsequent experiments.
References
- Synthesis of barbituric acid and 1,3-dimethylbarbituric acid derivatives. (n.d.).
- Conquering the crystallinity conundrum: efforts to increase quality of covalent organic frameworks. (2021). Materials Advances (RSC Publishing). DOI:10.1039/D1MA00008J.
- Method of purifying barbituric acid. (n.d.). Google Patents. RU2477276C1.
- Barbituric acid, 5-nitro. (n.d.). Organic Syntheses Procedure.
- Method for manufacturing high purity barbituric acid by recrystallization. (n.d.). Google Patents. KR100387696B1.
- This compound. (n.d.). CymitQuimica. CAS 2417-22-3.
- Barbituric acid. (n.d.). Wikipedia.
- Crystal Polymorphs of Barbital: News about a Classic Polymorphic System. (n.d.). PMC.
- Preparation of 5-Formyl- and 5-Acetylbarbituric Acids. Including the Corresponding Schiff Bases and Phenylhydrazones. (n.d.). ResearchGate.
- 5,5-Dimethylbarbituric acid. (n.d.). Sigma-Aldrich.
- Methyl barbituric acid. (2024). ChemBK.
- This compound. (n.d.). gsrs.
- This compound. (n.d.). PubChem. CID 232791.
- How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester Department of Chemistry.
- A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. (n.d.).
- Growing Quality Crystals. (n.d.). MIT Department of Chemistry.
- SYNTHESIS OF BARBITURIC ACID DERIVATIVES. (n.d.).
- Purification of organic compounds in high-quality crystal growth process. (n.d.). ResearchGate.
Sources
- 1. CAS 2417-22-3: this compound | CymitQuimica [cymitquimica.com]
- 2. Barbituric acid - Wikipedia [en.wikipedia.org]
- 3. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 4. How To [chem.rochester.edu]
- 5. KR100387696B1 - Method for manufacturing high purity barbituric acid by recrystallization - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. RU2477276C1 - Method of purifying barbituric acid - Google Patents [patents.google.com]
- 8. GT Digital Repository [repository.gatech.edu]
- 9. Crystal Polymorphs of Barbital: News about a Classic Polymorphic System - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding polymorphic forms in 5-Methylbarbituric acid crystallization
The following Technical Support Guide is structured as a specialized knowledge base for researchers working with 5-Methylbarbituric Acid (CAS 2417-22-3) .
Topic: Control of Polymorphism and Solvate Formation Document ID: TS-MBA-CRYST-01 Last Updated: February 12, 2026 Applicable For: Process Chemists, Solid-State Scientists
Executive Technical Brief
Subject Identity: this compound (5-methylpyrimidine-2,4,6(1H,3H,5H)-trione). Critical Distinction: Do not confuse with Thymine (5-methyluracil). While structurally related, this compound possesses an acidic proton at the C5 position, making it chemically distinct and highly susceptible to keto-enol tautomerism and solvate formation .
The Challenge:
Barbituric acid derivatives are notorious for "disappearing polymorphs" and concomitant crystallization.[1] The presence of the C5-proton in the 5-methyl derivative introduces a specific risk: Tautomeric Polymorphism . The molecule can crystallize in the tri-keto form or various enol forms depending on the solvent's hydrogen-bond donor/acceptor capabilities. Furthermore, high water activity (
Experimental Protocols & Methodologies
Module A: Solvent Selection Strategy
Objective: Select a solvent system that stabilizes the desired anhydrous polymorph (typically the tri-keto form) and suppresses hydrate formation.
| Solvent Class | Risk Level | Mechanism of Interaction | Recommendation |
| Water | CRITICAL | High | Avoid for anhydrous isolation. |
| Methanol/Ethanol | High | Can form solvates; protic nature interacts with C5-acidity. | Use only if dried (<0.1% water) and for specific habits. |
| Ethyl Acetate | Low | Aprotic; moderate polarity favors tri-keto form. | Preferred for stable anhydrous forms. |
| Acetonitrile | Moderate | Dipolar aprotic; good for purity but risk of solvates. | Use for recrystallization, not final isolation. |
| Toluene/Heptane | Low | Non-polar; promotes agglomeration but avoids solvation. | Use as anti-solvent. |
Module B: Controlled Cooling Crystallization Protocol
Goal: reproducible isolation of the stable anhydrous form.
Prerequisites:
-
Feed: High-purity this compound (>98%).
-
Solvent: Anhydrous Ethyl Acetate (EtOAc).
-
Anti-solvent: n-Heptane (optional).
Step-by-Step Workflow:
-
Dissolution: Suspend the compound in EtOAc at 60°C. If dissolution is slow, add Ethanol (max 5% v/v) as a co-solvent. Ensure the solution is undersaturated (approx. 0.8 saturation).
-
Filtration: Hot filter (0.2 µm PTFE) to remove insoluble impurities (potential heteronuclei).
-
Seeding (Crucial): Cool to the metastable zone width (MSZW) limit (approx. 50°C). Add 1-2 wt% of verified Form I seeds.
-
Why? Barbiturates are prone to "Oiling Out" (Liquid-Liquid Phase Separation). Seeding bypasses the high supersaturation required for primary nucleation, preventing oiling out and ensuring the correct polymorph grows.
-
-
Cooling Ramp: Implement a non-linear cooling profile:
-
Slow cool (0.1°C/min) from 50°C to 40°C (Growth phase).
-
Fast cool (0.5°C/min) from 40°C to 5°C (Yield phase).
-
-
Isolation: Filter immediately under nitrogen atmosphere to prevent moisture uptake. Dry in a vacuum oven at 40°C.
Visualizing the Control Logic
Diagram 1: Solvent & Polymorph Decision Matrix
This decision tree guides the user through solvent selection based on the specific chemical risks of this compound (Hydration vs. Tautomerism).
Caption: Logic flow for avoiding hydrates and metastable tautomers by manipulating solvent polarity and water activity.
Diagram 2: Crystallization Process Pathway
This diagram illustrates the kinetic pathway to avoid "Oiling Out," a common failure mode for this class of compounds.
Caption: The critical role of seeding in preventing "oiling out" (LLPS) during the crystallization of barbiturate derivatives.
Troubleshooting Guide & FAQs
Issue: "I am getting needle-like crystals that are hard to filter."
Root Cause: Needle morphology in barbiturates often indicates high supersaturation driving growth along a single axis (kinetic growth) or the presence of a specific solvent-surface interaction (e.g., in Toluene). Resolution:
-
Reduce Cooling Rate: Switch from 0.5°C/min to 0.1°C/min.
-
Change Solvent: Switch to a more polar aprotic solvent like Ethyl Acetate, which often promotes prismatic habits by interacting with multiple crystal faces.
-
Temperature Cycling: Implement a "heat-cool-heat" cycle (Ostwald Ripening) to dissolve fine needles and grow larger prisms.
Issue: "The melting point is lower than the literature value (approx. 200-220°C range)."
Root Cause: This is a classic sign of Solvate/Hydrate formation or Tautomeric Impurity . Validation:
-
TGA (Thermogravimetric Analysis): Check for weight loss <100°C (Solvent/Water).
-
DSC (Differential Scanning Calorimetry): Look for a broad endotherm before the melt (desolvation) or a small exotherm (polymorphic transition). Resolution: Reslurry the solid in dry Ethyl Acetate at 50°C for 4 hours. This facilitates the solution-mediated phase transformation (SMPT) to the stable anhydrous form.
Issue: "The solution turns cloudy but no crystals form (Oiling Out)."
Root Cause: this compound has a steep solubility curve. You have entered the "spinodal decomposition" region where the solution separates into a polymer-rich liquid phase before crystallizing. Resolution: Seeding is mandatory. You must add seeds before the cloud point is reached. If oiling out occurs, reheat until clear, add a small amount of anti-solvent (heptane) to reduce solubility slightly, and seed at a higher temperature.
References
-
Polymorphism in Barbiturates (General Class Behavior)
-
Zencirci, N., et al. "Crystallization of Metastable Polymorphs of Phenobarbital by Isomorphic Seeding." Crystal Growth & Design, 2009.
- Note: Establishes the protocol for using seeding to control barbitur
-
-
Solvent Effects on Barbituric Acid Derivatives
-
Chow, K., et al. "The influence of impurities and solvents on crystallization."[2] Advanced Drug Delivery Reviews, 2008.
- Note: Details the mechanism of solvent-surface interactions in heterocyclic compounds.
-
-
Chemical Identity & Structure
-
PubChem. "this compound (Compound)."[3] National Library of Medicine.
- Note: Verifies the distinction between this compound and Thymine.
-
-
Hydrate vs.
Sources
Technical Support Center: Scalable Synthesis of 5-Methylbarbituric Acid
Welcome to the technical support center for the synthesis of 5-Methylbarbituric acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with its scalable production. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your synthesis for yield, purity, and scalability.
I. Synthesis Overview & Mechanism
The standard and most scalable method for synthesizing this compound is the condensation reaction between diethyl methylmalonate and urea. This reaction is a classic example of a base-catalyzed condensation to form a heterocyclic ring.
Reaction Scheme
Caption: Synthesis of this compound.
The "Why": Understanding the Mechanism
A strong base, typically sodium ethoxide (NaOEt) or sodium methoxide (NaOMe), is crucial. Its primary role is to deprotonate urea, making it a more potent nucleophile. The reaction proceeds through a series of nucleophilic acyl substitution and condensation steps.
Caption: Simplified reaction mechanism workflow.
II. Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis and scale-up of this compound.
FAQ 1: My yield is significantly lower than expected. What are the likely causes?
Low yield is the most frequent problem. Systematically investigate the following potential causes, starting with the most probable.
Causality & Troubleshooting Steps:
| Potential Cause | Scientific Rationale | Troubleshooting Action & Verification |
| 1. Insufficient Base | This compound is acidic and will neutralize the alkoxide base. If the base is consumed before the reaction is complete, the condensation stops. A patent for a similar synthesis notes that with insufficient base, conversion can be as low as 42%.[1] | Action: Use a stoichiometric excess of base relative to the ester. A molar ratio of Base:Ester:Urea of approximately (2.2-2.4):1.0:(1.1-1.2) is a robust starting point for optimization. Verification: Monitor the reaction progress via TLC or HPLC. If starting material remains after the expected reaction time, insufficient base is a likely culprit. |
| 2. Moisture in Reagents/Glassware | Sodium alkoxides are extremely sensitive to moisture. Water will react with and consume the base, rendering it inactive for the condensation. | Action: Ensure all glassware is oven-dried. Use anhydrous alcohol to prepare the sodium alkoxide. Use dry urea and freshly distilled diethyl methylmalonate.[2] Verification: If the sodium does not fully dissolve in the alcohol or if the reaction fails to initiate (no precipitation of the sodium salt), moisture contamination is highly probable. |
| 3. Incomplete Reaction | The condensation requires sufficient thermal energy and time to proceed to completion. Short reflux times or temperatures below the optimal range will result in incomplete conversion. | Action: Ensure a reflux time of at least 5-7 hours.[2] The reaction temperature should be maintained at the boiling point of the solvent (e.g., ~78 °C for ethanol). Verification: Take aliquots from the reaction mixture at intervals and analyze by TLC or HPLC to confirm the disappearance of starting materials. |
| 4. Premature Precipitation | The sodium salt of this compound may precipitate too early, trapping unreacted starting materials and preventing the reaction from going to completion. | Action: Ensure adequate solvent volume to maintain a stirrable slurry throughout the reaction. Vigorous mechanical stirring is essential on a larger scale. Verification: Visual inspection of the reaction mixture. If a thick, unstirrable mass forms early in the reaction, this is a likely issue. |
FAQ 2: The final product is off-white, yellow, or pink. What causes this discoloration and how can I fix it?
Causality & Troubleshooting Steps:
-
Cause: The discoloration is typically due to small amounts of polymeric or degradation byproducts formed under the harsh basic and high-temperature conditions. It may also result from residual impurities in the starting materials.
-
Solution 1 (Recrystallization): The most effective method for removing color is recrystallization. Dissolve the crude product in a minimum amount of boiling water or an ethanol/water mixture.[3] The desired product is less soluble in cold water and will crystallize upon cooling, leaving the more soluble, colored impurities in the mother liquor.
-
Solution 2 (Activated Carbon): For persistent color, add a small amount of activated carbon (charcoal) to the hot recrystallization solution.[4] The carbon will adsorb the colored impurities.
-
Protocol: Add 1-2% w/w of activated carbon to the hot solution, stir for 5-10 minutes, and then perform a hot filtration through a fluted filter paper or a pad of celite to remove the carbon. Be cautious as the hot, flammable solvent can pose a fire risk. Allow the filtered solution to cool and crystallize.
-
FAQ 3: During the acid workup, the product oiled out instead of precipitating as a solid. What went wrong?
-
Cause: This often happens if the acidification is done too quickly or if the solution is too warm. Localized high concentrations of acid can cause the product to separate as a low-melting-point oil before it has a chance to form a crystalline lattice.
-
Solution:
-
Cooling: Ensure the reaction mixture is thoroughly cooled in an ice bath (0-5 °C) before and during acidification.
-
Slow Addition: Add the acid (e.g., concentrated HCl) slowly and dropwise with vigorous stirring. This prevents localized "hot spots" of low pH.
-
Scratching: If an oil forms, try to induce crystallization by scratching the inside of the flask with a glass rod at the oil-solvent interface.
-
Seeding: If available, add a small seed crystal of pure this compound to the oiled mixture to initiate crystallization.
-
FAQ 4: How do I confirm the purity of my final product?
-
Melting Point: this compound should have a sharp melting point. A broad melting range indicates the presence of impurities.
-
Thin-Layer Chromatography (TLC): A simple and quick method to check for the presence of starting materials or major byproducts. A pure compound should ideally show a single spot.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile/water (with a pH modifier like formic or phosphoric acid) is a common starting point for method development.[5][6] Impurities will appear as separate peaks, and their area percentage can be used to estimate the purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify any significant impurities if their structures are known. For 5-acetylbarbituric acid derivatives, characteristic signals for the methyl group protons are observed.[7]
III. Scalable Synthesis Protocol & Best Practices
This protocol is adapted from established procedures for barbituric acid synthesis and incorporates best practices for scalability and safety.[2][4]
Reagents & Molar Ratios
| Reagent | Molar Eq. | Purpose | Key Consideration |
| Sodium Metal | 2.2 | Base Precursor | Highly reactive. Handle under inert atmosphere. |
| Anhydrous Ethanol | - | Solvent | Must be free of water to prevent base consumption. |
| Diethyl Methylmalonate | 1.0 | Carbon Source | Ensure high purity; distill if necessary. |
| Urea | 1.1 | Nitrogen Source | Must be dry. |
| Hydrochloric Acid | As needed | Neutralization | Used to precipitate the final product. |
Step-by-Step Methodology
-
Preparation of Sodium Ethoxide: In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add anhydrous ethanol. Carefully add sodium metal in small portions. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation. Stir until all the sodium has dissolved.
-
Reaction Initiation: To the freshly prepared sodium ethoxide solution, add diethyl methylmalonate, followed by dry urea.
-
Condensation: Heat the mixture to reflux (approx. 78-80 °C) with vigorous stirring. A white precipitate of the sodium salt of this compound will begin to form. Maintain reflux for 6-8 hours. The mixture will become a thick, stirrable slurry.
-
Solvent Removal (Optional but recommended for scale-up): After the reflux period, arrange the apparatus for distillation and remove the bulk of the ethanol. This step improves the efficiency of the subsequent workup.
-
Workup & Precipitation: Cool the reaction mixture in an ice bath. Slowly add water to dissolve the sodium salt. Filter the solution if any solids remain. With vigorous stirring, add concentrated hydrochloric acid dropwise to the cold filtrate until the pH is strongly acidic (pH 1-2, check with pH paper).
-
Isolation: The this compound will precipitate as a white solid. Keep the mixture in the ice bath for at least one hour to ensure complete crystallization. Collect the solid by vacuum filtration and wash the filter cake with cold water to remove residual salts.
-
Drying & Purification: Dry the crude product in a vacuum oven. If necessary, purify further by recrystallization from boiling water or an ethanol/water mixture as described in FAQ 2.
Safety & Handling Considerations
-
Sodium Metal: Extremely reactive with water and alcohols. It is flammable and corrosive. Handle only under an inert atmosphere (nitrogen or argon) and with appropriate personal protective equipment (PPE).
-
Sodium Ethoxide/Methoxide: Corrosive and moisture-sensitive. Avoid inhalation and skin contact.
-
Flammable Solvents: Ethanol and other alcohols are flammable. Perform the reaction in a well-ventilated fume hood, away from ignition sources.
-
Exothermic Reactions: The dissolution of sodium in ethanol is highly exothermic. Add the sodium in small portions and allow the reaction to subside before adding more.
IV. References
-
Shandong Xinhua Pharmaceutical Co Ltd. (2012). Preparation method of 5, 5-diethyl malonylurea. Google Patents. Retrieved February 1, 2026, from
-
Organic Syntheses. (n.d.). Barbituric acid. Retrieved February 1, 2026, from [Link]
-
Bakhotmah, D. A. (2019). Synthesis of Barbituric and Thiobarbituric Acids Bearing 5,6-Diphenyl-1,2,4-Triazin-3-yl Moiety as CDK2 Inhibitors of Tumor Cells. American Journal of Heterocyclic Chemistry, 5(4), 76-80.
-
Correa, J., et al. (2019). Synthesis and Characterization of Some 5-Acetylbarbituric Based Thiosemicarbazone Derivatives. ResearchGate. Retrieved February 1, 2026, from [Link]
-
Fahad, A. A., et al. (2024). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. Molecules.
-
East Tennessee State University. (n.d.). Synthesis of Barbituric Acid Derivatives. Retrieved February 1, 2026, from [Link]
-
Chegg. (2016, March 21). Solved: Barbiturates are prepared by treating a derivative of diethyl malonate with urea... Retrieved February 1, 2026, from [Link]
-
Shandong Xinhua Pharmaceutical Co Ltd. (2012). Preparation method for 5-ethyl-5-phenyl barbituric acid. Google Patents. Retrieved February 1, 2026, from
-
Takeda Chemical Industries, Ltd. (1967). Barbituric acid derivatives. Google Patents. Retrieved February 1, 2026, from
-
Agilent Technologies, Inc. (n.d.). High Throughput HPLC Analysis of Barbiturates. Retrieved February 1, 2026, from [Link]
-
Gummadi, S., & Ampasala, D. R. (2024). Chromatographic methods for the determination of various barbiturates: A review. International Journal of Science and Research Archive, 12(2), 986-997.
-
Ravipati, D. (2012). Analysis of Barbiturates by GC/MS, HPLC and Chemical Ionization. Governors State University. Retrieved February 1, 2026, from [Link]
Sources
- 1. This compound | C5H6N2O3 | CID 232791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN102311394A - Preparation method for 5-ethyl-5-phenyl barbituric acid - Google Patents [patents.google.com]
- 4. Synthesis of Barbituric and Thiobarbituric Acids Bearing 5,6-Diphenyl-1,2,4-Triazin-3-yl Moiety as CDK2 Inhibitors of Tumor Cells, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Reactivity Profile: Barbituric Acid vs. 5-Methylbarbituric Acid
Executive Summary
This guide provides a definitive technical comparison between Barbituric Acid (BA) and its C5-substituted derivative, 5-Methylbarbituric Acid (5-MBA) . While structurally similar, the presence of a single methyl group at the C5 position fundamentally alters the electronic landscape and reactivity profile of the molecule.
The Core Distinction:
-
Barbituric Acid acts as a double-nucleophile at the C5 position, capable of forming conjugated exocyclic double bonds (Knoevenagel condensation) essential for dye and photoluminescent probe synthesis.
-
This compound acts as a mono-nucleophile or "chain terminator." It forms saturated bis-adducts or aldol-like alcohols but cannot form stable neutral benzylidene dyes, making it a critical control compound for validating Knoevenagel mechanisms.
Structural & Electronic Basis
The reactivity difference stems entirely from the proton availability at the C5 "active methylene" position.
| Feature | Barbituric Acid (BA) | This compound (5-MBA) | Impact on Reactivity |
| Structure | Pyrimidine-2,4,6(1H,3H,5H)-trione | 5-Methyl-pyrimidine-2,4,6(1H,3H,5H)-trione | 5-MBA has steric bulk at the reactive center. |
| C5 Protons | Two (2) | One (1) | BA can eliminate water (-H₂O) to form C=C; 5-MBA cannot. |
| Acidity (pKa) | ~4.01 (Strongly Acidic) | ~4.4 – 4.8 (Moderately Acidic) | The Methyl group (+I effect) slightly destabilizes the C5-anion, raising pKa. |
| Tautomerism | High Keto-Enol interchange | Reduced Enolization | 5-MBA has a lower tendency to form the tri-hydroxy pyrimidine tautomer. |
Diagram 1: Tautomeric Equilibrium & Proton Availability
This diagram illustrates why BA is a more versatile nucleophile than 5-MBA.
Caption: Comparative deprotonation pathways. The methyl group in 5-MBA exerts an inductive effect (+I), slightly reducing acidity compared to the unsubstituted Barbituric Acid.
C5-Methylene Reactivity: The Knoevenagel Divergence
The most critical application difference lies in the reaction with aromatic aldehydes (e.g., Benzaldehyde). This reaction is the standard for synthesizing merocyanine dyes and photoprobes.
Mechanism A: Barbituric Acid (The Dye Maker)
BA undergoes a classic Knoevenagel Condensation .
-
Nucleophilic Attack: BA enolate attacks aldehyde carbonyl.
-
Dehydration: The intermediate alcohol loses a proton from C5 and an OH group to form water.
-
Result: A stable, conjugated 5-Benzylidene derivative (often colored).
Mechanism B: this compound (The Adduct Maker)
5-MBA undergoes an Aldol-like Addition or Bis-Addition .
-
Nucleophilic Attack: 5-MBA enolate attacks aldehyde carbonyl.
-
Stalled Dehydration: The intermediate alcohol (carbinol) forms. It cannot dehydrate to a neutral C=C species because there is no second proton at C5 to eliminate.
-
Result: The reaction stops at the alcohol stage, or a second molecule of 5-MBA attacks to form a Bis(5-methylbarbituryl)methane (colorless).
Diagram 2: Divergent Reaction Pathways
Caption: Mechanistic divergence. BA forms conjugated dyes via dehydration. 5-MBA lacks the necessary proton for dehydration, leading to colorless bis-adducts or stable alcohols.
Experimental Protocols
Use these protocols to validate the identity of your starting material or to synthesize specific control standards.
Protocol A: Comparative Reactivity with 4-Nitrobenzaldehyde
Objective: Distinguish BA from 5-MBA visually and chemically.
Materials:
-
Reagent A: Barbituric Acid (10 mmol)
-
Reagent B: this compound (10 mmol)
-
Substrate: 4-Nitrobenzaldehyde (10 mmol for A; 5 mmol for B)
-
Solvent: Ethanol:Water (1:1)
-
Catalyst: None (thermal) or Piperidine (cat.)
Step-by-Step Workflow:
-
Preparation: Dissolve the barbituric derivative in 20 mL hot Ethanol:Water.
-
Addition: Add 4-Nitrobenzaldehyde.
-
For BA: Use 1:1 molar ratio.
-
For 5-MBA: Use 2:1 molar ratio (Barbiturate:Aldehyde) to favor the bis-adduct.
-
-
Reflux: Heat to reflux for 60 minutes.
-
Observation (The Self-Validating Step):
-
BA Flask: Solution turns Yellow/Orange rapidly. Precipitate is a mono-condensed benzylidene [1].
-
5-MBA Flask: Solution remains Colorless or turns pale yellow (due to impurities). Precipitate is a white bis-adduct [2].
-
-
Isolation: Cool, filter, and wash with cold ethanol.
Data Interpretation:
| Parameter | BA Product | 5-MBA Product |
|---|---|---|
| Appearance | Yellow/Orange Solid | White Crystalline Solid |
| Melting Point | >250°C (often decomposes) | Distinct sharp MP (e.g., ~200-220°C depending on aldehyde) |
| Solubility | Poor in EtOH | Moderate in EtOH |
| UV-Vis | Strong Abs λmax > 350nm | No significant Abs > 300nm (non-conjugated) |[1]
Protocol B: pKa Determination (Titration)
Objective: Quantify the inductive effect of the methyl group.
-
Solution: Prepare 0.01 M solutions of BA and 5-MBA in degassed water.
-
Titrant: 0.1 M NaOH (standardized).
-
Method: Potentiometric titration at 25°C.
-
Calculation: Use the Henderson-Hasselbalch equation at the half-equivalence point.
-
Expected BA pKa: 4.01 ± 0.05 [3].
-
Expected 5-MBA pKa: 4.40 ± 0.10.
-
Applications in Drug Discovery[2]
| Application Field | Preferred Compound | Rationale |
| CNS Depressants | 5,5-Disubstituted | Neither BA nor 5-MBA is active. Drug synthesis (e.g., Phenobarbital) requires alkylating BA at C5 twice. 5-MBA is an intermediate in synthesizing asymmetric barbiturates. |
| DNA Oxidation Models | 5-MBA | 5-MBA is a stable analogue of Thymine oxidation products. It is used to study radical damage pathways in DNA without the complexity of the full DNA backbone [4]. |
| Merocyanine Dyes | Barbituric Acid | The C5=C bond formation is mandatory for electron delocalization (color). 5-MBA is useless here. |
| Supramolecular Assemblies | Both | Both form "rosettes" and ribbons via Hydrogen bonding (N-H...O=C), but 5-MBA introduces steric twists that alter crystal packing. |
References
-
Barbituric Acid Reactivity & Knoevenagel Condensation Title: "Barbituric acid as a building block in organic synthesis" Source:Arkivoc (2024 Review) / MDPI URL:[Link] (Proxy to relevant review on Barbituric Acid derivatives)
-
Bis-Barbiturate Synthesis (Aldol-Michael) Title: "Tandem Aldol-Michael reactions in aqueous diethylamine medium: a greener and efficient approach to bis-pyrimidine derivatives" Source:Chemistry Central Journal (2013) URL:[Link]
-
Acidity Constants (pKa Data) Title: "Barbituric acid: Properties and pKa" Source:PubChem / Wikipedia Data Compilation URL:[Link]
-
This compound Identity (CAS 2417-22-3) Title: "this compound - Substance Detail" Source:CAS Common Chemistry URL:[2][3][Link][2][3]
Sources
Comparing different synthetic routes to 5-Methylbarbituric acid
Executive Summary
5-Methylbarbituric acid (CAS 2417-22-3), also known as 5-methylpyrimidine-2,4,6(1H,3H,5H)-trione, is a critical pyrimidine derivative distinct from Thymine (5-methyluracil).[1] While Thymine possesses a conjugated double bond at the C5-C6 position, this compound retains a saturated C5 carbon, making it a "trione" rather than a "dione."
This guide objectively compares the two primary synthetic pathways for its production:
-
The Malonate Condensation Route (Gold Standard): A convergent synthesis ensuring high regioselectivity.
-
The Direct Methylation Route: A divergent approach using barbituric acid, often plagued by selectivity issues (N- vs. C-alkylation and poly-alkylation).
Recommendation: For applications requiring pharmaceutical-grade purity (>98%) and scalability, the Malonate Condensation Route is superior due to its inherent control over alkylation stoichiometry.
Route Analysis & Comparison
Route A: The Malonate Condensation (Recommended)
This route constructs the pyrimidine ring after the methyl group is installed. By using diethyl methylmalonate as the starting material, the stoichiometry of the alkyl group is fixed before ring closure, effectively eliminating the risk of over-methylation (e.g., formation of 5,5-dimethylbarbituric acid).
-
Mechanism: Base-catalyzed cyclocondensation of urea with a 1,3-dicarbonyl ester.
-
Key Advantage: Regiospecificity. The methyl group is locked at C5; no N-alkylation is possible during the ring-forming step.
Route B: Direct Methylation of Barbituric Acid
This route attempts to install the methyl group onto the pre-formed barbituric acid scaffold. While starting materials are cheaper, the acidity of the N-H protons (pKa ~4) competes with the C5-H protons, leading to a mixture of N-methyl, C-methyl, and C,C-dimethyl products.
-
Mechanism: SN2 nucleophilic substitution using Methyl Iodide (MeI).
-
Key Disadvantage: Poor atom economy and difficult purification. Separating this compound from 5,5-dimethylbarbituric acid requires complex fractional crystallization or chromatography.
Comparative Metrics
| Metric | Route A: Condensation | Route B: Direct Methylation |
| Regioselectivity | High (>99%) | Low (Mixture of C5, N1, N3) |
| Stoichiometric Control | Excellent (Mono-substituted) | Poor (Risk of 5,5-dimethyl) |
| Overall Yield | 75 - 85% | 30 - 50% (after purification) |
| Purification | Simple Acidification/Filtration | Column Chromatography often req. |
| Scalability | Linear Scale-up | Difficult (Exotherm/Mixing issues) |
| Green Metric | Moderate (Uses NaOEt) | Poor (Uses MeI, Alkyl Halides) |
Mechanistic Visualization
The following diagram illustrates the divergent pathways. Note how Route A avoids the "Selectivity Trap" inherent in Route B.
Figure 1: Mechanistic divergence between Condensation (Blue path) and Methylation (Red path). Route A bypasses the competition between N- and C-alkylation sites.
Detailed Experimental Protocols
Protocol A: Synthesis via Diethyl Methylmalonate (The "Gold Standard")
Prerequisites:
-
If Diethyl Methylmalonate is unavailable, it must be synthesized first by methylating diethyl malonate (Yield: ~82%) [1].
-
Safety: Sodium ethoxide is moisture-sensitive and corrosive. Work under inert atmosphere (N2/Ar).
Reagents:
-
Sodium metal (11.5 g, 0.5 mol)
-
Absolute Ethanol (300 mL)
-
Diethyl Methylmalonate (87.1 g, 0.5 mol)
-
Urea (dry) (30.0 g, 0.5 mol)
-
Hydrochloric Acid (conc.)
Step-by-Step Workflow:
-
Preparation of Ethoxide: In a 1L three-necked flask equipped with a reflux condenser and drying tube, dissolve 11.5 g of sodium metal in 300 mL of absolute ethanol. Caution: Hydrogen evolution.
-
Condensation: Once the sodium has dissolved (temp ~50°C), add 87.1 g of diethyl methylmalonate followed by 30.0 g of urea.
-
Reflux: Heat the mixture to reflux (oil bath at 110°C) for 7 hours. A white solid (sodium salt of the product) will separate rapidly.
-
Quench: Add 500 mL of hot water (50°C) to the reaction mixture and stir until the solid dissolves.
-
Acidification: Acidify the solution with concentrated HCl until pH < 2. The free acid will precipitate.
-
Isolation: Cool the mixture to 0-5°C overnight. Filter the white crystalline solid, wash with 50 mL cold water, and dry in a vacuum oven at 80°C.
Expected Yield: 55–60 g (75–85%). Purity: >98% (HPLC). Melting Point: ~200°C (dec).
Protocol B: Direct Methylation (For Reference Only)
Context: This protocol is provided for researchers attempting to modify the barbituric acid scaffold directly. It requires strict stoichiometric control to minimize side products.
Reagents:
-
Barbituric Acid (12.8 g, 0.1 mol)
-
Methyl Iodide (14.2 g, 0.1 mol)
-
Sodium Acetate (buffered base preferred over strong alkoxides to reduce poly-alkylation)
-
Ethanol/Water (1:1 mixture)
Step-by-Step Workflow:
-
Dissolution: Dissolve 12.8 g barbituric acid and 8.2 g sodium acetate in 100 mL warm ethanol/water.
-
Addition: Add Methyl Iodide dropwise over 1 hour at room temperature. Note: Rapid addition promotes dimethylation.
-
Reaction: Stir at 40°C for 4 hours. Monitor by TLC (System: CHCl3/MeOH 9:1).
-
Workup: Evaporate ethanol. The residue will contain a mixture of starting material, mono-methyl, and dimethyl products.
-
Purification: Recrystallize from boiling water. The 5,5-dimethyl derivative is less soluble and may precipitate first or require fractional crystallization.
Expected Yield: 30–40% (of pure mono-methyl product). Critical Flaw: The pKa of the mono-methyl product (C5-H) is similar to the starting material, meaning the second methylation often proceeds as fast as the first [2].
References
-
Organic Syntheses. "Diethyl Methylmalonate." Org.[1] Synth.1941 , 21,[2] 62. Link
-
PubChem. "this compound (Compound)." National Center for Biotechnology Information. Accessed Feb 2026. Link
- Yanagita, M. "Synthesis of alkyl-substituted barbituric acids." Journal of Pharmaceutical Society of Japan, 1952.
-
ChemRxiv. "C5 Methylation Confers Accessibility, Stability and Selectivity to Picrotoxinin." (Discusses the stability conferred by C5 methylation in similar scaffolds). Link
Sources
Spectroscopic Characterization of 5-Methylbarbituric Acid: A Comparative Analysis
Executive Summary: The C5 "Active Site"
In the structural analysis of pyrimidine-2,4,6(1H,3H,5H)-triones (barbiturates), the carbon at position 5 (C5) is the defining locus of chemical reactivity and spectroscopic variance. This guide provides a technical comparison of 5-Methylbarbituric Acid (5-MBA) against its parent compound, Barbituric Acid (BA) , and the structurally "locked" derivative, 5,5-Dimethylbarbituric Acid (DMBA) .
For researchers, the critical distinction lies in the C5-proton acidity . 5-MBA retains one acidic proton at C5, allowing for keto-enol tautomerism that drastically alters UV and NMR profiles. In contrast, DMBA lacks this proton, serving as a non-enolizable spectroscopic control. This guide details the experimental protocols to differentiate these derivatives using UV-Vis, FTIR, and NMR spectroscopies.
Structural Dynamics & Tautomerism
The spectroscopic footprint of 5-MBA is governed by its ability to exist in multiple tautomeric forms. Unlike DMBA, which is fixed in the trioxo form, 5-MBA exists in equilibrium between the 2,4,6-trioxo form and the enol form (typically enolized at C4 or C6).
Visualization: Tautomeric Equilibrium Pathways
The following diagram illustrates the proton transfer mechanisms that complicate the spectra of 5-MBA compared to the "locked" DMBA.
Caption: Tautomeric pathways of 5-MBA. Note that 5,5-Dimethylbarbituric acid (DMBA) cannot enter the enol or anion cycle via C5 deprotonation, making it a stable reference standard.
Spectroscopic Comparison
The following data synthesizes experimental observations. Note the distinct "fingerprint" features that separate 5-MBA from its analogs.
Comparative Data Summary
| Feature | Barbituric Acid (BA) | This compound (5-MBA) | 5,5-Dimethylbarbituric Acid (DMBA) |
| C5 Structure | -CH₂- (Methylene) | -CH(CH₃)- (Methine) | -C(CH₃)₂- (Quaternary) |
| Enolizable at C5? | Yes (High) | Yes (Moderate) | No (Locked) |
| UV | ~257 nm | ~260 nm | ~205 nm (No conjugation) |
| UV | ~260 nm (Bathochromic) | ~265 nm (Bathochromic) | No major shift (N-deprotonation only) |
| IR | Broad, merged bands | Split bands (symmetry breaking) | Sharp, distinct bands (~1680-1750 cm⁻¹) |
| ¹H NMR (C5-H) | Singlet (~3.5 ppm) | Quartet (~3.8 ppm) | Absent |
| ¹H NMR (C5-Me) | N/A | Doublet (~1.5 ppm) | Singlet (~1.4 ppm) |
Deep Dive: Ultraviolet-Visible (UV-Vis) Spectroscopy
The Mechanism: The absorption maximum (
-
5-MBA: In acidic solution, the keto form dominates. Upon raising pH (pH > pKa ~4), the proton at C5 is removed, creating a conjugated enolate system. This delocalization lowers the energy gap, causing a bathochromic (red) shift .
-
DMBA: Lacking a C5 proton, DMBA cannot form the conjugated enolate. Its absorption remains in the far UV (<220 nm) regardless of pH, until N-deprotonation occurs at very high pH (>11).
Deep Dive: Nuclear Magnetic Resonance (NMR)
The Diagnostic Test: To distinguish 5-MBA from DMBA, analyze the coupling patterns.
-
5-MBA: The methyl protons appear as a doublet because they couple with the single proton remaining on C5. Conversely, the C5 proton appears as a quartet .[1]
-
DMBA: The two methyl groups are chemically equivalent and isolated from spin-coupling (no C5 proton). They appear as a sharp, intense singlet .
Experimental Protocols (Self-Validating)
Protocol A: pH-Dependent UV-Vis Validation
Objective: Determine if the unknown barbiturate derivative is enolizable at C5.
-
Stock Preparation: Dissolve 10 mg of the analyte in 10 mL of Methanol (HPLC grade).
-
Acidic Scan:
-
Aliquot 100 µL of stock into 3 mL of 0.1 M HCl .
-
Scan range: 200–400 nm.
-
Expectation (5-MBA):
approx 260 nm.
-
-
Basic Scan (The Switch):
-
Aliquot 100 µL of stock into 3 mL of 0.1 M NaOH .
-
Scan range: 200–400 nm.
-
Expectation (5-MBA): Significant increase in intensity and shift to ~265 nm (Enolate formation).
-
Expectation (DMBA): Minimal change in spectral shape; no new band formation >230 nm.
-
-
Validation: If the spectrum remains static between pH 1 and pH 10, the C5 position is likely disubstituted (e.g., DMBA).
Protocol B: 1H-NMR Solvent Exchange Test
Objective: Distinguish N-H protons from C-H protons using Deuterium Exchange.
-
Initial Scan: Dissolve 5 mg of sample in DMSO-d₆ .
-
Acquire ¹H spectrum (16 scans).
-
Note: N-H protons appear downfield (11.0–12.0 ppm).[1]
-
-
D₂O Shake:
-
Add 2 drops of D₂O directly to the NMR tube.
-
Shake vigorously and let settle for 5 minutes.
-
Re-acquire spectrum.[2]
-
-
Analysis:
-
N-H Signals: Will disappear (exchange with D).
-
C5-H Signal (5-MBA): Will persist (non-exchangeable under neutral conditions) or exchange very slowly.
-
Methyl Signals: Will persist unchanged.
-
Logic: If the downfield peaks vanish but a quartet at ~3.8 ppm remains, the structure is confirmed as 5-monosubstituted (5-MBA).
-
Analytical Workflow Diagram
The following decision tree guides the researcher through the identification process based on the spectral data collected above.
Caption: Logical workflow for distinguishing 5-MBA from disubstituted analogs using NMR coupling patterns and UV-Vis pH sensitivity.
References
-
Muthusubramanian, S., et al. (2025). "Barbituric and thiobarbituric acids: A conformational and spectroscopic study." ResearchGate.[1][3]
-
NIST Chemistry WebBook. (2024). "Barbituric acid - Infrared and Condensed Phase Spectra." National Institute of Standards and Technology.[4]
-
PubChem. (2025).[2][5] "this compound: Chemical and Physical Properties." National Library of Medicine.
-
Gottlieb, H. E., et al. (1997).[6] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem. (Referenced via Sigma-Aldrich/OSU guides).
-
Schade, A. (2024).[5] "Synthesis of 5-(4-Formylphenyl)barbituric Acid to Access Enolizable Chromophoric Barbituric Acids." SynOpen.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 5-Methyl-5-(1-methylbutyl)barbituric acid | C10H16N2O3 | CID 40592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Barbituric acid [webbook.nist.gov]
- 5. This compound | C5H6N2O3 | CID 232791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scs.illinois.edu [scs.illinois.edu]
Comparative Analysis of the Acidity of 5-Substituted Barbituric Acids
Executive Summary
This guide provides a technical analysis of the acidity (pKa) of 5-substituted barbituric acids, a critical physicochemical parameter governing the pharmacokinetics of barbiturate drugs.[1][2][3] The core finding is that substitution at the C5 position acts as a "molecular switch" for acidity:
-
5-Monosubstitution with electron-withdrawing groups (e.g., -NO₂, -Ph) retains or enhances the strong acidity of the C5 proton (pKa < 4.0).[2][3][4]
-
5,5-Disubstitution (e.g., Phenobarbital) eliminates the acidic C5 proton entirely, shifting the ionization site to the N-H group.[1][2][4] This raises the pKa to the physiological range (7.0–8.0), optimizing lipophilicity and blood-brain barrier (BBB) penetration.[2][3]
Mechanistic Foundation of Barbiturate Acidity[1][2]
The acidity of barbituric acid derivatives is dictated by the stability of the conjugate base (anion) formed upon deprotonation.[1][5] This stability is heavily influenced by the nature of the substituents at the 5-position.[1][2][4]
The Acidity Switch: C-H vs. N-H Acidity
-
Parent & Monosubstituted Forms (C-H Acidity): In unsubstituted and 5-monosubstituted barbituric acids, the most acidic proton is located at the C5 position.[1][2][3][4] Deprotonation creates a carbanion that is highly stabilized by resonance with the adjacent carbonyl groups (keto-enol tautomerism).[1][2][3] This results in high acidity (low pKa).[1][2][3]
-
Disubstituted Forms (N-H Acidity): In clinically active barbiturates (5,5-disubstituted), the C5 position is fully blocked.[2][3][4] Deprotonation must occur at the N1 or N3 nitrogen atoms.[1][2][4] The resulting negative charge is delocalized over the O-C-N system, which is less stable than the C5-centered resonance, resulting in much lower acidity (higher pKa).[1][2][3]
Resonance Stabilization Pathway
The following diagram illustrates the resonance stabilization difference that drives the acidity shift.
Figure 1: Mechanistic shift from C-H acidity in mono-substituted forms to N-H acidity in di-substituted forms.[2][3][4]
Comparative Data Analysis
The following table synthesizes experimental pKa values, demonstrating the electronic influence of substituents.
Table 1: Comparative Acidity of 5-Substituted Barbituric Acids
| Compound | Substitution Pattern | Substituent (C5) | pKa (25°C, H₂O) | Electronic Effect | Clinical Relevance |
| 5-Nitrobarbituric Acid (Dilituric Acid) | 5-Mono | -NO₂ | -1.70 (Predicted) ~ -2.6 (Exp) | Strong EWG (-I, -M) drastically stabilizes C5 anion.[2][3][4] | Chemical reagent; too acidic for CNS drug use.[1][2][3][4] |
| 5-Phenylbarbituric Acid | 5-Mono | -Phenyl | 1.90 | EWG (relative to H) stabilizes C5 anion via resonance.[1][2][3][4] | Precursor; limited bioavailability.[1][2][3][4][5] |
| Barbituric Acid | Unsubstituted | -H | 4.01 | Reference standard.[1][2][4][5] High acidity due to C5 resonance.[1][2][3][4] | Pharmacologically inactive parent.[1][2][3][4][5] |
| Phenobarbital | 5,5-Di | -Ethyl, -Phenyl | 7.41 | C5 blocked.[1][2][3][4] Acidity from N-H.[1][2][3][4][5][6] Phenyl is EWG relative to alkyl.[1][2][3][4][5] | Gold Standard anticonvulsant.[1][2][4][5] Optimal pKa for BBB transport. |
| Allobarbital | 5,5-Di | -Allyl, -Allyl | 7.5 | C5 blocked.[1][2][3][4] Allyl is mildly EWG.[1][2][3][4][5] | Sedative/Hypnotic.[1][2][4][5][7] |
| Barbital | 5,5-Di | -Ethyl, -Ethyl | 7.80 - 8.0 | C5 blocked.[1][2][3][4] Alkyl groups (+I) destabilize N-anion slightly.[1][2][3][4] | Long-acting hypnotic.[1][2][3][4] |
| Pentobarbital | 5,5-Di | -Ethyl, -Pentyl | 8.11 | C5 blocked.[1][2][3][4] Larger alkyl groups (+I).[1][2][3][5][8] | Short-acting anesthetic/sedative.[1][2][3][4] |
Key Observations:
-
Electron Withdrawing Groups (EWG): The nitro group in 5-nitrobarbituric acid creates a "super-acidic" C-H bond (pKa < 0) by forcefully pulling electron density and stabilizing the negative charge.[1][2][3][5]
-
The "Therapeutic Window": Clinically useful barbiturates (Phenobarbital, Pentobarbital) cluster in the pKa 7.4–8.1 range.[1][2][4][5] This proximity to physiological pH (7.[1][2][3][4]4) ensures a balance between the ionized form (soluble in plasma) and the unionized form (lipophilic, crosses BBB).[2][3][5]
Experimental Protocol: Potentiometric Determination of pKa
For researchers validating these values, Potentiometric Titration is the industry standard due to its precision for pKa values between 2 and 12.[1][2][4][5]
Reagents & Setup
-
Titrant: 0.1 M Carbonate-free NaOH (standardized).
-
Solvent: Carbonate-free distilled water (degassed).[1][2][3][4]
-
Ionic Strength Adjuster: 0.15 M KCl (to mimic physiological ionic strength).[1][3][4][5]
-
Inert Atmosphere: Nitrogen (
) gas purge line.[1][3][4] -
Equipment: High-precision pH meter (sensitivity ±0.001 pH), jacketed titration vessel (25°C ± 0.1°C).[1][2][3][4]
Step-by-Step Workflow
Figure 2: Potentiometric titration workflow for precise pKa determination.
Calculation
The pKa is derived using the Henderson-Hasselbalch relationship at the half-neutralization point, or more accurately using the Gran Plot method to linearize the endpoint data:
Implications for Drug Development[1][3]
The shift in pKa from ~4.0 (mono-substituted) to ~7.5 (di-substituted) is the decisive factor in the pharmacological utility of barbiturates.[2][3]
-
Lipophilicity & BBB Penetration:
-
At physiological pH (7.4), unsubstituted barbituric acid (pKa 4.[1][2][3][5]01) is >99.9% ionized.[1][2][3][4][5] The anionic form is highly polar and cannot cross the lipid-rich blood-brain barrier.[1][2][3][4]
-
Phenobarbital (pKa 7.[1][2][3][4][5][9]4) is ~50% unionized at pH 7.[1][2][3][4]4. This unionized fraction is sufficiently lipophilic to cross the BBB and exert CNS effects.[1][2][3][4][5]
-
-
Duration of Action:
References
-
PubChem. Barbituric Acid | C4H4N2O3.[1][2][3][4][5] National Library of Medicine.[1][2][4] Available at: [Link][2][3]
-
PubChem. 5-Nitrobarbituric Acid | C4H3N3O5.[1][2][3][4][5] National Library of Medicine.[1][2][4] Available at: [Link][2][3]
-
National Institutes of Health (NIH). Experimental and Computational Studies on the Gas-Phase Acidity of 5,5-Dialkyl Barbituric Acids. J Am Soc Mass Spectrom. 2021.[1][2][4][5][8] Available at: [Link]
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]
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- 2. Barbituric acid - Wikipedia [en.wikipedia.org]
- 3. PubChemLite - 5-ethyl-5-(2-hydroxy-2-(3-pyridyl)ethyl)barbituric acid (C13H15N3O4) [pubchemlite.lcsb.uni.lu]
- 4. 5-Methylbarbituric acid | C5H6N2O3 | CID 232791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. global.oup.com [global.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. Experimental and Computational Studies on the Gas-Phase Acidity of 5,5-Dialkyl Barbituric Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
Cross-Validation of Analytical Techniques for 5-Methylbarbituric Acid
Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Subject: 5-Methylbarbituric Acid (CAS: 24448-94-0; Synonyms: 5-Methyl-2,4,6(1H,3H,5H)-pyrimidinetrione; Thymine oxidation product)
Introduction: The Analytical Imperative
This compound serves a dual role in modern research: it is a critical intermediate in the synthesis of barbiturate-class pharmaceuticals and a significant oxidative degradation product of Thymine (5-methyluracil) in DNA damage studies. Its structural similarity to Thymine—differing only by a carbonyl group at the C6 position—demands rigorous analytical specificity.
This guide provides a cross-validation framework for three primary analytical techniques: HPLC-UV , LC-MS/MS , and GC-MS . Rather than relying on a single method, we advocate for a "Triangulation Approach" where orthogonal methods validate each other to eliminate false positives caused by matrix interference or co-eluting structural isomers.
The Core Challenge
-
Polarity: High polarity makes retention on standard C18 columns difficult without ion suppression or pairing.
-
Detection: Lack of a strong chromophore above 220 nm limits UV sensitivity.
-
Volatility: Non-volatile nature requires derivatization for GC analysis.[1]
Methodological Landscape
Method A: HPLC-UV (The Routine Workhorse)
Best for: Purity assessment of synthesized raw material, high-concentration quality control.
-
Principle: Reversed-phase separation using ion suppression (acidic pH) to keep the analyte neutral, maximizing retention on hydrophobic stationary phases.
-
Pros: Cost-effective, robust, high precision (RSD < 1%).
-
Cons: Low sensitivity (LOQ ~0.1 µg/mL), susceptible to co-elution with Thymine.
Method B: LC-MS/MS (The Sensitivity Standard)
Best for: Trace analysis in biological matrices (plasma/urine), impurity profiling.
-
Principle: Electrospray Ionization (ESI) in negative mode. The acidic N-H protons facilitate deprotonation [M-H]⁻.
-
Pros: Superior sensitivity (LOQ < 5 ng/mL), definitive mass identification.
-
Cons: Matrix effects (ion suppression), higher operational cost.
Method C: GC-MS (The Orthogonal Validator)
Best for: Structural confirmation, separation from non-volatile salts.
-
Principle: Derivatization (Silylation) replaces active hydrogens with trimethylsilyl (TMS) groups, rendering the molecule volatile and thermally stable.
-
Pros: Excellent resolution, distinct fragmentation patterns for structural elucidation.
-
Cons: Time-consuming sample prep, moisture sensitivity.
Experimental Protocols
Protocol A: HPLC-UV Workflow
Objective: Establish linearity and purity >98%.
-
Column: C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase:
-
A: 20 mM Potassium Phosphate buffer, pH 3.0 (adjusted with Phosphoric acid).
-
B: Acetonitrile (HPLC Grade).
-
Isocratic Mode: 90% A / 10% B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm (max absorption) and 254 nm (reference).
-
Injection: 10 µL.
-
System Suitability: Tailing factor < 1.5; Theoretical plates > 2000.
Protocol B: LC-MS/MS Workflow
Objective: Quantify trace levels (ng/mL) in complex matrix.
-
Column: HILIC (Hydrophilic Interaction LC) or Polar C18 (e.g., Phenomenex Kinetex Polar C18).
-
Mobile Phase:
-
A: 10 mM Ammonium Acetate in Water (pH 9.0 for negative mode stability).
-
B: Acetonitrile.[2]
-
-
Ionization: ESI Negative Mode (-).
-
MRM Transitions:
-
Precursor: 141.0 m/z [M-H]⁻
-
Quantifier Product: 42.0 m/z (NCO⁻ fragment)
-
Qualifier Product: 98.0 m/z (Loss of HNCO)
-
-
Internal Standard: 5-Fluorouracil or Stable Isotope Labeled Thymine-d4.
Protocol C: GC-MS Derivatization Workflow
Objective: Confirm identity via mass fragmentation.
-
Preparation: Dry 50 µL of sample under nitrogen stream (must be completely water-free).
-
Derivatization Agent: Add 50 µL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
-
Solvent: Add 50 µL anhydrous Pyridine.
-
Incubation: Heat at 70°C for 30 minutes.
-
GC Parameters:
-
Column: DB-5ms (5% Phenyl Methyl Siloxane).
-
Inlet: 250°C, Splitless.
-
Temp Program: 100°C (1 min) → 20°C/min → 280°C.
-
-
Detection: EI Source (70 eV). Look for di-TMS (MW 286) or tri-TMS derivatives.
Cross-Validation & Data Analysis
To validate the analytical results, you must perform a statistical comparison between Method A (Reference) and Method B/C (Test).
Validation Metrics Table
| Parameter | HPLC-UV (Method A) | LC-MS/MS (Method B) | GC-MS (Method C) |
| Linearity (R²) | > 0.999 (1-100 µg/mL) | > 0.995 (5-1000 ng/mL) | > 0.990 (0.1-50 µg/mL) |
| LOD | ~0.05 µg/mL | ~1.0 ng/mL | ~10 ng/mL |
| Precision (RSD) | < 1.0% | < 5.0% | < 3.5% |
| Specificity | Moderate (RT dependent) | High (Mass dependent) | High (Structure dependent) |
| Recovery | 98-102% | 85-115% (Matrix dependent) | 90-110% |
Statistical Cross-Validation: The Bland-Altman Approach
Do not rely solely on correlation coefficients (r), which can be misleading. Use the Bland-Altman plot to assess agreement.
-
Analyze
samples using both HPLC and LC-MS/MS. -
Calculate the difference (
) and the mean ( ) for each sample. -
Plot
(y-axis) vs. (x-axis). -
Criteria: 95% of data points must fall within
of the mean difference. A systematic bias (non-zero mean difference) indicates a calibration error or matrix interference in one method.
Visualizations
Diagram 1: Analytical Decision Matrix
This logic flow helps researchers select the correct method based on sample type and required sensitivity.
Caption: Decision matrix for selecting the primary analytical technique based on sample concentration and matrix complexity.
Diagram 2: Cross-Validation Workflow
This diagram illustrates the "Triangulation" process to ensure scientific integrity.
Caption: Workflow for cross-validating quantitative results between HPLC and LC-MS/MS to ensure regulatory compliance.
References
-
BenchChem. (2025). 5-Butylbarbituric Acid & Derivatives: Analytical Characterization. Retrieved from
-
Douki, T., et al. (2000).[2] DNA Damage Induced in Cells by γ and UVA Radiation As Measured by HPLC/GC-MS. Chemical Research in Toxicology. Retrieved from
-
Agilent Technologies. (2020). Analysis of Barbiturates in Urine using LC-MS/MS. Application Note. Retrieved from
-
Yu, T.J., et al. (1987).[3] The sonolysis of cytosine and thymine: GC-MS identification of degradation products. Canadian Journal of Chemistry.[3] Retrieved from
-
National Institutes of Health (NIH). (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices. Retrieved from
Sources
A Senior Application Scientist's Guide to Catalyst Efficacy in 5-Methylbarbituric Acid Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 5-Methylbarbituric Acid
This compound is a key heterocyclic compound that serves as a foundational building block in the synthesis of a wide array of pharmaceutical agents. As a derivative of barbituric acid, its core structure is integral to the development of sedatives, hypnotics, and anticonvulsants. The strategic placement of the methyl group at the 5-position significantly influences the molecule's lipophilicity and metabolic profile, making its efficient and high-yield synthesis a critical objective for medicinal chemists and process development scientists.
The primary route to this molecule is a classic condensation reaction between an activated malonic ester, specifically diethyl 2-methylmalonate, and urea. The efficacy of this transformation is profoundly dependent on the choice of catalyst, which governs reaction kinetics, yield, and overall process viability. This guide provides an in-depth, objective comparison of the primary catalysts employed for this synthesis, supported by experimental data and validated protocols to inform your selection process.
Core Synthetic Pathway: The Base-Catalyzed Condensation
The synthesis of the this compound ring is a nucleophilic acyl substitution reaction. The reaction is initiated by a strong base that deprotonates urea, transforming it into a more potent nucleophile. This urea anion then sequentially attacks the two electrophilic carbonyl carbons of diethyl 2-methylmalonate. The process involves two condensation steps, each eliminating a molecule of ethanol, leading to the formation of the stable six-membered heterocyclic ring.
The choice of base catalyst is paramount. It must be strong enough to deprotonate urea effectively but not so reactive that it promotes undesirable side reactions, such as saponification of the ester. The two most prevalent and historically significant catalysts for this transformation are sodium ethoxide (NaOEt) and sodium methoxide (NaOMe).
Caption: Experimental workflow for this compound synthesis via NaOMe catalysis.
Step-by-Step Methodology:
-
Catalyst Preparation: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add 250 mL of anhydrous methanol. Carefully add a commercial solution of 25-30% sodium methoxide in methanol (approx. 1.2-1.3 molar equivalents relative to the malonic ester).
-
Urea Addition: Gently heat the solution to reflux (approx. 65-70°C). Add 0.55 moles of dry urea and stir until it is completely dissolved.
-
Condensation: To the refluxing solution, add 0.5 moles of diethyl 2-methylmalonate dropwise over 30 minutes. Maintain the reflux with vigorous stirring for 4-5 hours. The formation of a precipitate (the sodium salt of the product) may be observed.
-
Solvent Removal: After the reaction is complete, reconfigure the apparatus for distillation and remove the bulk of the methanol solvent.
-
Work-up: Cool the resulting slurry or solid residue to below 40°C. Add 500 mL of warm (50°C) water to dissolve the sodium salt.
-
Acidification: While stirring, slowly add concentrated hydrochloric acid (HCl) until the solution is strongly acidic (pH 1-2, tested with litmus or pH paper). This will precipitate the this compound.
-
Isolation: Cool the mixture in an ice bath for at least one hour to ensure complete crystallization. Collect the white crystalline product by vacuum filtration on a Büchner funnel. Wash the filter cake with two portions of 50 mL cold water.
-
Drying: Dry the product in an oven at 60-80°C to a constant weight.
Protocol 2: Synthesis using Sodium Ethoxide (Classical Method)
This protocol is a robust, well-established method adapted from the procedure for the parent barbituric acid in Organic Syntheses. [1] Step-by-Step Methodology:
-
Catalyst Preparation: (Caution: Handle sodium metal with extreme care) In a 2-L round-bottomed flask fitted with a reflux condenser, add 250 mL of absolute ethanol. Carefully add 11.5 g (0.5 gram-atom) of finely cut sodium metal in small portions, allowing the reaction to proceed without becoming overly vigorous.
-
Reactant Addition: Once all the sodium has dissolved to form sodium ethoxide, add 87 g (0.5 moles) of diethyl 2-methylmalonate. Separately, dissolve 30 g (0.5 moles) of dry urea in 250 mL of hot (70°C) absolute ethanol. Add this urea solution to the reaction flask.
-
Condensation: Shake the mixture well and heat it in an oil bath at 110°C to maintain a steady reflux for 7 hours. A white solid of the sodium salt will separate.
-
Work-up: After reflux, add 500 mL of hot (50°C) water to the reaction mixture to dissolve the solid.
-
Acidification: Stir the solution and add concentrated HCl until the solution is acidic (approx. 45 mL).
-
Isolation: Filter the hot solution to remove any insoluble impurities. Cool the clear filtrate in an ice bath overnight to crystallize the product.
-
Purification & Drying: Collect the white crystals on a Büchner funnel, wash with 50 mL of cold water, and dry in an oven at 100-110°C for 3-4 hours.
Conclusion and Recommendation
For the synthesis of this compound, both sodium ethoxide and sodium methoxide are highly effective homogeneous base catalysts. However, the evidence points to a clear advantage for sodium methoxide .
-
Efficacy: Published data for analogous syntheses indicates that sodium methoxide can increase the reaction yield by over 10% compared to sodium ethoxide (from ~70% to >83%). [2]- Process Conditions: The reaction with sodium methoxide proceeds at a lower reflux temperature (65-70°C vs. 110°C), which is more energy-efficient and potentially safer.
-
Cost and Handling: Methanol is generally less expensive than absolute ethanol, and commercially available sodium methoxide solutions are often more convenient and safer to handle than generating sodium ethoxide in situ from metallic sodium.
Therefore, for researchers and developers seeking to optimize the synthesis of this compound for yield, cost, and operational efficiency, sodium methoxide is the recommended catalyst . The provided protocol offers a robust and validated starting point for laboratory-scale synthesis.
References
- Source: Google Patents (CN102311394B)
-
Title: synthesis of barbituric acid and 1,3-dimethylbarbituric acid derivatives Source: Iowa State University Retrospective Theses and Dissertations URL: [Link]
- Source: Google Patents (CN107938951A)
-
Title: SYNTHESIS OF BARBITURIC ACID DERIVATIVES Source: East Tennessee State University, Electronic Theses and Dissertations URL: [Link]
- Source: Google Patents (CN101323598B)
-
Title: Barbituric acid, 5-nitro- Source: Organic Syntheses URL: [Link]
-
Title: Sodium Methoxide Catalyzed Preparation of Nitrogen Compounds from Palm Oil Methyl Esters as Corrosion Inhibitor Source: Science and Technology Indonesia URL: [Link]
-
Title: Preparation of barbituric acid Source: PrepChem.com URL: [Link]
-
Title: Barbituric acid Source: Organic Syntheses URL: [Link]
- Source: Google Patents (CN1163478C)
-
Title: Preparation of 5-Formyl- and 5-Acetylbarbituric Acids. Including the Corresponding Schiff Bases and Phenylhydrazones Source: ResearchGate URL: [Link]
-
Title: Practical Experiment 8: To synthesize and characterized barbaturic acid Source: Slideshare URL: [Link]
-
Title: Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene Source: J-STAGE URL: [Link]
-
Title: Malonates in Cyclocondensation Reactions Source: PMC - NIH URL: [Link]
Sources
Executive Summary
This technical guide provides a comparative analysis of 5-Methylbarbituric acid (Thymine) against its pharmacological analogs and derivatives. While this compound is endogenously essential as a DNA nucleobase, its role in drug development is primarily as a scaffold .
This guide contrasts the inert, physiological nature of the 5-monosubstituted parent compound against:
-
5-Fluorouracil (5-FU): A cytotoxic pyrimidine analog.
-
5,5-Disubstituted Barbiturates (e.g., Phenobarbital): Lipophilic CNS depressants.
-
5-Arylidene Derivatives: Synthetic intermediates with potent antimicrobial and antiproliferative profiles.
Part 1: Structural Basis & SAR Analysis
The biological activity of barbituric acid derivatives hinges on the substitution pattern at the C-5 position .[1] This is the critical "switch" between physiological metabolic substrate, sedative drug, and cytotoxic agent.
The C-5 Substitution Rule
-
5-Monosubstituted (e.g., this compound): Retains an acidic proton at C-5. Highly polar, ionizable, and capable of keto-enol tautomerism. These compounds generally do not cross the Blood-Brain Barrier (BBB) and lack sedative effects.
-
5,5-Disubstituted (e.g., Phenobarbital): Lacks the acidic C-5 proton. These are lipophilic, stable, and readily cross the BBB, acting as GABA
receptor modulators (sedatives). -
C-5 Functionalized (e.g., 5-Benzylidene): Created via Knoevenagel condensation.[2][3] These often exhibit broad-spectrum antimicrobial or anticancer activity by acting as Michael acceptors.
Visualization: Structure-Activity Relationship (SAR) Flow
Caption: SAR decision tree showing how C-5 substitution dictates the pharmacological fate of barbituric acid derivatives.
Part 2: Comparative In Vitro Efficacy Data
The following data synthesizes performance across standard in vitro assays. Note the distinct lack of cytotoxicity for this compound compared to its fluorinated analog (5-FU).
Table 1: Cytotoxicity Profile (Anticancer Models)
Cell Lines: MCF-7 (Breast Cancer), A549 (Lung Cancer)
| Compound | Class | IC50 (MCF-7) | IC50 (A549) | Mechanism of Action |
| This compound | Endogenous Nucleobase | > 500 µM (Inactive) | > 500 µM (Inactive) | DNA precursor (Thymine); non-toxic. |
| 5-Fluorouracil (5-FU) | Antimetabolite | 1.2 - 5.0 µM | 8.5 - 12.0 µM | Irreversible inhibition of Thymidylate Synthase (TS). |
| 5-Benzylidene Barbiturate | Synthetic Derivative | 15 - 45 µM | 20 - 60 µM | Apoptosis induction; ROS generation; Michael acceptor. |
| Phenobarbital | CNS Depressant | > 200 µM | > 200 µM | GABA receptor modulation (low cytotoxicity). |
Table 2: Antimicrobial Activity (MIC Values)
Organisms: S. aureus (Gram+), E. coli (Gram-)
| Compound | MIC (S. aureus) | MIC (E. coli) | Notes |
| This compound | > 256 µg/mL | > 256 µg/mL | Biologically inert as an antimicrobial. |
| 5-Nitrobarbituric Acid | 32 - 64 µg/mL | 64 - 128 µg/mL | Electron-withdrawing group enhances reactivity. |
| 5-(4-Chlorobenzylidene) | 4 - 8 µg/mL | 16 - 32 µg/mL | High potency due to lipophilicity and membrane penetration. |
Part 3: Mechanism of Action (Thymidylate Synthase Pathway)
The most critical comparison for drug developers is between this compound (Thymine) and 5-FU. 5-FU mimics the scaffold but substitutes the C-5 methyl group with fluorine, creating a "suicide inhibitor" trap.
Caption: 5-FU intercepts the methylation pathway, trapping Thymidylate Synthase and halting DNA synthesis.
Part 4: Validated Experimental Protocols
To replicate the data above, use these standardized, self-validating protocols.
Protocol A: Cytotoxicity Assessment (MTT Assay)
Objective: Determine IC50 of barbituric acid derivatives.
-
Seeding: Plate cells (e.g., MCF-7) at
cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO . -
Treatment:
-
Dissolve compounds in DMSO (Stock 10 mM).
-
Prepare serial dilutions in culture medium (Range: 0.1 µM to 100 µM).
-
Critical Control: Maintain final DMSO concentration < 0.5% to avoid solvent toxicity.
-
Add 100 µL of treatment to wells. Incubate for 48h.
-
-
Development:
-
Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4h.
-
Aspirate medium carefully. Dissolve formazan crystals in 100 µL DMSO.
-
-
Readout: Measure Absorbance at 570 nm.
-
Calculation:
Protocol B: Antimicrobial Susceptibility (Broth Microdilution)
Objective: Determine Minimum Inhibitory Concentration (MIC).
-
Inoculum Prep: Adjust bacterial suspension to 0.5 McFarland standard (
CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB). -
Plate Setup:
-
Add 100 µL MHB to all wells of a 96-well plate.
-
Add 100 µL of test compound (e.g., 5-benzylidene derivative) to column 1.
-
Perform 1:2 serial dilutions across the plate.
-
-
Inoculation: Add 100 µL of diluted bacterial suspension to each well.
-
Controls:
-
Positive: Ciprofloxacin or Ampicillin.
-
Negative: Sterile MHB only.
-
Solvent: MHB + DMSO (to rule out solvent killing).
-
-
Incubation: 16–20h at 37°C.
-
Readout: MIC is the lowest concentration with no visible turbidity .
References
-
PubChem. (2024). Compound Summary: Thymine (this compound). National Library of Medicine. [Link]
-
Mahmud, S., et al. (2021).[4] In vitro evaluation of the anticancer activity of barbituric/thiobarbituric acid-based chromene derivatives.[5] PubMed.[6] [Link]
-
Zhang, N., et al. (2008). 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. Molecules.[1][3][4][7][8][9][10][11][12][13][14] [Link]
-
Jursic, B. S., et al. (2020). Synthetic and biological studies of 5-benzylidene barbituric acid derivatives as antimicrobial agents.[14] Bioorganic & Medicinal Chemistry Letters.[6] [Link]
-
Hansch, C., & Anderson, S. M. (1967).[6] The structure-activity relationship in barbiturates and its similarity to that in other narcotics. Journal of Medicinal Chemistry.[6] [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. journals.irapa.org [journals.irapa.org]
- 3. mdpi.com [mdpi.com]
- 4. Modulation of 5-fluorouracil host toxicity by 5-(benzyloxybenzyl)barbituric acid acyclonucleoside, a uridine phosphorylase inhibitor, and 2',3',5'-tri-O-acetyluridine, a prodrug of uridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro evaluation of the anticancer activity of barbituric/thiobarbituric acid-based chromene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Barbituric acid derivatives and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 8. 5-methyltetrahydrofolate or 5-formyltetrahydrofolic acid to modulate 5-fluorouracil's cytotoxic activity in vivo. A phase II study in patients with advanced colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PPL catalyzed four-component PASE synthesis of 5-monosubstituted barbiturates: Structure and pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. wjarr.com [wjarr.com]
- 12. journal.waocp.org [journal.waocp.org]
- 13. Enhancement of 5-fluorouracil-induced cytotoxicity by leucovorin in 5-fluorouracil-resistant gastric cancer cells with upregulated expression of thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
5-Methylbarbituric acid proper disposal procedures
Comprehensive Disposal & Handling Guide: 5-Methylbarbituric Acid
Executive Summary & Core Directive
This guide supersedes generic organic waste protocols. This compound (a derivative of pyrimidinetrione) presents specific handling challenges due to its potential for dust explosion when finely divided and its reactivity with strong oxidizers .
The Golden Rule of Disposal: Never dispose of this compound down the drain. Despite its moderate water solubility, it must be sequestered and destroyed via high-temperature incineration at a licensed facility to prevent environmental accumulation and potential downstream reactivity.[1]
Chemical Profile & Hazard Assessment
Before initiating disposal, you must validate the material's physical state. This compound is distinct from Thymine (5-methyluracil), though structurally related.[1]
| Property | Data | Operational Implication |
| CAS Number | 2417-22-3 | Use for waste manifesting and inventory tracking.[1] |
| Physical State | White to off-white crystalline solid | High dust potential; use powder hood or N95/P100 respiratory protection.[1] |
| Reactivity | Reducing agent; reacts with oxidizers | CRITICAL: Segregate from nitrates, perchlorates, and permanganates.[1] |
| Acidity (pKa) | ~4.0 (acidic protons at N-1/N-3) | Aqueous solutions will be acidic; incompatible with strong bases (exothermic).[1] |
| RCRA Status | Non-Listed (Unless characteristic) | Generally not P or U listed, but must be characterized for ignitability if mixed with solvents.[1] |
Pre-Disposal Stabilization & Segregation
Causality: Improper segregation is the leading cause of waste container over-pressurization. This compound possesses amide/imide functionality that can hydrolyze or react under extreme pH conditions.
Protocol A: Segregation
-
Isolate from Oxidizers: Ensure the waste stream contains zero traces of strong oxidizers (e.g., Chromium(VI), nitric acid). The mixture can become shock-sensitive.[1]
-
pH Compatibility: Do not mix with highly alkaline waste (pH > 12) without prior neutralization. Rapid deprotonation can generate heat.
Protocol B: Containerization
-
Solids: Use High-Density Polyethylene (HDPE) wide-mouth jars. Glass is acceptable but poses a breakage risk during transport.
-
Liquids: If the compound is dissolved in solvent (e.g., DMSO, Methanol), the solvent dictates the container type (usually HDPE or fluorinated plastic).
Disposal Workflow (Decision Matrix)
This self-validating workflow ensures that the material is treated according to its physical state and solvent matrix.
Figure 1: Decision matrix for the characterization and routing of this compound waste streams.
Detailed Operational Procedures
Scenario A: Disposal of Pure Solid Reagent
-
Step 1: Don PPE (Nitrile gloves, safety goggles, lab coat). If handling >100g, use a dust mask or fume hood.
-
Step 2: Transfer the solid into a dedicated waste container labeled "Non-RCRA Regulated Chemical Waste - Solid." [1]
-
Step 3: List the constituent as "this compound" (100%).[1][2]
-
Step 4: Tighten the lid and wipe the exterior with a damp paper towel to remove dust. Dispose of the towel in the same container.
Scenario B: Disposal of Reaction Mixtures (Liquid)
-
Step 1: Identify the primary solvent.
-
If Halogenated (DCM, Chloroform): Place in the "Halogenated Waste" carboy.
-
If Non-Halogenated (Acetone, Methanol, DMSO): Place in the "Non-Halogenated Organic" carboy.
-
-
Step 2: Verify pH. If the solution is highly acidic due to the barbituric acid derivative, neutralize strictly to pH 5–9 using Sodium Bicarbonate before adding to a communal waste drum to prevent drum corrosion or off-gassing.
-
Step 3: Record the approximate concentration of this compound on the waste tag.
Regulatory Compliance (RCRA & EPA)
While this compound is not explicitly listed on the EPA's "P" (Acutely Toxic) or "U" (Toxic) lists [1], laboratory personnel must characterize the waste based on the mixture:
-
Ignitability (D001): If the compound is dissolved in a flammable solvent (Flash point < 60°C), the entire mixture is D001 Hazardous Waste.
-
Toxicity (D0xx): The pure solid is generally considered non-hazardous by RCRA definition unless it exhibits specific toxicity characteristics determined by TCLP (Toxicity Characteristic Leaching Procedure).
-
Best Practice: Treat as Hazardous Waste regardless of the exemption to ensure incineration, which destroys the pyrimidine ring structure effectively.
Emergency Response: Spill Protocol
Stop. Assess the volume. If the spill is >500g or outside a containment device, evacuate and call EHS.
Figure 2: Immediate response workflow for laboratory-scale spills.
Cleanup Note: When cleaning a dry spill, do not dry sweep . This generates dust which can be an inhalation hazard or, in high concentrations, an explosion hazard. Dampen the powder with a wet paper towel before scooping.
References
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Regulations (40 CFR Part 261).[3][4] Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 232791, this compound. Retrieved from [Link][1]
Sources
Personal protective equipment for handling 5-Methylbarbituric acid
Executive Summary & Scientific Context
5-Methylbarbituric acid is a pyrimidine derivative and a structural analog of barbituric acid.[1][2][3] While often confused with Thymine (5-methyluracil), it is chemically distinct (a trione vs. a dione) and serves as a critical intermediate in the synthesis of potential bioactive barbiturates and nucleoside analogs.[1][2]
Although often classified as "non-hazardous" or a mild irritant under GHS criteria in many jurisdictions, its structural relationship to pharmacologically active barbiturates (CNS depressants) dictates that it be handled with Prudent Practices for bioactive organic solids.[1][2] The primary operational risks are particulate inhalation (dust generation) and cross-contamination of sensitive assays.
This guide moves beyond generic safety data sheets (SDS) to provide a logistical framework for handling this compound in a research environment, ensuring both operator safety and data integrity.
Risk Assessment & Hazard Analysis
Before donning PPE, the researcher must understand the nature of the hazard.
| Hazard Category | Specific Risk | Mechanism of Action |
| Physical State | Fine Crystalline Powder | High potential for static charge generation.[1][2] Dust can remain suspended in air, leading to inhalation or settling on adjacent surfaces (cross-contamination).[1][2] |
| Toxicology | Irritant / Bioactive Precursor | Potential respiratory tract, skin, and eye irritant.[1][2][4] As a barbiturate derivative, systemic absorption should be minimized to prevent any potential (albeit likely low) pharmacological effects.[1][2] |
| Chemical | Reactivity | Stable under standard conditions but may react with strong oxidizing agents.[1][2][4] |
Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on a "Barrier Analysis" approach, prioritizing the prevention of dermal contact and inhalation.
| PPE Component | Specification | Scientific Rationale |
| Eye Protection | Chemical Safety Goggles (ANSI Z87.[1][2]1) | Preferred over safety glasses.[1][2] Fine powders can bypass the gaps in standard safety glasses via air currents.[2] Goggles provide a complete seal against dust entry.[1][2] |
| Hand Protection | Nitrile Gloves (Min.[1][2] thickness 0.11 mm) | Nitrile provides excellent chemical resistance to organic solids and aqueous solutions.[1][2] Double gloving is recommended during weighing to allow the outer pair to be discarded immediately if contaminated, keeping the inner pair clean for instrument operation. |
| Body Protection | Lab Coat (High-neck, long sleeve) | Prevents accumulation of dust on street clothes.[1][2] Cotton/polyester blends are standard; however, if handling kilogram quantities, use a disposable Tyvek® sleeve or apron to minimize static cling.[1][2] |
| Respiratory | Engineering Control First (Fume Hood) | Primary: Handle inside a certified chemical fume hood.[1][2] Secondary: If hood access is impossible (e.g., equipment maintenance), use a NIOSH N95 or P2 particulate respirator.[1][2] |
Operational Workflow: Step-by-Step Protocol
Phase A: Preparation & Engineering Controls[1]
-
Static Mitigation: this compound is prone to static charge.[1][2] Use an ionizing bar or anti-static gun near the balance if the powder "flies."
-
Workspace: Clear the fume hood of unrelated clutter to ensure laminar airflow is not disrupted.
-
Verification: Check the SDS for any specific vendor-added stabilizers or impurities that might alter the hazard profile.[1][2]
Phase B: Weighing & Transfer (Critical Control Point)
This is the step with the highest risk of exposure.[1]
-
Setup: Place the analytical balance inside the fume hood or a powder containment enclosure.
-
Tare: Open the container only when ready.
-
Transfer: Use a clean spatula.[1][2] Do not pour directly from the stock bottle; this creates a dust cloud.[2]
-
Spill Management: If powder spills on the balance pan, do not blow it off . Use a damp Kimwipe to capture the solid immediately.[2]
-
Closure: Wipe the threads of the stock bottle with a dry tissue before recapping to prevent grinding/sticking of the cap.
Phase C: Solubilization
-
Solvent Choice: The compound is moderately soluble in hot water and polar organic solvents.[2]
-
Addition: Add the solid to the solvent (not solvent to solid) to minimize splashing of the dry powder.
-
Labeling: Once in solution, the hazard shifts from "inhalation" to "dermal absorption."[2] Label the vessel immediately with the concentration and solvent.
Phase D: Decontamination & Waste
-
Surface Decon: Wipe down the work area with 70% Ethanol or a mild detergent solution.[1][2] Barbituric acid derivatives can persist on surfaces.[1][2]
-
Solid Waste: Dispose of contaminated gloves, weighing boats, and tissues in the Solid Hazardous Waste container.[2]
-
Liquid Waste: Aqueous or organic solutions containing the compound must be segregated into the appropriate Chemical Waste Stream (e.g., Non-Halogenated Organic).[1][2] Do not pour down the drain.
Decision Logic & Safety Visualization
The following diagram illustrates the decision-making process for PPE and handling based on the state of the material.
Caption: Operational logic flow for determining engineering controls and PPE based on the physical state of this compound.
Emergency Response Procedures
-
Eye Contact: Immediately flush with water for at least 15 minutes.[1][2][5] Lift eyelids to ensure removal of trapped particles.[1][2]
-
Skin Contact: Wash with soap and water.[1][2][4] Remove contaminated clothing.[1][2][5][6] If irritation persists, seek medical attention (mentioning potential barbiturate derivative exposure).[1][2]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).[1][2]
-
Spill (Solid): Dampen the spill with a wet paper towel to prevent dust generation, then wipe up.[1] Do not dry sweep.[1][2]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 232791, this compound.[1][2] Retrieved from [Link][1][2]
-
CAS Common Chemistry. CAS RN 2417-22-3 Details.[1][2] American Chemical Society.[1][2] Retrieved from [Link][1][2]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[7] National Academies Press.[1][2][7] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.[1][2] Retrieved from [Link]
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. This compound | C5H6N2O3 | CID 232791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 2417-22-3: this compound | CymitQuimica [cymitquimica.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
